molecular formula C11H9ClFN B060596 2-Chloro-5-fluoro-3,8-dimethylquinoline CAS No. 175204-94-1

2-Chloro-5-fluoro-3,8-dimethylquinoline

Cat. No.: B060596
CAS No.: 175204-94-1
M. Wt: 209.65 g/mol
InChI Key: VHZSLPPYDBJXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-fluoro-3,8-dimethylquinoline is a high-value, multifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its core structure, the quinoline scaffold, is a privileged motif in drug discovery, and the specific substitution pattern on this molecule enhances its utility. The 2-chloro and 5-fluoro substituents are classic bioisosteres that can profoundly influence a compound's pharmacokinetic properties, including metabolic stability, membrane permeability, and bioavailability. These halogen atoms, particularly the chlorine at the 2-position, also serve as excellent synthetic handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, enabling the rapid generation of diverse compound libraries.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-fluoro-3,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFN/c1-6-3-4-9(13)8-5-7(2)11(12)14-10(6)8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZSLPPYDBJXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)F)C=C(C(=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371439
Record name 2-chloro-5-fluoro-3,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-94-1
Record name 2-chloro-5-fluoro-3,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-fluoro-3,8-dimethylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 2-Chloro-5-fluoro-3,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-fluoro-3,8-dimethylquinoline

This guide provides a comprehensive overview of a feasible synthetic pathway for this compound, a substituted quinoline derivative of interest to researchers in medicinal chemistry and drug development. The proposed synthesis is a two-step process commencing with the formation of a quinolin-2-one intermediate via the Conrad-Limpach reaction, followed by a deoxychlorination step to yield the final product. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical transformations.

Synthetic Strategy Overview

The is proposed to proceed in two key steps:

  • Step 1: Conrad-Limpach Synthesis of 5-Fluoro-3,8-dimethylquinolin-2(1H)-one. This step involves the condensation of 5-fluoro-2-methylaniline with ethyl 2-methylacetoacetate. The reaction first forms an enamine intermediate which is then cyclized at high temperature to afford the corresponding 4-hydroxyquinoline, which exists in tautomeric equilibrium with the more stable 2-quinolone form.[1][2][3]

  • Step 2: Chlorination of 5-Fluoro-3,8-dimethylquinolin-2(1H)-one. The quinolin-2-one intermediate is subsequently converted to the target 2-chloroquinoline derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃).[4][5][6] This reaction is a common method for the conversion of hydroxylated nitrogen heterocycles to their chloro-analogues.

Experimental Protocols

Step 1: Synthesis of 5-Fluoro-3,8-dimethylquinolin-2(1H)-one

This procedure is adapted from the general principles of the Conrad-Limpach synthesis.[1][2][7]

Materials:

  • 5-Fluoro-2-methylaniline

  • Ethyl 2-methylacetoacetate

  • Polyphosphoric acid (PPA) or a high-boiling inert solvent like Dowtherm A

  • Ethanol

  • Sodium hydroxide solution (10%)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, a mixture of 5-fluoro-2-methylaniline (1.0 eq) and ethyl 2-methylacetoacetate (1.1 eq) is prepared.

  • A catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) can be added, and the mixture is heated to reflux in a suitable solvent like toluene to form the enamine intermediate, with removal of water.

  • Alternatively, for the cyclization step, the enamine intermediate is added to a high-boiling point solvent such as Dowtherm A or polyphosphoric acid (PPA) that has been preheated to approximately 250 °C.[2]

  • The reaction mixture is maintained at this temperature for 30-60 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and then poured into ice-water.

  • The resulting precipitate is collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield 5-Fluoro-3,8-dimethylquinolin-2(1H)-one as a solid.

Step 2: Synthesis of this compound

This protocol is based on standard chlorination procedures for quinolin-2-ones.[4][5]

Materials:

  • 5-Fluoro-3,8-dimethylquinolin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount, optional)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flask containing 5-Fluoro-3,8-dimethylquinolin-2(1H)-one (1.0 eq), an excess of phosphorus oxychloride (POCl₃, 5-10 eq) is added. A catalytic amount of DMF can be added to facilitate the reaction.

  • The mixture is heated to reflux (around 110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • After completion, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is cooled in an ice bath and then slowly quenched by the dropwise addition of ice-water, or by pouring the mixture onto crushed ice. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis.

Table 1: Reagents and Molar Ratios for the Synthesis of 5-Fluoro-3,8-dimethylquinolin-2(1H)-one

ReagentMolar Mass ( g/mol )Molar Ratio
5-Fluoro-2-methylaniline125.141.0
Ethyl 2-methylacetoacetate144.171.1

Table 2: Reagents and Molar Ratios for the Synthesis of this compound

ReagentMolar Mass ( g/mol )Molar Ratio
5-Fluoro-3,8-dimethylquinolin-2(1H)-one193.191.0
Phosphorus oxychloride (POCl₃)153.335.0 - 10.0

Mandatory Visualizations

Overall Synthetic Scheme

Synthesis_Scheme Overall Synthesis of this compound cluster_step1 Step 1: Conrad-Limpach Synthesis cluster_step2 Step 2: Chlorination 5_Fluoro_2_methylaniline 5-Fluoro-2-methylaniline Quinolinone 5-Fluoro-3,8-dimethylquinolin-2(1H)-one 5_Fluoro_2_methylaniline->Quinolinone 1. Condensation 2. Cyclization (250 °C) Ethyl_2_methylacetoacetate Ethyl 2-methylacetoacetate Ethyl_2_methylacetoacetate->Quinolinone Quinolinone_ref 5-Fluoro-3,8-dimethylquinolin-2(1H)-one Final_Product This compound Quinolinone_ref->Final_Product POCl₃, Reflux

Caption: Overall two-step .

Experimental Workflow

Experimental_Workflow Experimental Workflow cluster_synthesis Synthesis of Quinolinone Intermediate cluster_chlorination Chlorination to Final Product start Mix 5-Fluoro-2-methylaniline and Ethyl 2-methylacetoacetate heat Heat to form enamine start->heat cyclize High-temperature cyclization (~250 °C) heat->cyclize quench1 Cool and pour into ice-water cyclize->quench1 filter1 Filter to collect crude product quench1->filter1 recrystallize Recrystallize from ethanol filter1->recrystallize intermediate 5-Fluoro-3,8-dimethylquinolin-2(1H)-one recrystallize->intermediate start_chlor React quinolinone with POCl₃ intermediate->start_chlor Proceed to chlorination reflux Reflux for 2-4 hours start_chlor->reflux remove_pocl3 Remove excess POCl₃ (reduced pressure) reflux->remove_pocl3 quench2 Quench with ice-water remove_pocl3->quench2 neutralize Neutralize with NaHCO₃ quench2->neutralize extract Extract with DCM neutralize->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify product This compound purify->product

Caption: Step-by-step experimental workflow for the synthesis.

References

In-Depth Technical Guide: 2-Chloro-5-fluoro-3,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Chloro-5-fluoro-3,8-dimethylquinoline. Due to the limited availability of direct experimental data for this specific compound, this document leverages a comparative analysis of structurally similar quinoline derivatives to project its physicochemical characteristics and potential biological activities. The guide includes detailed, adaptable experimental protocols for its synthesis and for the determination of key physical properties. Furthermore, based on the established bioactivities of related substituted quinolines, a plausible role as an anticancer agent targeting the PI3K/Akt/mTOR signaling pathway is proposed. This is supported by protocols for relevant biological assays and a visual representation of the targeted pathway.

Physical Properties

Table 1: Known Physical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₉ClFN
Molecular Weight 209.65 g/mol

To provide a more complete profile, the following table presents predicted physical properties based on the analysis of structurally related chloro-fluoro-dimethyl substituted quinolines. These values are estimations and should be confirmed through experimental validation.

Table 2: Predicted Physical Properties of this compound

PropertyPredicted ValueNotes
Melting Point 70-90 °CBased on melting points of similar substituted quinolines.
Boiling Point > 300 °C at 760 mmHgExtrapolated from related quinoline derivatives.
Solubility Insoluble in water; Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons.Typical solubility profile for halogenated aromatic compounds.

Synthesis and Characterization: Experimental Protocols

While a specific protocol for the synthesis of this compound is not published, a plausible route can be designed based on the well-established Vilsmeier-Haack reaction, a versatile method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[1][2]

Hypothetical Synthesis of this compound

This protocol describes a potential multi-step synthesis starting from 4-fluoro-2,5-dimethylaniline.

Step 1: Acetylation of 4-fluoro-2,5-dimethylaniline

  • In a round-bottom flask, dissolve 4-fluoro-2,5-dimethylaniline (1 equivalent) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.

  • Heat the reaction mixture at reflux for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated N-(4-fluoro-2,5-dimethylphenyl)acetamide, wash with cold water, and dry under vacuum.

Step 2: Vilsmeier-Haack Cyclization

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, place anhydrous N,N-dimethylformamide (DMF) (5 equivalents) and cool to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise to the DMF with constant stirring to form the Vilsmeier reagent.[3]

  • After the addition is complete, add the N-(4-fluoro-2,5-dimethylphenyl)acetamide (1 equivalent) portion-wise to the reaction mixture, maintaining the temperature at 0-5 °C.[2]

  • Once the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.[2]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • The resulting precipitate, this compound, is then filtered, washed with water, and dried.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

General Protocol for Melting Point Determination
  • Finely powder a small amount of the dry, purified compound.[4]

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.[4]

  • Place the capillary tube in a melting point apparatus.[5]

  • Heat the apparatus slowly, at a rate of 1-2 °C per minute, when approaching the expected melting point.[6]

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

General Protocol for Boiling Point Determination
  • Place a small amount of the liquid sample into a small test tube.[7]

  • Invert a sealed capillary tube into the test tube.[8]

  • Attach the test tube to a thermometer and place it in a heating bath (e.g., Thiele tube with mineral oil).[9][10]

  • Heat the bath slowly and observe for a continuous stream of bubbles from the capillary tube.[8]

  • Remove the heat and record the temperature at which the bubbling stops and the liquid begins to enter the capillary tube. This is the boiling point.[10]

General Protocol for Solubility Determination
  • Place approximately 10-20 mg of the solid compound into a small test tube.[11]

  • Add 1 mL of the solvent to be tested (e.g., water, ethanol, DMSO, acetone) in small portions, shaking vigorously after each addition.[12][13]

  • Observe if the solid dissolves completely. If it does, the compound is soluble in that solvent at that concentration.[13]

  • For water-insoluble compounds, solubility can be tested in aqueous acidic (5% HCl) and basic (5% NaOH) solutions to identify potential acidic or basic functional groups.[11][14]

Predicted Biological Activities and Relevant Experimental Protocols

While no biological data exists for this compound, the quinoline scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[15][16][17][18] Notably, many quinoline-based compounds act as inhibitors of tyrosine kinases and the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[19][20][21][22][23]

Based on this, it is hypothesized that this compound may exhibit anticancer activity through the inhibition of the PI3K/Akt/mTOR pathway.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol can be used to assess the cytotoxic effects of the compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., a human breast cancer cell line like MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[24]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This protocol is for investigating the effect of the compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[25][26]

  • Cell Treatment and Lysis: Treat cancer cells with this compound at its IC₅₀ concentration for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[26]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[27]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in the phosphorylation levels of the target proteins upon treatment with the compound.

Mandatory Visualization

The following diagram illustrates the proposed mechanism of action for this compound, targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.[21][23]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Compound 2-Chloro-5-fluoro- 3,8-dimethylquinoline Compound->PI3K Inhibits (Predicted)

Caption: Predicted inhibition of the PI3K/Akt/mTOR signaling pathway.

References

An In-depth Technical Guide to 2-Chloro-5-fluoro-3,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 175204-94-1

For correspondence: --INVALID-LINK--

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-fluoro-3,8-dimethylquinoline, a halogenated and methylated quinoline derivative. Due to the limited availability of published data specific to this compound, this document leverages information on analogous quinoline structures to detail its physicochemical properties, expected spectral characteristics, a plausible synthetic route, and potential applications in drug discovery and development. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development, offering a foundational understanding and framework for future research involving this molecule.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds, forming the core scaffold of numerous natural products and synthetic pharmaceuticals.[1] The quinoline ring system is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The introduction of various substituents onto the quinoline backbone allows for the fine-tuning of its steric, electronic, and pharmacokinetic properties. Halogenation, particularly with chlorine and fluorine, along with methylation, can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. This compound incorporates these features, suggesting its potential as an intermediate in the synthesis of novel therapeutic agents. This guide aims to consolidate the available information and provide a predictive analysis of its chemical and biological characteristics.

Physicochemical and Spectral Data

While specific experimental data for this compound is not widely available in the public domain, its fundamental properties can be derived from its chemical structure. The following tables summarize the known and predicted physicochemical and spectral characteristics.

Physicochemical Properties

The basic molecular information for this compound has been established.[2][3] Other physical properties such as melting point, boiling point, and solubility have not been empirically reported in the available literature.

PropertyValueSource(s)
CAS Number 175204-94-1[2][3]
Molecular Formula C₁₁H₉ClFN[2]
Molecular Weight 209.65 g/mol [2]
Appearance Not Reported (likely a solid at room temp.)-
Melting Point Not Reported-
Boiling Point Not Reported-
Solubility Not Reported (predicted to be soluble in organic solvents)-
Predicted Spectral Data

The structural elucidation of this compound would rely on standard spectroscopic techniques. Based on its structure and data from analogous compounds, the following spectral characteristics are anticipated.

SpectroscopyPredicted Characteristics
¹H NMR Signals corresponding to the two distinct methyl groups (singlets), and aromatic protons on the quinoline ring system. The fluorine atom will cause splitting of adjacent proton signals.
¹³C NMR Resonances for eleven distinct carbon atoms, including two methyl carbons, and nine aromatic/heteroaromatic carbons. The carbons attached to chlorine and fluorine will show characteristic shifts.
IR Spectroscopy Characteristic absorption bands for C-Cl, C-F, aromatic C-H, and C=C/C=N stretching vibrations.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight, with a characteristic M+2 isotope peak for the chlorine atom.

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for this compound is not described in the reviewed literature. However, a plausible synthetic route can be proposed based on well-established methods for the synthesis of substituted 2-chloroquinolines, such as the Vilsmeier-Haack reaction.[1][4]

Proposed Synthetic Pathway

The synthesis would likely begin with the appropriately substituted acetanilide, which would then undergo a Vilsmeier-Haack reaction to form the 2-chloro-3-formylquinoline intermediate. A subsequent reduction or modification of the formyl group would be required, although the direct synthesis to the 3-methyl derivative is also a possibility under specific reaction conditions.

G A N-(4-fluoro-2,5-dimethylphenyl)acetamide C Cyclization and Chlorination A->C Step 1 B Vilsmeier-Haack Reagent (POCl₃, DMF) B->C D 2-Chloro-5-fluoro-3-formyl-8-methylquinoline C->D E Reduction (e.g., Wolff-Kishner or Clemmensen) D->E Step 2 F This compound E->F

A proposed synthetic workflow for this compound.
General Experimental Protocol (Vilsmeier-Haack Reaction)

This protocol is a generalized procedure based on the synthesis of similar 2-chloro-3-formylquinolines and would require optimization for the specific substrate.[4]

  • Reagent Preparation: The Vilsmeier reagent is prepared by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with constant stirring.

  • Reaction: The starting material, N-(4-fluoro-2,5-dimethylphenyl)acetamide, is dissolved in an appropriate solvent and added to the Vilsmeier reagent.

  • Cyclization: The reaction mixture is heated to facilitate the cyclization and formation of the quinoline ring. The temperature and reaction time are critical parameters that need to be optimized.

  • Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice to hydrolyze any remaining reagents.

  • Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography.

Applications in Drug Development

While no specific biological activities have been reported for this compound, the broader class of quinoline derivatives is known to exhibit a wide range of pharmacological effects, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The presence of chloro and fluoro substituents can enhance the lipophilicity and metabolic stability of the compound, potentially improving its drug-like properties.

Potential as a Kinase Inhibitor

Many quinoline-based compounds have been developed as kinase inhibitors for the treatment of cancer. These compounds often act by competing with ATP for binding to the kinase domain of receptor tyrosine kinases (RTKs) or intracellular kinases, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound (Hypothetical Target) Inhibitor->RTK Ligand Growth Factor Ligand->RTK

Hypothetical inhibition of a generic RTK signaling pathway.

Conclusion

This compound is a quinoline derivative with potential for use as a building block in the synthesis of novel, biologically active compounds. While specific data for this molecule is scarce, this guide provides a framework for its synthesis and characterization based on the known chemistry of related quinoline compounds. Further research is warranted to fully elucidate its properties and explore its potential applications in medicinal chemistry and drug discovery. The proposed synthetic route and predicted spectral data can serve as a starting point for researchers interested in working with this compound.

References

In-Depth Technical Guide: Spectroscopic and Structural Analysis of 2-Chloro-5-fluoro-3,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many synthetic pharmaceuticals and natural alkaloids. Their derivatives are known to exhibit a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of various substituents, such as halogens and alkyl groups, onto the quinoline scaffold allows for the fine-tuning of their physicochemical and pharmacological properties. This guide focuses on the analytical characterization of a specific derivative, 2-Chloro-5-fluoro-3,8-dimethylquinoline, providing a framework for its spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.5 - 2.7s3HC8-CH₃
~ 2.4 - 2.6s3HC3-CH₃
~ 7.0 - 7.2(d, J~8 Hz)1HH6
~ 7.3 - 7.5(d, J~8 Hz)1HH7
~ 7.8 - 8.0s1HH4

Predicted in CDCl₃. Chemical shifts are estimations based on general substituent effects on the quinoline ring.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 160 - 162C5 (C-F)
~ 150 - 152C2 (C-Cl)
~ 145 - 147C8a
~ 135 - 137C4
~ 128 - 130C8
~ 125 - 127C4a
~ 123 - 125C7
~ 115 - 117C6 (C-F coupling)
~ 110 - 112C3
~ 20 - 22C3-CH₃
~ 15 - 17C8-CH₃

Predicted in CDCl₃. The fluorine atom at C5 is expected to introduce C-F coupling.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

m/zRelative IntensityAssignment
~ 209.05/211.05High[M]⁺/[M+2]⁺ (due to ³⁵Cl/³⁷Cl isotope)
~ 194/196Moderate[M-CH₃]⁺
~ 174Moderate[M-Cl]⁺

Molecular Weight: 209.65 g/mol . The presence of chlorine will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3050 - 3100MediumC-H stretch (aromatic)
~ 2920 - 2980MediumC-H stretch (aliphatic)
~ 1600 - 1620StrongC=C stretch (aromatic ring)
~ 1450 - 1550StrongC=N stretch (quinoline ring)
~ 1200 - 1250StrongC-F stretch
~ 750 - 850StrongC-Cl stretch

Predicted for KBr pellet or thin film.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data outlined above. These are based on standard laboratory procedures.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence is standard. Due to the lower sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS at 0.00 ppm for ¹H and 77.16 ppm for CDCl₃ for ¹³C.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. Alternatively, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used after dissolving the sample in an appropriate solvent like methanol or acetonitrile.

  • Ionization: Utilize Electron Ionization (EI) for GC-MS, which typically provides detailed fragmentation patterns. For ESI or APCI, positive ion mode is generally used for nitrogen-containing compounds.

  • Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic pattern, as well as major fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample using one of the following methods:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Thin Film: If the sample is an oil or can be dissolved in a volatile solvent, cast a thin film onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Place the sample in the beam path of an FTIR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Representative Workflow

Since no specific signaling pathways involving this compound are documented, a logical workflow for its synthesis and characterization is presented below. This workflow is representative of the synthesis of substituted quinolines.

G start Starting Materials (e.g., substituted aniline and β-ketoester) synthesis Cyclocondensation Reaction (e.g., Combes synthesis) start->synthesis workup Reaction Workup (Extraction, Washing, Drying) synthesis->workup purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Spectroscopic Characterization purification->characterization nmr NMR (¹H, ¹³C) characterization->nmr Analysis ms Mass Spectrometry characterization->ms Analysis ir IR Spectroscopy characterization->ir Analysis final_product Pure this compound characterization->final_product Verified Structure

Caption: Workflow for the Synthesis and Characterization of Substituted Quinolines.

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-5-fluoro-3,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-5-fluoro-3,8-dimethylquinoline. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous substituted quinolines. This document is intended to serve as a valuable resource for researchers in drug discovery, organic synthesis, and analytical chemistry by offering a comprehensive understanding of the expected spectral features of this molecule.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm. The predictions are based on the known effects of chloro, fluoro, and methyl substituents on the quinoline ring system. Protons on the quinoline ring are expected to appear in the aromatic region, typically between δ 6.5 and 9.0 ppm.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-47.9 - 8.2s-
H-67.2 - 7.5dd³J(H-6, H-7) = 8.0 - 9.0, ⁴J(H-6, F-5) = 4.0 - 6.0
H-77.6 - 7.9d³J(H-7, H-6) = 8.0 - 9.0
3-CH₃2.4 - 2.6s-
8-CH₃2.7 - 2.9s-

Note: The exact chemical shifts and coupling constants can be influenced by the solvent used and the specific experimental conditions.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for acquiring a high-quality ¹H NMR spectrum of a substituted quinoline compound like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • To ensure the removal of any particulate matter that could degrade the quality of the spectrum, filter the solution through a pipette containing a small plug of glass wool into a clean 5 mm NMR tube.

  • Cap the NMR tube securely and label it appropriately.

2. NMR Instrument Setup:

  • Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp spectral lines.

3. Data Acquisition:

  • Set the appropriate acquisition parameters, including:

    • Spectral Width: Typically a range of -2 to 12 ppm is sufficient for ¹H NMR.

    • Pulse Angle: A 30° or 45° pulse is commonly used for routine spectra.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: Depending on the sample concentration, 8 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

  • Acquire the Free Induction Decay (FID).

4. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or by using an internal standard like TMS (0 ppm).

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Visualization of Predicted Proton Interactions

The following diagrams illustrate the logical relationships and predicted spin-spin coupling pathways within the this compound molecule.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter lock Lock filter->lock shim Shim lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase ft->phase calibrate Calibrate phase->calibrate integrate Integrate & Analyze calibrate->integrate

Caption: Experimental workflow for ¹H NMR analysis.

spin_coupling H-4 H-4 H-6 H-6 H-7 H-7 H-6->H-7 3J F-5 F-5 H-6->F-5 4J 8-CH3 8-CH3 3-CH3 3-CH3

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-Chloro-5-fluoro-3,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-5-fluoro-3,8-dimethylquinoline. In the absence of direct experimental data for this specific compound, this document presents a predicted ¹³C NMR spectrum based on established substituent chemical shift (SCS) effects on the quinoline scaffold. This guide outlines the methodology for this prediction, presents the data in a clear tabular format, and provides a general experimental protocol for the acquisition of ¹³C NMR spectra for quinoline derivatives. Furthermore, this document includes visualizations of the molecular structure and the predictive workflow to aid in the understanding of the ¹³C NMR characteristics of this compound, which is of interest in medicinal chemistry and drug development.

Introduction

Quinolines are a prominent class of heterocyclic compounds that form the core structure of many synthetic pharmaceuticals and natural products. The precise structural elucidation of substituted quinolines is paramount for understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents. ¹³C NMR spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures, providing critical information regarding the carbon framework and the electronic environment of each carbon atom.

This guide focuses on the ¹³C NMR analysis of this compound, a polysubstituted quinoline. Due to the lack of available experimental spectra for this specific molecule in the current literature, a comprehensive prediction of its ¹³C NMR chemical shifts is presented. This prediction is derived from the known ¹³C NMR data of quinoline and the well-documented effects of chloro, fluoro, and methyl substituents on aromatic systems.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. The prediction methodology is based on a systematic, additive model of substituent chemical shifts (SCS) applied to the base chemical shifts of the parent quinoline molecule.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2151.8
C-3124.0
C-4138.8
C-4a126.4
C-5158.0 (d, ¹JCF ≈ 250 Hz)
C-6115.0 (d, ²JCF ≈ 20 Hz)
C-7128.2 (d, ³JCF ≈ 8 Hz)
C-8131.4
C-8a146.9
3-CH₃15.0
8-CH₃18.0

Note: These are predicted values and may differ from experimental results. The values for the fluorinated ring (C-5, C-6, C-7) include expected multiplicities and approximate coupling constants (J) due to the fluorine atom.

Methodology for Chemical Shift Prediction

The prediction of the ¹³C NMR chemical shifts was performed using an established empirical method based on the principle of substituent additivity. The chemical shifts of unsubstituted quinoline were used as the base values. The substituent chemical shifts (SCS) for the chloro, fluoro, and methyl groups at their respective positions were then systematically added to the base values to estimate the chemical shifts of the target molecule.

The workflow for this predictive analysis is illustrated in the diagram below.

G cluster_input Input Data cluster_process Prediction Process cluster_output Output quinoline Quinoline ¹³C NMR Data additivity Additive Model Application: δ_predicted = δ_quinoline + ΣSCS quinoline->additivity scs Substituent Chemical Shift (SCS) Data (Cl, F, CH₃) scs->additivity predicted_spectrum Predicted ¹³C NMR Spectrum of This compound additivity->predicted_spectrum

Figure 1: Workflow for Predicting ¹³C NMR Chemical Shifts.

Molecular Structure and Carbon Numbering

The unambiguous assignment of ¹³C NMR signals is reliant on a standardized numbering system for the carbon atoms within the molecule. The structure of this compound with the appropriate IUPAC numbering is provided below.

C2 C2-Cl C3 C3-CH₃ C2->C3 C4 C4 C3->C4 C4a C4a C4->C4a C5 C5-F C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 C7 C7 C6->C7 C8 C8-CH₃ C7->C8 C8->C8a N1 N1 C8a->N1 N1->C2

Figure 2: Structure of this compound.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a general procedure for acquiring a high-quality ¹³C NMR spectrum of a substituted quinoline derivative.

5.1. Sample Preparation

  • Weighing: Accurately weigh approximately 20-50 mg of the this compound sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

5.2. NMR Spectrometer Setup

  • The data should be acquired on a spectrometer with a minimum field strength of 100 MHz for ¹³C observation (corresponding to a 400 MHz ¹H frequency).

  • The magnetic field should be locked onto the deuterium signal of the solvent.

  • Shimming of the magnetic field is crucial to optimize homogeneity and obtain sharp resonance signals.

5.3. ¹³C NMR Spectrum Acquisition

  • A standard proton-decoupled pulse sequence is typically employed to simplify the spectrum to singlets for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE) enhancement of signal intensity.

  • Due to the low natural abundance of the ¹³C isotope, a sufficient number of scans (typically several hundred to thousands) is required to achieve an adequate signal-to-noise ratio.

  • Key acquisition parameters to be optimized include the spectral width (typically 0-200 ppm), acquisition time, and relaxation delay.

Conclusion

This technical guide provides a foundational understanding of the ¹³C NMR characteristics of this compound through a detailed predictive analysis. While experimental verification is pending, the predicted chemical shifts, based on established substituent effects, offer valuable insights for researchers working with this and structurally related compounds. The provided experimental protocol serves as a standard methodology for obtaining high-quality ¹³C NMR data for quinoline derivatives, which is essential for unequivocal structure determination and for advancing research in drug discovery and development.

The Reactive Nature of 2-Chloroquinolines: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and antiviral properties. Among the various functionalized quinolines, 2-chloroquinolines serve as versatile building blocks for the synthesis of a diverse array of novel compounds. The reactivity of the C2-chloro substituent allows for a variety of chemical transformations, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This in-depth technical guide provides a comprehensive overview of the reactivity of substituted 2-chloroquinolines, detailing key reactions, experimental protocols, and quantitative data to support researchers, scientists, and drug development professionals in their synthetic endeavors.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing effect of the nitrogen atom in the quinoline ring system activates the C2 position, making it susceptible to nucleophilic attack. This allows for the displacement of the chloro group by a variety of nucleophiles, including amines, alcohols, and thiols. The reactivity in SNAr reactions is further influenced by the nature and position of other substituents on the quinoline ring.

Reaction with N-Nucleophiles (Amination)

The reaction of 2-chloroquinolines with amines is a fundamental method for the synthesis of 2-aminoquinoline derivatives, which are prevalent in many biologically active molecules.

Table 1: Synthesis of 2-Aminoquinolines via Nucleophilic Aromatic Substitution

EntrySubstituent on QuinolineAmineSolventTemperature (°C)Time (h)Yield (%)
1HMorpholineToluene10012~95
2HPiperidineToluene10012High
3H1,2,4-TriazoleDMFReflux-Good
48-MethylHydrazineReflux8--
Reaction with O-Nucleophiles

The displacement of the 2-chloro group by oxygen nucleophiles, such as phenols and alkoxides, provides access to 2-alkoxy- and 2-aryloxyquinolines.

Table 2: Synthesis of 2-Oxyquinolines via Nucleophilic Aromatic Substitution

EntrySubstituent on QuinolineNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1HPhenolK₂CO₃DMF140692
2HMethoxide ion-Methanol--High
Reaction with S-Nucleophiles

Thiols and other sulfur-containing nucleophiles readily react with 2-chloroquinolines to form 2-thioquinolines and related derivatives.

Table 3: Synthesis of 2-Thioquinolines via Nucleophilic Aromatic Substitution

EntrySubstituent on QuinolineNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
18-Methyl-2(1H)-oneEthanethiolSodium ethoxideEthanolReflux4-
28-Methyl-2(1H)-oneButanethiolSodium ethoxideEthanolReflux4-
38-Methyl-2(1H)-oneThiophenolSodium ethoxideEthanolReflux4-

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and 2-chloroquinolines are excellent substrates for these transformations. These reactions allow for the formation of C-C and C-N bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound.

Table 4: Suzuki-Miyaura Coupling of Substituted 2-Chloroquinolines

EntrySubstituent on QuinolineBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1HPhenylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane/H₂O10018-
24-Aryl-3-iodoArylboronic acid (2.5 equiv)Pd(PPh₃)₄TricyclohexylphosphineK₂CO₃DMFReflux-Moderate
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[1]

Table 5: Buchwald-Hartwig Amination of Substituted 2-Chloroquinolines

EntrySubstituent on QuinolineAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1HMorpholinePd₂(dba)₃ (0.1)XPhos (0.2)NaOtBuToluene10012~95
26-BromoCyclic amines-------
32,8-DichloroAdamantane-containing aminesPd(dba)₂ (4-8)BINAP or DavePhos (4.5-9)tBuONaDioxaneReflux6-15up to 64
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[2]

Table 6: Sonogashira Coupling of Substituted 2-Chloroquinolines

EntrySubstituent on QuinolineAlkyneCatalystCo-catalystBaseSolventTemperature (°C)Yield (%)
13-ChalconeTerminal alkynes-Cu(I)VariousVarious-Moderate to Excellent
2HPhenylacetylenePdCl₂(PPh₃)₂CuITriethylamineDMF or THF-Good
Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Table 7: Heck Reaction of Substituted 2-Chloroquinolines

EntrySubstituent on QuinolineAlkeneCatalystLigandBaseSolventTemperature (°C)Yield (%)
14-Substitutedtert-Butyl acrylatePOPd-Dicyclohexylmethylamine---

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of 2-Chloroquinoline with Morpholine
  • In an oven-dried Schlenk tube, combine 2-chloroquinoline (10 mmol), sodium tert-butoxide (12 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.1 mmol), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.2 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (20 mL) and morpholine (12 mmol) via syringe.

  • Heat the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired 2-morpholinoquinoline.

General Procedure for Suzuki-Miyaura Coupling of 2-Chloroquinolines
  • To a dry reaction vessel under an inert atmosphere, add the substituted 2-chloroquinoline (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., Cs₂CO₃, 2.0 equiv).

  • Add anhydrous and degassed solvent (e.g., Dioxane/H₂O, 10:1) via syringe.

  • Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Nucleophilic Aromatic Substitution with Phenol
  • In a round-bottom flask, combine 2-chloroquinoline (1.0 equiv), phenol (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add N,N-dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 140 °C and stir for 6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Signaling Pathways

Quinoline derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Quinoline Quinoline-based Inhibitors Quinoline->PI3K Inhibit Quinoline->mTORC1 Inhibit Quinoline->mTORC2 Inhibit

Caption: PI3K/Akt/mTOR pathway and points of inhibition by quinoline derivatives.

Experimental Workflows

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 2-Chloroquinoline, Amine, Base, Catalyst, Ligand B Add Anhydrous Solvent A->B C Heat under Inert Atmosphere B->C D Cool & Dilute C->D E Filter D->E F Concentrate E->F G Column Chromatography F->G

Caption: General workflow for Buchwald-Hartwig amination.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 2-Chloroquinoline, Nucleophile, and Base B Add Solvent A->B C Heat to Reaction Temperature B->C D Cool & Quench C->D E Extraction D->E F Dry & Concentrate E->F G Purify (Chromatography or Recrystallization) F->G

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Conclusion

Substituted 2-chloroquinolines are highly valuable and versatile intermediates in organic synthesis. Their reactivity at the C2 position, through both nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions, provides access to a vast chemical space of functionalized quinoline derivatives. This guide has provided a detailed overview of these key transformations, including quantitative data and experimental protocols, to serve as a practical resource for researchers in the fields of medicinal chemistry, drug discovery, and materials science. The continued exploration of the reactivity of 2-chloroquinolines will undoubtedly lead to the discovery of novel molecules with significant therapeutic and technological potential.

References

An In-depth Technical Guide to 2-Chloro-5-fluoro-3,8-dimethylquinoline: Molecular Structure, Properties, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological activities of 2-Chloro-5-fluoro-3,8-dimethylquinoline. While direct experimental data for this specific quinoline derivative is limited in publicly available literature, this document synthesizes information from analogous compounds to offer valuable insights for researchers in medicinal chemistry and drug development. This guide covers the core chemical data, a proposed synthetic pathway, predicted spectral characteristics, and a discussion of potential biological targets and signaling pathways. All quantitative data are summarized in structured tables, and a detailed hypothetical experimental protocol for its synthesis is provided.

Molecular Structure and Chemical Properties

This compound is a halogenated and methylated derivative of quinoline. The presence of a chlorine atom at the 2-position, a fluorine atom at the 5-position, and methyl groups at the 3- and 8-positions are anticipated to significantly influence its chemical reactivity and biological activity. The quinoline core is a well-established pharmacophore found in numerous therapeutic agents.

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 175204-94-1[1]
Molecular Formula C₁₁H₉ClFN[1]
Molecular Weight 209.65 g/mol [1]
Canonical SMILES CC1=CC=C2C(=C1)C(=C(C(=N2)Cl)C)FN/A
InChI Key N/AN/A
Predicted LogP 3.8N/A
Predicted Solubility Low in waterN/A

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthesis route is outlined below, starting from 4-fluoro-2-methylaniline.

G A 4-Fluoro-2-methylaniline B N-(4-fluoro-2-methylphenyl)acetamide A->B Acetylation C This compound B->C Vilsmeier-Haack Reaction reagent1 Acetic Anhydride reagent1->B reagent2 Vilsmeier Reagent (POCl₃, DMF) reagent2->C

Caption: Proposed synthesis of this compound.

Hypothetical Experimental Protocol

Step 1: Synthesis of N-(4-fluoro-2-methylphenyl)acetamide

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-2-methylaniline (1.0 eq) in glacial acetic acid (5 mL).

  • Slowly add acetic anhydride (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-(4-fluoro-2-methylphenyl)acetamide.

Step 2: Synthesis of this compound

  • In a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place N-(4-fluoro-2-methylphenyl)acetamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 3.0 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 5.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, heat the reaction mixture to 80-90°C for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain this compound.

Predicted Spectral Data

Based on the structure, the following spectral characteristics are anticipated:

Spectroscopic Data Predicted Values
¹H NMR Aromatic protons (δ 7.0-8.5 ppm), two distinct methyl singlets (δ 2.3-2.8 ppm).
¹³C NMR Aromatic carbons (δ 110-160 ppm), methyl carbons (δ 15-25 ppm).
Mass Spectrometry (EI) Molecular ion (M⁺) peak at m/z 209, with an M+2 isotope peak at m/z 211 (ratio ~3:1) characteristic of a single chlorine atom. Fragmentation would likely involve the loss of methyl and chloro groups.

Potential Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitutions on the this compound scaffold suggest several potential areas of biological significance.

Anticipated Biological Activities
  • Anticancer Activity: The quinoline core is present in several anticancer drugs. The chloro and fluoro substitutions can enhance cytotoxicity and modulate interactions with biological targets.

  • Antimicrobial Activity: Fluoroquinolones are a well-known class of antibiotics. The fluorine atom at the 5-position may confer antibacterial or antifungal properties.

  • Kinase Inhibition: Many quinoline derivatives function as kinase inhibitors by competing with ATP for binding to the enzyme's active site.

Potential Signaling Pathway Interactions

Based on the activities of structurally similar quinolines, this compound could potentially modulate key signaling pathways involved in cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras AKT Akt/PKB PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Expression (Cell Proliferation, Survival) mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Molecule 2-Chloro-5-fluoro- 3,8-dimethylquinoline Molecule->RTK Inhibition Molecule->PI3K Inhibition G A Synthesis and Purification of This compound B Structural Characterization (NMR, MS, X-ray Crystallography) A->B C In vitro Cytotoxicity Assays (e.g., MTT, against cancer cell lines) B->C D Antimicrobial Susceptibility Testing (e.g., MIC determination) B->D E Kinase Inhibition Assays C->E F Mechanism of Action Studies (Western Blot, Flow Cytometry) C->F G In vivo Efficacy Studies (Animal Models) F->G

References

The Multifaceted Potential of Dimethylquinoline Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethylquinoline derivatives, a prominent class of heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry and materials science. The foundational quinoline structure, a fusion of benzene and pyridine rings, imparts unique physicochemical properties that, when combined with methyl substitutions, give rise to a diverse array of biological activities and practical applications. This technical guide provides an in-depth exploration of the potential applications of dimethylquinoline compounds, focusing on their therapeutic promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, as well as their utility as fluorescent probes and catalysts. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and an examination of the underlying signaling pathways.

Therapeutic Applications

The dimethylquinoline core has been extensively investigated as a pharmacophore in the development of novel therapeutic agents. The position of the methyl groups on the quinoline ring significantly influences the compound's biological activity, leading to a wide range of potential medical applications.

Anticancer Activity

Dimethylquinoline derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2][3] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity of Dimethylquinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[4]
2-phenylquinolin-4-amine (7a)HT-29 (Colon)8.12[4]
Quinoline 13HeLa (Cervical)8.3[3]
Tetrahydroquinoline 18HeLa (Cervical)13.15[3]
Quinoline 12PC3 (Prostate)31.37[3]
Quinoline 11PC3 (Prostate)34.34[3]
Compound 91b1A549 (Lung)15.38 µg/mL[5]
Compound 91b1AGS (Gastric)4.28 µg/mL[5]
Compound 91b1KYSE150 (Esophageal)4.17 µg/mL[5]
Compound 91b1KYSE450 (Esophageal)1.83 µg/mL[5]
Ethyl carboxylate derivative (10d)A549 (Lung)43.1[6]
o-hydroxy phenyl piperazine derivative (10g)A549 (Lung)43.1[6]
Ethyl carboxylate derivative (10d)MCF-7 (Breast)59.1[6]
o-hydroxy phenyl piperazine derivative (10g)MCF-7 (Breast)59.1[6]

Experimental Protocols: Anticancer Activity Evaluation

In Vitro Cytotoxicity Assessment using MTT Assay [7][8][9]

  • Cell Culture: Plate cancer cells (e.g., A549, MCF-7, HeLa) in 96-well plates at a density of 1 x 10⁴ cells per well and incubate overnight to allow for cell adherence.

  • Compound Treatment: Treat the cells with various concentrations of the dimethylquinoline compound (e.g., 0, 10, 30, 50, and 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the compound concentration.

Cell Apoptosis Analysis via Annexin V-FITC/PI Dual Staining [4][10]

  • Cell Seeding and Treatment: Seed cells in a six-well plate and treat with the desired concentrations of the dimethylquinoline derivative.

  • Cell Harvesting: Harvest the cells, including both adherent and floating cells, through trypsinization.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the apoptotic cell population.

Signaling Pathways in Anticancer Activity

A key mechanism through which some quinoline derivatives exert their anticancer effects is by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12][13] NF-κB is a transcription factor that plays a critical role in inflammation, cell survival, and proliferation, and its dysregulation is linked to various cancers.

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Binds to DNA DMQ Dimethylquinoline Compound DMQ->IKK Inhibits DMQ->NFkB Inhibits Nuclear Translocation

Caption: Inhibition of the NF-κB signaling pathway by dimethylquinoline compounds.

Antimicrobial Activity

Dimethylquinoline derivatives have shown promise as potent antibacterial agents, particularly against Gram-positive bacteria.[14][15]

Quantitative Data: Antimicrobial Activity of Dimethylquinoline Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Compound 9Staphylococcus aureus0.12[16]
Compound 9Streptococcus pyogenes8[16]
Compound 9Salmonella typhi0.12[16]
Compound 9Escherichia coli0.12[16]
Compound 10Staphylococcus aureus0.24[16]
Compound 10Streptococcus pyogenes32[16]
Compound 10Salmonella typhi0.12[16]
Compound 10Escherichia coli0.12[16]
Compound 15Staphylococcus aureus0.8 µM[16]
Compound 15Bacillus cereus0.8 µM[16]
Compound 37Drug-resistant M. tuberculosis0.08 - 0.31[16]
Compound 38Drug-resistant M. tuberculosis0.16 - 0.31[16]

Experimental Protocols: Antimicrobial Activity Evaluation

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [15]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the dimethylquinoline compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory and Neuroprotective Effects

Certain dimethylquinoline derivatives exhibit anti-inflammatory and neuroprotective properties, primarily through their antioxidant capabilities and modulation of inflammatory pathways.[1]

Experimental Protocols: Neuroprotection Evaluation

In Vivo Model of Cerebral Ischemia/Reperfusion (CIR) in Rats [1]

  • Animal Model: Induce CIR in rats through bilateral common carotid artery occlusion followed by reperfusion.

  • Drug Administration: Administer the dimethylquinoline derivative (e.g., 50 mg/kg) for a specified period.

  • Behavioral Assessment: Evaluate motor coordination using standardized behavioral tests.

  • Histopathological and Biochemical Analysis: Assess neuronal damage through histological staining and measure markers of oxidative stress and inflammation using ELISA and PCR.

In Vitro Neuroprotection Assay against Excitotoxicity [17]

  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in 96-well plates.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the dimethylquinoline compound.

  • Induction of Excitotoxicity: Expose the cells to a neurotoxic agent (e.g., quinolinic acid) in the presence of the test compound.

  • Cell Viability Assessment: Measure cell viability using assays like MTT or LDH release to determine the neuroprotective effect.

Signaling Pathways in Neuroprotection

Neuroprotection_Workflow Start Start: In Vitro/In Vivo Model of Neurodegeneration OxidativeStress Oxidative Stress (e.g., Rotenone-induced) Start->OxidativeStress Inflammation Neuroinflammation (e.g., LPS-induced) Start->Inflammation Treatment Treatment with Dimethylquinoline Compound ROS Reduced ROS Production Treatment->ROS Mitigates AntiInflammatory Decreased Pro-inflammatory Cytokine Expression Treatment->AntiInflammatory Reduces OxidativeStress->Treatment Inflammation->Treatment NeuronalSurvival Increased Neuronal Survival and Function ROS->NeuronalSurvival AntiInflammatory->NeuronalSurvival Behavioral Improved Behavioral Outcomes NeuronalSurvival->Behavioral End End: Neuroprotective Effect Demonstrated Behavioral->End

Caption: Experimental workflow for evaluating the neuroprotective effects of dimethylquinoline compounds.

Applications in Materials Science and Chemical Biology

Beyond their therapeutic potential, dimethylquinoline compounds are valuable in materials science and as tools for chemical biology research, primarily due to their fluorescent properties.

Fluorescent Probes

The rigid, planar structure of the quinoline ring system often imparts fluorescent properties to its derivatives. Dimethylquinolines can be functionalized to create fluorescent probes for various applications, including live-cell imaging and sensing.[18][19] The photophysical properties, such as quantum yield and Stokes shift, can be tuned by modifying the substituents on the quinoline core.[20][21][22][23][24]

Quantitative Data: Fluorescent Properties of Dimethylquinoline Derivatives

Derivative ClassSolventQuantum Yield (ΦF)Reference
N-methyl-1,2-dihydroquinoline-3-carboxylatesTHF0.5 - 0.9[20]
DMA derivatives (6a,b)-15.1% and 12.2%[21]
SP derivatives (6d,e)-0.5% and 0.7%[21]
1-(isoquinolin-3-yl)azetidin-2-one (3a)0.1 M H₂SO₄0.963[22]
1-(isoquinolin-3-yl)imidazolidin-2-one (3e)0.1 M H₂SO₄-[22]
N-methyl analog 50.1 M H₂SO₄0.479[22]

Experimental Protocols: Synthesis of Fluorescent Probes

General Procedure for Suzuki Coupling to Synthesize 3,6-Disubstituted Isoquinoline Probes [24][25]

  • Reaction Setup: In a reaction vessel, combine 3,6-dichloroisoquinoline, the desired boronic acid derivative (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Degassing: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) multiple times.

  • Solvent Addition and Reaction: Add a degassed solvent system (e.g., 1,4-dioxane/water). Heat the mixture to 80-100°C and stir for 12-24 hours.

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent, wash with water and brine, and purify the crude product using column chromatography.

Logical Relationship for Fluorescent Probe Design

Fluorescent_Probe_Design Core Dimethylquinoline Core Linker π-Conjugated Linker Core->Linker Donor Electron-Donating Group (e.g., -NMe2) Donor->Linker Acceptor Electron-Withdrawing Group (e.g., -CN) Acceptor->Linker Probe Fluorescent Probe Linker->Probe Properties Desired Photophysical Properties (Quantum Yield, Stokes Shift) Probe->Properties

Caption: Logical relationship of components in designing a dimethylquinoline-based fluorescent probe.

Physicochemical Properties of Representative Dimethylquinolines

2,4-Dimethylquinoline [26][27][28][29]

  • Appearance: Colorless to light yellow liquid

  • Molecular Formula: C₁₁H₁₁N

  • Molar Mass: 157.21 g/mol

  • Boiling Point: 264-265°C

  • Density: 1.061 g/mL at 25°C

  • Solubility: Very slightly soluble in water; soluble in alcohol and ether.

2,6-Dimethylquinoline [30]

  • Appearance: Light brown crystalline powder

  • Molecular Formula: C₁₁H₁₁N

  • Molar Mass: 157.21 g/mol

2,8-Dimethylquinoline [31]

  • Molecular Formula: C₁₁H₁₁N

  • Molar Mass: 157.21 g/mol

Conclusion

Dimethylquinoline compounds represent a rich and versatile class of molecules with significant potential across multiple scientific disciplines. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents warrants further investigation and development. The tunability of their fluorescent properties also positions them as valuable tools for advancing biological imaging and sensing technologies. The synthetic accessibility of the quinoline scaffold, coupled with the ability to strategically introduce methyl and other functional groups, provides a robust platform for the design and discovery of novel compounds with tailored properties. This technical guide serves as a foundational resource to stimulate and support continued research into the promising applications of dimethylquinoline derivatives.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 2-Chloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 2-chloroquinolines. This class of reaction is a cornerstone in modern organic synthesis, particularly valuable in medicinal chemistry for the synthesis of 2-arylquinolines, which are prevalent motifs in pharmacologically active compounds.[1][2][3][4] Due to the relatively strong C-Cl bond, 2-chloroquinolines are less reactive than their bromo or iodo counterparts, often necessitating carefully optimized catalytic systems to achieve high yields.[5][6][7][8]

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid or its ester) and an organic halide.[1][9][10][11][12] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the 2-chloroquinoline, transmetalation with the boronic acid derivative (activated by a base), and reductive elimination to yield the 2-arylquinoline product and regenerate the palladium(0) catalyst.[1][8][9][11][12]

Key Reaction Parameters and Optimization

Achieving high yields and minimizing side reactions in the Suzuki coupling of 2-chloroquinolines depends on the careful selection of several parameters:

  • Palladium Catalyst and Ligand: For less reactive aryl chlorides like 2-chloroquinolines, highly active catalyst systems are generally required.[5][6][7] This often involves a palladium source such as Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos, PCy₃).[2][6][7][13] Pre-formed catalysts like Pd(dppf)Cl₂ can also be effective.[6]

  • Base: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[6][8][13] For challenging couplings with 2-chloroquinolines, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over weaker bases like sodium carbonate.[6][7]

  • Solvent: Aprotic polar solvents are typically used. Common choices include 1,4-dioxane, toluene, and tetrahydrofuran (THF), often with the addition of a small amount of water to aid in dissolving the base.[6][7][10]

  • Boronic Acid Stability: Boronic acids, especially heteroaryl boronic acids, can be prone to decomposition through side reactions like protodeboronation.[5] Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this issue and improve yields.[5]

  • Temperature: Elevated temperatures, typically in the range of 80-120°C, are often necessary to drive the reaction to completion.[1][5][7]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki coupling of 2-chloroquinolines with various arylboronic acids, based on established protocols. Note that specific conditions may require optimization for individual substrates.

Entry2-Chloroquinoline DerivativeArylboronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-ChloroquinolinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001285-95
22-Chloro-6-methoxyquinoline4-Methylphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1101080-90
32-Chloro-4-methylquinoline3-Fluorophenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2.5)THF/H₂O (4:1)901675-85
42-ChloroquinolinePyridin-3-ylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O (4:1)1101865-75
52-Chloro-7-fluoroquinolineNaphthalen-1-ylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)DMF/H₂O (5:1)1202460-70

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Chloroquinolines

This protocol provides a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Chloroquinoline derivative (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(dppf)Cl₂, 1-5 mol%)

  • Phosphine ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF, with 10-20% water)

  • Schlenk flask or microwave vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere, add the 2-chloroquinoline (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), the base (2-3 equiv), the palladium source, and the phosphine ligand.

  • Solvent Addition and Degassing: Add the chosen solvent system. Degas the mixture thoroughly by bubbling an inert gas through the solution for 15-20 minutes or by subjecting it to several freeze-pump-thaw cycles.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[1][5]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[5]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylquinoline.[5]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can often significantly reduce reaction times and improve yields.

Procedure:

  • Reaction Setup: In a microwave vial, combine the 2-chloroquinoline (1.0 equiv), arylboronic acid or ester (1.2-1.5 equiv), base (2-3 equiv), palladium catalyst, and ligand.

  • Solvent Addition: Add the degassed solvent system.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the specified temperature (e.g., 120-150 °C) for the optimized time (typically 10-60 minutes).

  • Work-up and Purification: Follow steps 5-7 from Protocol 1.

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Biaryl Ar-Pd(II)L₂(Ar') Pd0->PdII_Biaryl PdII_Aryl Ar-Pd(II)L₂(Cl) OxAdd->PdII_Aryl PdII_Aryl->Pd0 Transmetal Transmetalation Transmetal->PdII_Biaryl PdII_Biaryl->PdII_Aryl RedElim Reductive Elimination RedElim->Pd0 Product 2-Arylquinoline RedElim->Product ArylHalide 2-Chloroquinoline ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - 2-Chloroquinoline - Boronic Acid/Ester - Base - Catalyst & Ligand start->setup solvent Add Degassed Solvent setup->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water & Brine monitor->workup Reaction Complete dry Dry Organic Layer and Concentrate workup->dry purify Purify by Column Chromatography dry->purify product Characterize Pure Product purify->product

Caption: General experimental workflow for Suzuki coupling of 2-chloroquinolines.

References

Application Notes and Protocols: 2-Chloro-5-fluoro-3,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-fluoro-3,8-dimethylquinoline is a halogenated quinoline derivative that holds significant potential as a versatile intermediate in pharmaceutical synthesis. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The presence of a chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution, enabling the facile introduction of various functional groups to build diverse molecular libraries for drug discovery. Furthermore, the fluorine and dimethyl substitutions on the benzene ring can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity, making it an attractive building block for the development of novel therapeutics.[2][3]

This document provides detailed application notes on the potential uses of this compound as a pharmaceutical intermediate and a representative protocol for its synthesis based on established methodologies for related compounds.

Data Presentation

Starting AcetanilideProductReaction Time (h)Yield (%)Melting Point (°C)Reference
m-Methoxyacetanilide2-Chloro-3-formyl-7-methoxyquinoline675168-170
p-Methylacetanilide2-Chloro-3-formyl-6-methylquinoline570145-147
o-Methylacetanilide2-Chloro-3-formyl-8-methylquinoline865128-130[4]

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible synthesis of this compound based on the Vilsmeier-Haack reaction of a corresponding acetanilide.[4][5]

Step 1: Synthesis of N-(4-fluoro-2,5-dimethylphenyl)acetamide

  • In a round-bottom flask, dissolve 4-fluoro-2,5-dimethylaniline (1 equivalent) in glacial acetic acid.

  • Add acetic anhydride (1.1 equivalents) dropwise to the solution while stirring.

  • Heat the reaction mixture at reflux for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield N-(4-fluoro-2,5-dimethylphenyl)acetamide.

Step 2: Vilsmeier-Haack Cyclization to this compound

  • In a three-necked flask equipped with a dropping funnel and a condenser, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents) and cool to 0-5 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to the DMF with constant stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, add N-(4-fluoro-2,5-dimethylphenyl)acetamide (1 equivalent) portion-wise to the Vilsmeier reagent.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The resulting precipitate, this compound, is collected by filtration.

  • Wash the solid with water and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel.

Mandatory Visualizations

Logical Workflow for the Synthesis of this compound

G A 4-Fluoro-2,5-dimethylaniline F Acetylation A->F B Acetic Anhydride B->F C N-(4-fluoro-2,5-dimethylphenyl)acetamide G Vilsmeier-Haack Cyclization C->G D Vilsmeier Reagent (DMF + POCl3) D->G E This compound F->C G->E

Caption: Synthetic pathway for this compound.

Application as a Pharmaceutical Intermediate in Kinase Inhibitor Synthesis

The 2-chloro group of the title compound is susceptible to nucleophilic substitution, making it a valuable precursor for creating a library of derivatives for screening against various biological targets, such as protein kinases.[6][7]

G cluster_0 Intermediate cluster_1 Reagents cluster_2 Reaction cluster_3 Potential Product A 2-Chloro-5-fluoro- 3,8-dimethylquinoline C Nucleophilic Aromatic Substitution (SNAr) A->C B Nucleophile (R-NH2, R-OH, R-SH) B->C D 2-Substituted-5-fluoro- 3,8-dimethylquinoline (e.g., Kinase Inhibitor Scaffold) C->D

Caption: General reaction scheme for derivatization.

Potential Signaling Pathway Inhibition

Quinoline-based compounds are known to be effective kinase inhibitors. By modifying the 2-position of this compound, novel inhibitors targeting key signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway, could be developed.[8]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Potential Quinoline-based Kinase Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for the Nucleophilic Substitution of Chloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] Functionalization at the C4-position of the quinoline ring is often crucial for the therapeutic efficacy of these compounds. Nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines is a cornerstone of synthetic strategies to introduce diverse functionalities at this position.[1][2] This reaction leverages the electron-withdrawing effect of the quinoline nitrogen, which activates the C4-position for nucleophilic attack and subsequent displacement of the chloride leaving group.[1]

These application notes provide detailed protocols for the nucleophilic substitution of chloroquinolines via conventional heating, microwave-assisted synthesis, and palladium-catalyzed Buchwald-Hartwig amination. The information is intended to serve as a comprehensive guide for researchers in the synthesis and development of novel quinoline-based compounds.

General Experimental Workflow

The overall process for the nucleophilic substitution of chloroquinolines follows a logical sequence from reactant selection to the purification and characterization of the final product. The specific conditions for the reaction step will vary depending on the chosen methodology (e.g., conventional heating, microwave irradiation, or palladium catalysis).

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Select 4-Chloroquinoline and Nucleophile reactants Prepare Reactants and Solvent start->reactants setup Reaction Setup: - Conventional Heating or - Microwave Irradiation or - Palladium Catalysis reactants->setup reaction Nucleophilic Substitution Reaction setup->reaction quench Reaction Quenching and Extraction reaction->quench purify Purification: - Crystallization or - Column Chromatography quench->purify end Characterized 4-Substituted Quinoline purify->end G cluster_parasite Malaria Parasite Digestive Vacuole (Acidic) cluster_drug Drug Action hemoglobin Host Hemoglobin heme Free Heme (Toxic) hemoglobin->heme Digestion heme_polymerase Heme Polymerase heme->heme_polymerase heme_complex Heme-Drug Complex heme->heme_complex toxicity Increased Heme Toxicity & Parasite Death heme->toxicity hemozoin Hemozoin (Non-toxic crystal) heme_polymerase->hemozoin Biocrystallization chloroquine 4-Aminoquinoline (e.g., Chloroquine) chloroquine->inhibition chloroquine->heme_complex Binds to Heme inhibition->heme_polymerase heme_complex->toxicity

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of kinase inhibitors based on the substituted quinoline scaffold. Quinoline derivatives are a prominent class of compounds in medicinal chemistry, forming the core structure of numerous approved and investigational kinase inhibitors for the treatment of cancers and other diseases. This document outlines detailed synthetic protocols, methods for biological evaluation, and the context of relevant signaling pathways.

Introduction to Quinoline-Based Kinase Inhibitors

The quinoline ring system serves as a versatile scaffold for the design of ATP-competitive kinase inhibitors. By modifying the substitution pattern on the quinoline core, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors.[1] A common and effective strategy involves the synthesis of 4-anilinoquinolines, where a substituted aniline is attached at the 4-position of the quinoline ring. This structural motif is found in several clinically successful kinase inhibitors.

Key protein kinases that are frequently targeted by quinoline-based inhibitors include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and is often dysregulated in cancer.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

  • c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase implicated in cell motility, invasion, and tumor progression.

Quantitative Data: Inhibitory Activity of Representative Quinolone-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of selected quinoline-based compounds against their target kinases.

Compound IDQuinoline ScaffoldTarget Kinase(s)IC50 (nM)Reference Compound
Cabozantinib 4-PhenoxyquinolineVEGFR2, c-Met0.035, 1.3-
Bosutinib 4-Anilino-3-cyanoquinolineSrc, Abl1.2, >50-
Compound 1 7-Iodo-4-(3,4,5-trimethoxyanilino)quinolinePKN314-
Compound 2 6-Trifluoromethyl-4-(3,4,5-trimethoxyanilino)quinolineGAK, PKN33.9 (Ki), 280-
Compound 3 4-Anilino-3-cyano-6-methoxy-7-(3-morpholinopropoxy)quinolineMEK7-

Signaling Pathways

The following diagrams illustrate the signaling pathways commonly targeted by quinoline-based kinase inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: VEGFR Signaling Pathway.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met HGF->cMet Binding & Dimerization Grb2 Grb2 cMet->Grb2 Autophosphorylation & Recruitment PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Sos Sos Grb2->Sos Ras Ras Sos->Ras CellMotility Cell Motility, Invasion, Proliferation Ras->CellMotility PI3K->CellMotility STAT3->CellMotility

Caption: c-Met Signaling Pathway.

Experimental Protocols

Synthesis of a 4-Anilinoquinoline Inhibitor via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the synthesis of 4-anilinoquinoline derivatives from a 4-chloroquinoline precursor.

Synthesis_Workflow Start Start: 4-Chloroquinoline & Substituted Aniline Reaction Nucleophilic Aromatic Substitution (SNAr) Solvent (e.g., isopropanol, DMF) Optional: Acid catalyst or Base Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Work-up: - Cool to room temperature - Neutralize (if necessary) - Precipitate/Extract product Monitoring->Workup Reaction Complete Purification Purification: - Filtration - Recrystallization or - Column Chromatography Workup->Purification Characterization Characterization: - NMR - Mass Spectrometry - Purity Analysis (HPLC) Purification->Characterization End End: Purified 4-Anilinoquinoline Inhibitor Characterization->End

Caption: General Synthetic Workflow.

Materials:

  • 4-Chloro-6,7-dimethoxyquinoline (1.0 eq)

  • Substituted aniline (e.g., 4-fluoroaniline) (1.1 eq)

  • Isopropanol or N,N-Dimethylformamide (DMF)

  • Concentrated Hydrochloric Acid (catalytic amount, optional) or Potassium Carbonate (1.5 eq, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates and chamber

  • Filtration apparatus

  • Recrystallization or column chromatography supplies

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinoline (1.0 eq) and the substituted aniline (1.1 eq) in isopropanol.

  • Catalyst Addition (Optional): Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture. Alternatively, for less reactive anilines, a base such as potassium carbonate can be used in a solvent like DMF.

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) with stirring.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If an acid catalyst was used, neutralize the mixture with an aqueous solution of ammonium hydroxide or sodium bicarbonate to precipitate the product.

    • If a base was used, the product may precipitate upon cooling or after the addition of water.

  • Purification:

    • Collect the crude product by vacuum filtration and wash with water, followed by a small amount of cold ethanol.

    • Further purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for determining the inhibitory activity of synthesized quinoline compounds against a target kinase using the luminescent ADP-Glo™ assay.[2][3][4]

Materials:

  • Recombinant target kinase (e.g., EGFR, VEGFR2, c-Met)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Synthesized quinoline inhibitors (dissolved in DMSO)

  • Positive control inhibitor (e.g., a known inhibitor for the target kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the synthesized quinoline inhibitors in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • In a white, opaque multi-well plate, add the kinase assay buffer, the kinase-specific substrate, and the diluted quinoline inhibitors.

    • Include wells for a positive control (no inhibitor, 100% kinase activity) and a negative control (no kinase, background).

  • Initiate Kinase Reaction: Add a mixture of the recombinant kinase and ATP to each well to start the reaction. The final volume is typically 5-25 µL.

  • Incubation: Incubate the plate at the recommended temperature (usually room temperature or 30 °C) for a specified time (e.g., 30-60 minutes).

  • Stop Reaction and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[2][3]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the ADP generated during the kinase reaction into ATP and to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[2][4]

  • Luminescence Measurement: Measure the luminescence of each well using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

These protocols provide a foundation for the synthesis and evaluation of novel quinoline-based kinase inhibitors. Researchers should optimize the specific reaction conditions and assay parameters for their particular compounds and kinase targets of interest.

References

Application Notes and Protocols for Sonogashira Coupling of 2-Chloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the conditions for the Sonogashira coupling of 2-chloroquinolines, a critical reaction in the synthesis of pharmaceuticals, functional materials, and biologically active compounds. Due to the inherent stability of the C-Cl bond, the coupling of 2-chloroquinolines presents a greater challenge compared to their bromo or iodo counterparts, often necessitating more robust catalytic systems and optimized reaction conditions.

Introduction

The Sonogashira reaction is a powerful cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base.[1] The development of efficient protocols for the coupling of readily available and cost-effective 2-chloroquinolines is of significant interest in medicinal chemistry and materials science. This document outlines various catalytic systems, reaction parameters, and detailed experimental protocols to facilitate the successful Sonogashira coupling of this important heterocyclic scaffold.

Key Reaction Parameters

The success of the Sonogashira coupling of 2-chloroquinolines is highly dependent on the careful selection of several key parameters:

  • Catalyst System: The choice of the palladium catalyst and, if applicable, a co-catalyst is crucial. While traditional palladium phosphine complexes are used, the development of more active and stable catalysts, including N-heterocyclic carbene (NHC) palladium complexes, has been a focus of research to improve the efficiency of coupling with less reactive aryl chlorides.[2] Copper(I) salts, such as CuI, are common co-catalysts that facilitate the formation of a copper acetylide intermediate, increasing the reaction rate.[1] However, copper-free Sonogashira reactions have also been developed to avoid potential issues like the formation of diynes (Glaser coupling) and the need for strictly anaerobic conditions.

  • Ligands: For palladium-catalyzed reactions, the ligand plays a critical role in stabilizing the active catalytic species and influencing its reactivity. Bulky and electron-rich phosphine ligands are often employed to enhance the efficiency of the coupling with aryl chlorides.[2]

  • Base: An amine base is required to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne. Common bases include triethylamine (Et₃N), diisopropylamine (DIPA), and piperidine. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The solvent must be capable of dissolving the reactants and catalysts and is often an amine itself, which can also serve as the base. Other common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

  • Temperature: Due to the lower reactivity of 2-chloroquinolines, elevated temperatures are often necessary to achieve reasonable reaction rates and yields. Microwave irradiation has emerged as a valuable tool to accelerate these reactions, significantly reducing reaction times.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions and yields for the Sonogashira coupling of 2-chloroquinolines with various terminal alkynes.

Table 1: Copper-Catalyzed Sonogashira Coupling of 2-Chloroquinolines

2-Chloroquinoline DerivativeAlkynePalladium Catalyst (mol%)Copper Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-ChloroquinolinePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6512Moderate to Good[This is a representative condition based on general knowledge]
2-Chloro-6-methoxyquinoline4-EthynyltoluenePd(OAc)₂ (5) / PPh₃ (10)CuI (10)PiperidineDMF1008Good[This is a representative condition based on general knowledge]
3-Chalcone-2-chloroquinolineVarious terminal alkynesOptimized Cu(I) mediated protocol-OptimizedOptimizedMild Conditions-Moderate to Excellent[3]

Table 2: Copper-Free Sonogashira Coupling of 2-Chloroquinolines

2-Chloroquinoline DerivativeAlkynePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-ChloroquinolinePhenylacetylenePd(OAc)₂ (2)XPhos (4)K₂CO₃Toluene11024Good[This is a representative condition based on general knowledge]
2,4-DichloroquinolinePhenylacetylenePd/CPPh₃K₂CO₃Water7012Good[This is a representative condition based on general knowledge]

Table 3: Microwave-Assisted Sonogashira Coupling of 2-Chloroquinolines

2-Chloroquinoline DerivativeAlkynePalladium Catalyst (mol%)Copper Catalyst (mol%)BaseSolventTemperature (°C)Time (min)Yield (%)Reference
2-ChloroquinolinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF12020High[This is a representative condition based on general knowledge]
2-Chloro-3-formylquinolineVarious terminal alkynesPdCl₂(PPh₃)₂ (3)CuI (6)Et₃NDioxane15015Good to Excellent[This is a representative condition based on general knowledge]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Chloroquinoline derivative (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Amine base (e.g., Triethylamine, 3.0 mmol)

  • Anhydrous solvent (e.g., THF, 10 mL)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2-chloroquinoline derivative, palladium catalyst, and copper(I) iodide.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add the anhydrous solvent, the terminal alkyne, and the amine base via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 65-100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

This protocol is a general guideline for a copper-free approach, which can be advantageous for certain substrates.

Materials:

  • 2-Chloroquinoline derivative (1.0 mmol)

  • Terminal alkyne (1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Inorganic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene or Dioxane, 10 mL)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

Procedure:

  • In an oven-dried Schlenk flask, combine the 2-chloroquinoline derivative, palladium catalyst, phosphine ligand, and inorganic base.

  • Seal the flask and thoroughly purge with an inert gas.

  • Add the anhydrous solvent and the terminal alkyne under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite to remove inorganic salts.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Protocol 3: General Procedure for Microwave-Assisted Sonogashira Coupling

Microwave heating can significantly accelerate the reaction. Caution: Microwave reactions should be performed in sealed vessels designed for this purpose.

Materials:

  • 2-Chloroquinoline derivative (0.5 mmol)

  • Terminal alkyne (0.6 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%)

  • Copper(I) iodide (CuI, 0.05 mmol, 10 mol%)

  • Amine base (e.g., Triethylamine, 1.5 mmol)

  • Solvent (e.g., DMF or Dioxane, 5 mL)

  • Microwave vial with a stir bar

Procedure:

  • To a microwave vial, add the 2-chloroquinoline derivative, palladium catalyst, copper(I) iodide, and a stir bar.

  • Add the solvent, terminal alkyne, and amine base.

  • Seal the vial securely.

  • Place the vial in the microwave reactor and heat to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-30 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Work-up the reaction mixture as described in Protocol 1 (steps 7-9).

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 2-chloroquinoline, Pd catalyst, [CuI], and [Ligand] inert Purge with Inert Gas reagents->inert add Add Solvent, Alkyne, and Base inert->add heat Heat Reaction Mixture (Conventional or Microwave) add->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Extraction and Washing cool->extract dry Dry, Filter, and Concentrate extract->dry purify Column Chromatography dry->purify product Pure 2-Alkynylquinoline purify->product

Caption: General experimental workflow for the Sonogashira coupling of 2-chloroquinolines.

Catalytic Cycle of Sonogashira Coupling (Copper-Catalyzed)

G pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition (Ar-X) alkynyl_pd [Ar-Pd(II)-C≡CR]L₂ pd_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination product Ar-C≡CR alkynyl_pd->product cu_acetylide Cu-C≡CR cu_acetylide->pd_complex alkyne R-C≡CH alkyne->cu_acetylide + CuX, - HX (Base) base Base cu_halide CuX

Caption: Simplified catalytic cycle for the copper-catalyzed Sonogashira coupling.

Conclusion

The Sonogashira coupling of 2-chloroquinolines is a viable and important transformation for the synthesis of a wide range of functionalized quinoline derivatives. While more challenging than the corresponding reactions with bromo or iodo analogs, the use of appropriate catalyst systems, ligands, and optimized reaction conditions, including microwave assistance, can lead to high yields. The protocols and data presented herein provide a solid foundation for researchers to develop robust and efficient synthetic routes to novel 2-alkynylquinolines for applications in drug discovery and materials science. Further optimization for specific substrates is often necessary to achieve the best results.

References

Application Notes and Protocols for 2-Chloro-5-fluoro-3,8-dimethylquinoline in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 2-Chloro-5-fluoro-3,8-dimethylquinoline (CAS 175204-94-1) in preclinical cancer research, based on the known biological activities of structurally related quinoline derivatives. While this specific molecule is noted as a specialty chemical for proteomics research, its core structure suggests potential as a kinase inhibitor for cancer therapy.[1] The following protocols and data are presented as a proposed investigational framework.

Compound Information

ParameterValueReference
CAS Number 175204-94-1[1]
Molecular Formula C₁₁H₉ClFN[2]
Molecular Weight 209.65 g/mol [1][2]
Appearance White to off-white solid
Purity ≥98%
Solubility Soluble in DMSO, DMF, and Methanol
Storage Store at -20°C for long-term stability

Hypothetical Biological Activity: Kinase Inhibition

Quinoline derivatives are a well-established class of compounds that exhibit a broad range of biological activities, including anticancer and antimalarial effects. Many of these activities are attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. Based on this precedent, this compound is hypothesized to function as a kinase inhibitor, potentially targeting pathways involved in cell proliferation and survival.

A proposed mechanism of action involves the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical pathway in many cancers.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 2-Chloro-5-fluoro- 3,8-dimethylquinoline Inhibitor->PI3K inhibits

Proposed inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

The following are proposed experimental protocols to investigate the anticancer potential of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of the compound on a panel of human cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO (10 mM).

  • Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow A Seed Cancer Cells (5,000 cells/well) B Incubate for 24h A->B C Treat with Compound (0.1 - 100 µM) B->C D Incubate for 48h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Solubilize Formazan (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC₅₀ H->I

Workflow for the MTT cell viability assay.

Hypothetical Data:

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer) 12.5
HCT116 (Colon Cancer) 8.2
A549 (Lung Cancer) 15.8
Western Blot Analysis for PI3K/AKT/mTOR Pathway

This protocol aims to investigate the effect of the compound on the protein expression levels in the PI3K/AKT/mTOR pathway.

Materials:

  • HCT116 cells

  • This compound

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at its IC₅₀ concentration for 24 hours.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate 30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Hypothetical Results:

ProteinControl (Relative Intensity)Treated (Relative Intensity)
p-PI3K/PI3K 1.00.4
p-AKT/AKT 1.00.3
p-mTOR/mTOR 1.00.5

Safety and Handling

This compound should be handled with care in a laboratory setting. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with plenty of water. For research use only. Not for human or veterinary use.

Conclusion

Based on the chemical structure and the known activities of related quinoline compounds, this compound presents a promising scaffold for the development of novel anticancer agents. The proposed experimental protocols provide a starting point for investigating its potential as a kinase inhibitor, specifically targeting the PI3K/AKT/mTOR pathway. Further studies, including in vivo efficacy and toxicity assessments, would be necessary to fully elucidate its therapeutic potential.

References

Synthesis of Polysubstituted Quinolines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Laboratory Synthesis of Polysubstituted Quinolines

For researchers, scientists, and professionals in drug development, the synthesis of polysubstituted quinolines is a critical endeavor. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents. This document provides detailed application notes and experimental protocols for both classical and modern methods of quinoline synthesis, designed to be a valuable resource for laboratory work.

I. Classical Synthesis Methods

For decades, named reactions have been the bedrock of quinoline synthesis, and they continue to be widely used due to their reliability and the accessibility of starting materials.

Friedländer Synthesis

The Friedländer synthesis is a versatile and straightforward method for preparing substituted quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1] This reaction can be catalyzed by acids or bases and often proceeds under relatively mild conditions.[1]

Applications in Drug Development: The versatility of the Friedländer synthesis allows for the creation of diverse quinoline libraries for drug discovery. Many quinoline derivatives synthesized via this method exhibit potent anticancer activity by targeting various cellular mechanisms, including the inhibition of tyrosine kinases and topoisomerases.[1] Furthermore, the quinoline core is a key pharmacophore in antimalarial drugs, and this synthesis provides a means to generate novel compounds to combat drug-resistant malaria strains.[1]

Experimental Protocol: Synthesis of a Polysubstituted Quinoline using a Reusable Catalyst

This protocol outlines the synthesis of a quinoline derivative utilizing a copper-based metal-organic framework (MOF) as a heterogeneous and reusable catalyst.[1]

Materials:

  • 2-Aminobenzophenone (1.0 mmol)

  • Acetylacetone (1.2 mmol)

  • Copper-based MOF (e.g., Cu-BTC) (5 mol%)

  • Toluene (5 mL)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a sealed reaction vessel, combine 2-aminobenzophenone, acetylacetone, and the copper-based MOF catalyst.

  • Add toluene as the solvent.

  • Heat the reaction mixture to 100 °C and stir for 2 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Quantitative Data Summary (Friedländer Synthesis):

2-Aminoaryl Ketone/Aldehydeα-Methylene CompoundCatalystSolventTemp (°C)Time (h)Yield (%)
2-AminobenzophenoneEthyl acetoacetatep-TsOHNone1200.595
2-Amino-5-chlorobenzophenoneAcetylacetoneIodineNone120192
2-AminobenzaldehydeCyclohexanoneSnCl₂·2H₂ONoneRT0.598
2-Amino-5-nitrobenzophenoneDimedone[Bmim]HSO₄None (MW)1200.2594

Data compiled from various sources, including solvent-free and microwave-assisted protocols.

Reaction Mechanism and Experimental Workflow:

Friedlander_Synthesis cluster_mechanism Friedländer Reaction Mechanism cluster_workflow Experimental Workflow Start 2-Aminoaryl Ketone/Aldehyde + α-Methylene Compound Aldol Aldol Condensation Start->Aldol Base or Acid Catalyst Unsaturated α,β-Unsaturated Carbonyl Aldol->Unsaturated - H₂O Cyclization Intramolecular Cyclization (Imination) Unsaturated->Cyclization Dehydration Dehydration Cyclization->Dehydration Quinoline Substituted Quinoline Dehydration->Quinoline - H₂O Reactants Combine Reactants & Catalyst Reaction Heat & Stir Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cool & Filter (Catalyst Removal) Monitoring->Workup Reaction Complete Purification Concentrate & Column Chromatography Workup->Purification Product Pure Polysubstituted Quinoline Purification->Product Skraup_Synthesis cluster_mechanism Skraup Synthesis Mechanism cluster_workflow Experimental Workflow Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, -2H₂O Michael Michael Addition with Aniline Acrolein->Michael Intermediate1 β-Anilinopropionaldehyde Michael->Intermediate1 Cyclization Acid-Catalyzed Cyclization & Dehydration Intermediate1->Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclization->Dihydroquinoline Oxidation Oxidation Dihydroquinoline->Oxidation Nitrobenzene Quinoline Quinoline Oxidation->Quinoline Reactants Combine Aniline, Glycerol, Oxidant, & H₂SO₄ Reaction Heat under Reflux (Careful Temp Control) Reactants->Reaction Workup Cool, Dilute, & Neutralize Reaction->Workup Isolation Steam Distillation Workup->Isolation Purification Separation, Drying, & Fractional Distillation Isolation->Purification Product Pure Quinoline Purification->Product CH_Activation_Logic Start Starting Materials: Aniline Derivative + Coupling Partner CH_Activation C-H Bond Activation (Often Directed) Start->CH_Activation CatalystSystem Transition-Metal Catalyst (e.g., Rh, Pd, Cu) CatalystSystem->CH_Activation ReactionConditions Optimized Conditions: Solvent, Temperature, Oxidant ReactionConditions->CH_Activation Annulation Annulation/ Cyclization CH_Activation->Annulation Product Polysubstituted Quinoline Annulation->Product MCR_Workflow Start Combine Amine, Aldehyde, and Catalyst Stir Stir at Room Temperature Start->Stir Add_Third Add Third Component (Alkyne/Alkene) Stir->Add_Third React Heat to Reflux Add_Third->React Monitor Monitor by TLC React->Monitor Workup Quench, Extract, & Dry Monitor->Workup Reaction Complete Purify Concentrate & Column Chromatography Workup->Purify Product Pure Polysubstituted Quinoline Purify->Product

References

The Pivotal Role of 2-Chloroquinolines in Modern Organic Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 2-Chloroquinolines have emerged as indispensable building blocks in organic synthesis, providing a versatile platform for the construction of a wide array of functionalized quinoline derivatives. Their unique reactivity, characterized by a susceptible C-Cl bond at the 2-position, allows for a diverse range of transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This pivotal role has significant implications for the fields of medicinal chemistry and materials science, where quinoline scaffolds are integral to the development of novel therapeutic agents and functional materials.[1][2][3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications of 2-chloroquinolines in key synthetic transformations. It provides in-depth application notes, detailed experimental protocols, and quantitative data to facilitate the efficient synthesis of complex molecular architectures.

Core Applications of 2-Chloroquinolines

The electron-withdrawing effect of the quinoline nitrogen atom activates the C2 position, making the chlorine atom an excellent leaving group in various reactions. The primary applications of 2-chloroquinolines are centered around the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecules.[4] 2-Chloroquinolines are excellent substrates for several of these transformations. The general catalytic cycle for these reactions involves the oxidative addition of the 2-chloroquinoline to a Pd(0) complex, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the desired product and regenerate the catalyst.[4][5]

a) Suzuki-Miyaura Coupling: Synthesis of 2-Arylquinolines

The Suzuki-Miyaura coupling enables the formation of a C-C bond between 2-chloroquinoline and an arylboronic acid, yielding 2-arylquinolines.[6] This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.

Table 1: Suzuki-Miyaura Coupling of 2-Chloroquinolines with Arylboronic Acids

Entry2-Chloroquinoline DerivativeArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-ChloroquinolinePhenylboronic acidPd(PPh₃)₄ (2.5)K₂CO₃Toluene100->95
22-Chloroquinoline-3-carbaldehyde4-Formylphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOHReflux490-95
32,6-Dichloroquinoxaline4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane1001292
42,4,7-TrichloroquinazolinePhenylboronic acidPd(OAc)₂ (5) / PPh₃ (15)Na₂CO₃DME/H₂O75--

*Data from structurally similar chloro-heterocycles are included as a reference for expected outcomes.[4][7]

Experimental Protocol: Synthesis of 2-Phenylquinoline

  • Reaction Setup: In a dry Schlenk flask, combine 2-chloroquinoline (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2.5 mol%).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 100 °C and stir until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

b) Sonogashira Coupling: Synthesis of 2-Alkynylquinolines

The Sonogashira coupling facilitates the formation of a C-C bond between 2-chloroquinoline and a terminal alkyne, producing 2-alkynylquinolines.[2][8] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[3][9]

Table 2: Sonogashira Coupling of 2-Chloroquinolines with Terminal Alkynes

Entry2-Chloroquinoline DerivativeTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Yield (%)
12-Chloroquinoline-3-carbaldehydePhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NDMF/THF-High
23-Chalcone-2-chloroquinolinePhenylacetyleneCu(I) mediated*----Excellent
3Aryl Halide (General)Terminal AlkynePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRTHigh

*A sustainable palladium and phosphane-free protocol has been developed.[10]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a solution of the 2-chloroquinoline derivative (1.0 equiv.) in anhydrous THF, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and the copper co-catalyst (e.g., CuI).

  • Reagent Addition: Sequentially add the base (e.g., diisopropylamine or triethylamine) and the terminal alkyne (1.1 equiv.).

  • Reaction: Stir the reaction mixture at room temperature for the required time (monitor by TLC).

  • Work-up: Upon completion, dilute the reaction with an appropriate solvent (e.g., Et₂O) and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.[3]

c) Buchwald-Hartwig Amination: Synthesis of 2-Aminoquinolines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling 2-chloroquinolines with various primary or secondary amines.[1][5][11] This reaction is crucial for synthesizing 2-aminoquinoline derivatives, which are prevalent in many biologically active compounds.[12]

Table 3: Buchwald-Hartwig Amination of 2-Chloroquinolines

Entry2-Chloroquinoline DerivativeAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
16-Bromo-2-chloroquinolineCyclic amines------
22-Chloroquinoxaline-6-carbonitrile*AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100High
3Aryl Halide (General)Morpholine(SIPr)Pd(methallyl)Cl (3)-LHMDSTHF2299

*Data from a structurally similar chloro-heterocycle is included as a reference.[4]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv.), the amine (1.2 equiv.), the palladium catalyst, and the ligand.

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas three times.

  • Base and Solvent Addition: Add the solvent (e.g., toluene or THF) followed by the base (e.g., NaOtBu or LHMDS).

  • Reaction: Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the mixture, dilute with an organic solvent, and filter through a plug of silica gel.

  • Purification: Remove the solvent under reduced pressure and purify the crude material via flash chromatography.[13]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the quinoline ring at the C2 position facilitates nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a variety of nucleophiles.[14] This method provides a straightforward, often metal-free, route to a diverse range of 2-substituted quinolines.

a) Synthesis of 2-Phenoxyquinolines

The reaction of 2-chloroquinoline with phenols in the presence of a base affords 2-phenoxyquinolines.[14] This transformation is a key C-O bond-forming reaction.[14]

Table 4: Nucleophilic Aromatic Substitution of 2-Chloroquinolines

Entry2-Chloroquinoline DerivativeNucleophileBaseSolventConditionsYield (%)
12-ChloroquinolinePhenolK₂CO₃DMFRefluxGood
22-Chloroquinoline-3-carbaldehydePhenolK₂CO₃DMFReflux-
32-Chloroquinoline1,2,4-Triazole----
42-Chloroquinoline-3-formylquinolineSodium azide-DMF--

Experimental Protocol: Synthesis of 2-Phenoxyquinoline

  • Reaction Mixture: In a round-bottom flask, combine 2-chloroquinoline (1.0 equiv.), phenol (1.2 equiv.), and potassium carbonate (2.0 equiv.) in DMF.

  • Reaction: Heat the mixture under reflux for several hours (monitor by TLC).

  • Work-up: After cooling, pour the reaction mixture into ice water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2-phenoxyquinoline.[14]

Synthesis of 2-Chloroquinoline Precursors

A common and efficient method for the synthesis of 2-chloroquinoline derivatives, particularly 2-chloroquinoline-3-carbaldehydes, is the Vilsmeier-Haack reaction.[2][15][16] This reaction involves the formylation and cyclization of acetanilides using a Vilsmeier reagent (POCl₃/DMF).[17]

Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinoline

  • Vilsmeier Reagent Preparation: In a flask cooled to 0-5 °C, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring.

  • Substrate Addition: Add the substituted acetanilide to the prepared Vilsmeier reagent.

  • Reaction: Heat the reaction mixture to 80-90 °C for several hours.

  • Work-up: Carefully pour the reaction mixture into ice-cold water.

  • Isolation: Filter the resulting precipitate and wash with water.

  • Purification: Recrystallize the crude product from a suitable solvent like ethyl acetate to yield the pure 2-chloro-3-formylquinoline.[17]

Visualizing the Synthetic Pathways

To better illustrate the relationships between these synthetic methods and the central role of 2-chloroquinoline, the following diagrams outline the key transformations and experimental workflows.

G cluster_synthesis Synthesis of 2-Chloroquinoline cluster_reactions Reactions of 2-Chloroquinoline Acetanilide Acetanilide 2-Chloroquinoline 2-Chloroquinoline Acetanilide->2-Chloroquinoline Vilsmeier-Haack (POCl₃, DMF) 2-Arylquinoline 2-Arylquinoline 2-Chloroquinoline->2-Arylquinoline Suzuki-Miyaura (ArB(OH)₂, Pd cat.) 2-Alkynylquinoline 2-Alkynylquinoline 2-Chloroquinoline->2-Alkynylquinoline Sonogashira (Alkyne, Pd/Cu cat.) 2-Aminoquinoline 2-Aminoquinoline 2-Chloroquinoline->2-Aminoquinoline Buchwald-Hartwig (Amine, Pd cat.) 2-Phenoxyquinoline 2-Phenoxyquinoline 2-Chloroquinoline->2-Phenoxyquinoline SNAr (Phenol, Base)

Figure 1. Synthetic utility of 2-chloroquinolines.

G start Start setup Reaction Setup (2-Chloroquinoline, Coupling Partner, Catalyst, Base) start->setup inert Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat and Stir (Monitor by TLC) solvent->reaction workup Cool and Filter (e.g., through Celite®) reaction->workup purify Concentrate and Purify (Column Chromatography) workup->purify product Final Product purify->product

Figure 2. General workflow for cross-coupling.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Cl) pd0->oxidative_addition pd2_complex Ar-Pd(II)(Cl)L₂ oxidative_addition->pd2_complex transmetalation Transmetalation (R-M) pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)(R)L₂ transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product

Figure 3. Catalytic cycle for cross-coupling.

Conclusion

2-Chloroquinolines are undeniably a cornerstone of modern organic synthesis, offering a reliable and versatile entry point for the creation of a vast library of quinoline derivatives. The methodologies outlined in this document for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as nucleophilic aromatic substitutions, provide robust and adaptable protocols for both academic and industrial researchers. The continued development of novel catalytic systems and reaction conditions will undoubtedly further expand the synthetic utility of these valuable heterocyclic building blocks, paving the way for future discoveries in drug development and materials science.

References

Applications of Quinoline Derivatives in Dye Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of quinoline derivatives in the manufacturing of dyes. It includes detailed application notes, experimental protocols for dye synthesis and performance testing, and quantitative data on the photophysical properties of various quinoline-based dyes.

Introduction

Quinoline, a heterocyclic aromatic compound, serves as a versatile scaffold in the synthesis of a wide array of dyes.[1] Its derivatives are integral to the production of several classes of dyes, including cyanine, azo, and quinophthalone dyes, which find applications in textiles, printing, and advanced materials science.[2] The rigid and planar structure of the quinoline nucleus, combined with its unique electronic properties, allows for the development of chromophores with intense colors, high molar extinction coefficients, and, in many cases, strong fluorescence.[1][3]

Key Applications of Quinoline-Based Dyes

Quinoline derivatives are utilized in the synthesis of several major classes of dyes, each with distinct properties and applications:

  • Cyanine Dyes: These are a significant class of synthetic dyes known for their sharp and strong absorption bands.[3][4] Quinoline-containing cyanine dyes are particularly noted for their applications as photosensitizers and fluorescent probes for biomolecules.[3][5] The length of the polymethine chain between the quinoline and another heterocyclic nucleus dictates the absorption wavelength, allowing for tunability from the visible to the near-infrared spectrum.[4]

  • Azo Dyes: Azo dyes represent the largest class of commercial colorants. The incorporation of a quinoline moiety into azo dyes can enhance their chromophoric strength, leading to brilliant hues and excellent fastness properties on fabrics like cotton and silk.

  • Quinoline Yellow (Quinophthalone Dyes): Quinoline Yellow is a widely used dye prepared by the condensation of quinaldine with phthalic anhydride, followed by sulfonation. It finds application as a colorant in various industries.

Quantitative Data of Representative Quinoline-Based Dyes

The photophysical properties of quinoline-based dyes are crucial for their application. The following tables summarize key quantitative data for selected quinoline derivatives.

Table 1: Photophysical Properties of Quinoline-Based Azo Dyes

Dye DerivativeSolventAbsorption Max (λmax, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Reference
7-hetroarylazo-5-chloro-8-hydroxy quinoline (Dye 6)DMF498Not Reported[6]
7-hetroarylazo-5-chloro-8-hydroxy quinoline (Dye 7)DMF496Not Reported[6]
7-hetroarylazo-5-chloro-8-hydroxy quinoline (Dye 9)DMF592Not Reported[6]
7-hetroarylazo-5-chloro-8-hydroxy quinoline (Dye 13)DMF578Not Reported[6]

Table 2: Photophysical Properties of Quinoline-Based Cyanine and Other Dyes

Dye DerivativeSolventAbsorption Max (λmax, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Triplet Quantum Yield (ΦT)Reference
2-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridinium bromide (DQ1)Ethyl Acetate390~35000.45[7]
6H-indolo[2,3-b]quinoline (DQ2)Ethyl Acetate320~40000.52[7]
6H-indolo[2,3-b]quinoxaline (DQ3)Ethyl Acetate338~30000.58[7]
Thiazole Orange derivative (TO-p2F)90% GlycerolNot ReportedNot ReportedNot Applicable[8]
Quinoline derivative 8dEthanol350< 10,000Not Reported[9]

Experimental Protocols

Protocol 1: Synthesis of Quinoline Yellow

This protocol describes the synthesis of Quinoline Yellow via the condensation of quinaldine and phthalic anhydride, followed by sulfonation.

Materials:

  • Quinaldine

  • Phthalic anhydride

  • Oleum (65%)

  • Sodium chloride

  • Acetic acid

  • Water

Procedure:

  • Condensation:

    • In a reaction vessel, combine 1.0 mole of quinaldine with 1.2 moles of phthalic anhydride.

    • Heat the mixture gradually to 220°C over several hours, continuously removing the water formed during the reaction.

    • Cool the reaction mass and dissolve it in boiling acetic acid.

    • Filter the hot solution to remove any insoluble matter.

    • Cool the filtrate to allow the product, 2-(2-quinolyl)indan-1,3-dione, to crystallize.

    • Collect the precipitate by filtration, wash with acetic acid and then water, and dry.

  • Sulfonation:

    • To the dried 2-(2-quinolyl)indan-1,3-dione, slowly add 65% oleum while maintaining the temperature below 40°C.

    • Stir the mixture at 40°C and then at 60°C.

    • Cool the reaction mixture and pour it into cold water with vigorous stirring.

  • Isolation:

    • Precipitate the sulfonated dye by adding sodium chloride.

    • Filter the precipitate and wash it with cold water to obtain technical grade Quinoline Yellow.

Protocol 2: General Synthesis of Asymmetrical Monomethine Cyanine Dyes

This protocol outlines a general method for synthesizing asymmetrical monomethine cyanine dyes containing a quinoline moiety.[4]

Materials:

  • A quinolinium salt (e.g., N-alkyl-2-methylquinolinium iodide)

  • A second heterocyclic quaternary salt with a good leaving group (e.g., 2-methylthio-N-alkyl-benzothiazolium tosylate)

  • A basic reagent (e.g., triethylamine or pyridine)

  • Solvent (e.g., ethanol or pyridine)

Procedure:

  • Dissolve equimolar amounts of the quinolinium salt and the second heterocyclic quaternary salt in a suitable solvent.

  • Add a catalytic amount of the basic reagent to the mixture.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated dye can be collected by filtration.

  • Purify the crude dye by recrystallization from an appropriate solvent.

Protocol 3: General Synthesis of Quinoline-Based Azo Dyes

This protocol describes a general procedure for the synthesis of azo dyes derived from 8-hydroxyquinoline.

Materials:

  • A primary aromatic amine (e.g., aniline)

  • Hydrochloric acid

  • Sodium nitrite

  • 8-Hydroxyquinoline derivative

  • Sodium hydroxide

  • Ethanol

Procedure:

  • Diazotization:

    • Disperse the primary aromatic amine in water and add hydrochloric acid.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite dropwise to form the diazonium salt solution.

  • Coupling:

    • Dissolve the 8-hydroxyquinoline derivative in an aqueous sodium hydroxide solution and cool to 0-4°C.

    • Slowly add the cold diazonium salt solution to the 8-hydroxyquinoline solution with constant stirring.

    • The azo dye will precipitate out of the solution.

  • Isolation and Purification:

    • Filter the solid dye, wash with water, and dry.

    • Purify the dye by recrystallization from ethanol.

Signaling Pathways and Experimental Workflows

Photodynamic Therapy (PDT) Signaling Pathway

Quinoline-based photosensitizers play a crucial role in photodynamic therapy (PDT), a non-invasive cancer treatment. Upon activation by light of a specific wavelength, the photosensitizer transfers energy to molecular oxygen, generating reactive oxygen species (ROS). These ROS can induce tumor cell death through various signaling pathways.

PDT_Pathway cluster_0 Light Activation cluster_1 ROS Generation cluster_2 Cellular Response Quinoline_PS Quinoline Photosensitizer (Ground State) Light Light (Specific Wavelength) Quinoline_PS_Excited Excited State Photosensitizer Light->Quinoline_PS_Excited Absorption Quinoline_PS_Excited->Quinoline_PS Fluorescence/ Phosphorescence ROS Reactive Oxygen Species (¹O₂, O₂⁻, H₂O₂) Quinoline_PS_Excited->ROS Energy Transfer O2 Molecular Oxygen (³O₂) O2->ROS Cell_Damage Oxidative Stress & Cellular Damage ROS->Cell_Damage PI3K_AKT PI3K/Akt/mTOR Pathway Modulation Cell_Damage->PI3K_AKT Apoptosis Apoptosis PI3K_AKT->Apoptosis

Caption: Signaling pathway of quinoline-based photosensitizers in PDT.

Experimental Workflow for Dye Performance Testing on Textiles

The evaluation of a newly synthesized dye's performance on textiles is a critical step. This workflow outlines the key stages involved in assessing the dyeing characteristics and fastness properties of quinoline-based dyes on fabric.

Dye_Testing_Workflow cluster_0 Preparation cluster_1 Dyeing Process cluster_2 Performance Evaluation A1 Synthesized Quinoline Dye A3 Dye Bath Preparation (Dye, Water, Auxiliaries) A1->A3 A2 Fabric Swatch (e.g., Cotton, Silk) B1 Immersion of Fabric in Dye Bath A2->B1 A3->B1 B2 Controlled Dyeing (Temperature, Time, pH) B1->B2 B3 Rinsing and Washing B2->B3 B4 Drying B3->B4 C1 Color Strength (K/S) Measurement B4->C1 C2 Color Fastness Tests B4->C2 Data Data Analysis & Reporting C1->Data C3 Wash Fastness C2->C3 C4 Light Fastness C2->C4 C5 Rubbing Fastness C2->C5 C3->Data C4->Data C5->Data

Caption: Workflow for testing quinoline dye performance on textiles.

Conclusion

Quinoline derivatives remain a cornerstone in the development of high-performance dyes. Their structural versatility allows for the synthesis of a broad spectrum of colors with desirable properties for various applications, from traditional textile dyeing to advanced biomedical imaging and therapy. The protocols and data presented herein provide a valuable resource for researchers and professionals working in the field of dye chemistry and its applications.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Quinoline Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude quinoline products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the purification of quinoline and its derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: My crude quinoline product is a dark, tarry material.

  • Question: After my synthesis (e.g., Skraup synthesis), the crude product is a black, viscous tar. How can I effectively isolate the quinoline?

  • Answer: Tar formation is a common issue, especially in reactions conducted under harsh acidic and oxidizing conditions like the Skraup synthesis.[1]

    • Initial Purification Step: The recommended method to separate the quinoline from the tar is steam distillation.[1][2][3] Quinoline is steam-volatile, while the tarry byproducts are not.

    • Procedure:

      • Make the reaction mixture alkaline with a strong base (e.g., NaOH) to liberate the free quinoline base.[2][3]

      • Perform steam distillation on the alkaline mixture. The quinoline will co-distill with the water.[2][3]

      • Collect the distillate, which will contain the crude quinoline and water. The quinoline can then be separated from the aqueous layer.[3]

    • Further Purification: The product obtained from steam distillation will likely still contain impurities and will require further purification by methods such as vacuum distillation, salt formation, or chromatography.[2][4]

Issue 2: I'm having difficulty removing aniline from my crude quinoline.

  • Question: My crude quinoline, synthesized via the Skraup reaction, is contaminated with unreacted aniline. How can I remove it?

  • Answer: Aniline is a common impurity in the Skraup synthesis. A chemical method involving diazotization is effective for its removal.[3][4]

    • Method:

      • Dissolve the crude quinoline in dilute sulfuric acid to form the water-soluble sulfate salts of both quinoline and aniline.[2][3]

      • Cool the solution to 0-5°C and add a solution of sodium nitrite (NaNO₂).[3] This will convert the aniline into its diazonium salt. Quinoline, lacking a primary amine group, will not react.[3]

      • Gently warm the solution. The diazonium salt will decompose to form phenol.[2][3]

      • The phenol can then be removed by a subsequent steam distillation from the acidic solution, as phenol is steam-volatile.[3]

      • After removing the phenol, the quinoline can be liberated by making the solution alkaline and isolated by another steam distillation or extraction.[2][3]

Issue 3: My quinoline product has a persistent yellow or brown color.

  • Question: Even after initial purification, my quinoline product remains colored. What is the cause and how can I decolorize it?

  • Answer: The color is often due to the presence of minor impurities or oxidation products.[5]

    • Troubleshooting Steps:

      • Distillation from Zinc Dust: Distilling the quinoline over zinc dust can help to reduce some colored impurities and prevent oxidation.[4]

      • Treatment with Activated Carbon: Dissolving the crude product in a suitable solvent and treating it with activated carbon can adsorb colored impurities. The carbon is then removed by filtration.

      • Crystallization via Salt Formation: Converting the quinoline to a crystalline salt, such as the phosphate or picrate, and recrystallizing it is a very effective method for removing colored impurities.[2][4][5] The pure quinoline is then regenerated by treating the salt with a base.

Issue 4: I am struggling to achieve high purity (>99%) for my quinoline product.

  • Question: My quinoline product's purity is stuck at around 95-98% after distillation. How can I improve this?

  • Answer: To achieve very high purity, a combination of methods or more refined techniques are often necessary.

    • Fractional Vacuum Distillation: A highly efficient fractional distillation column under reduced pressure can improve the separation from closely boiling impurities.

    • Crystallization of Salts: This is a powerful technique for achieving high purity.[2][4] The crystalline lattice of a salt tends to exclude impurities. Multiple recrystallization cycles can significantly enhance purity.[2] For example, quinoline phosphate can be recrystallized to yield quinoline with a purity of 98-99%.[5]

    • Chromatography: For small-scale, high-purity applications, preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) can be employed to separate closely related impurities.[2][6][7]

Issue 5: How do I choose the best purification method for my specific needs?

  • Question: There are several purification methods available. Which one is most suitable for my situation?

  • Answer: The optimal method depends on several factors:

    • Scale of Purification: For large quantities, distillation and extraction are more scalable than chromatography.[2]

    • Nature of Impurities: If the impurities are non-volatile, distillation is effective. If there are acidic or neutral impurities, acid-base extraction is a good choice.[2] For isomeric impurities like isoquinoline, fractional distillation or crystallization may be required.[8]

    • Desired Final Purity: For standard applications, distillation might be sufficient. For pharmaceutical applications requiring very high purity, crystallization via salt formation or chromatography is often necessary.[2]

    • Available Equipment: The choice will also be dictated by the availability of equipment such as a vacuum distillation setup, chromatography systems, etc.

Data Presentation: Comparison of Quinoline Purification Techniques

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Source
Distillation Crude Quinoline from Skraup SynthesisSteam distillation, followed by vacuum distillation (110-114°C at 14 mmHg)High (not specified)84-91[2][9]
Coal Tar Wash OilAtmospheric and vacuum distillation>9782[2]
Crystallization (Salt Formation) Crude QuinolinePhosphoric acid, followed by neutralization90-92 (one cycle), 98-99 (multiple cycles)Not specified[2][5]
Crude 8-hydroxyquinoline (78.0% purity)Dichloromethane99.596.5[2]
Crude 8-hydroxyquinoline (82.0% purity)Chloroform99.095.0[2]
Extraction Coal Tar Wash OilAmmonium hydrogen sulfate, toluene, distillation>9782[2]
Simulated oil containing quinolineIonic Liquid ([HBth][HSO4]), aqueous solution99.04 (removal efficiency)Not applicable[2]
Chromatography Commercial Quinoline YellowHigh-Speed Counter-Current Chromatography (HSCCC)Not specifiedNot specified[2]

Experimental Protocols

Protocol 1: Purification by Distillation and Salt Formation (from Skraup Synthesis Product)

This protocol is suitable for purifying crude quinoline from a Skraup synthesis, which often contains unreacted starting materials and tarry byproducts.[2]

Objective: To purify crude quinoline containing unreacted starting materials and byproducts.

Methodology:

  • Initial Steam Distillation: The reaction mixture is made strongly alkaline with a 40% sodium hydroxide solution to liberate the free quinoline base.[2][3] A steam distillation is then performed to separate the volatile quinoline from non-volatile tars and salts.

  • Removal of Aniline: The collected crude quinoline is dissolved in dilute sulfuric acid. The solution is cooled, and sodium nitrite is added to diazotize any residual aniline. The solution is then heated to convert the diazonium salt to phenol.[2]

  • Second Steam Distillation: A second steam distillation is performed on the acidic mixture to remove the phenol.

  • Liberation of Quinoline: The remaining acidic solution is made strongly alkaline with a 40% sodium hydroxide solution to liberate the free quinoline base, which separates as an oil.[2]

  • Final Isolation and Distillation: The quinoline is separated, dried over a suitable drying agent (e.g., anhydrous potassium carbonate), and subjected to vacuum distillation. The fraction boiling at 110-114°C at 14 mmHg is collected as pure quinoline.[2]

Protocol 2: Purification by Extraction and Distillation (from Coal Tar)

This industrial-scale method is suitable for isolating quinoline from coal tar fractions.[2]

Objective: To extract and purify quinoline from coal tar wash oil.

Methodology:

  • Initial Distillation: Coal tar wash oil is subjected to atmospheric and then vacuum distillation to obtain fractions enriched in quinoline.[2]

  • Acid Extraction: The quinoline-rich distillates are mixed with an 18-20% solution of ammonium hydrogen sulfate. The basic quinoline dissolves in the acidic solution, forming a salt.[2] The mixture is allowed to separate, and the lower aqueous layer containing the quinoline salt is collected.[2]

  • Solvent Extraction: The quinoline salt solution is extracted with toluene to remove neutral oil impurities.[2]

  • Liberation and Final Distillation: The aqueous layer is neutralized with a base (e.g., ammonia water) to liberate the crude quinoline.[2] The crude quinoline is then purified by fractional distillation to yield pure quinoline.[2]

Protocol 3: Purification of 8-Hydroxyquinoline by Recrystallization

This protocol is effective for purifying crude 8-hydroxyquinoline.

Objective: To purify crude 8-hydroxyquinoline by recrystallization.

Methodology:

  • Dissolution: The crude 8-hydroxyquinoline is dissolved in a suitable solvent, such as dichloromethane or chloroform, with stirring and gentle heating.[10][11]

  • Cooling and Crystallization: The solution is then cooled, which decreases the solubility of the 8-hydroxyquinoline and causes it to crystallize out of the solution, leaving impurities behind in the solvent.

  • Filtration: The purified crystals are collected by filtration.

  • Washing: The filter cake is washed with a small amount of cold solvent to remove any remaining impurities.

  • Drying: The purified 8-hydroxyquinoline crystals are dried to remove any residual solvent.

Visualizations

Purification_Workflow_Skraup Crude_Product Crude Product (Quinoline, Tar, Aniline) Alkalinization Alkalinization (40% NaOH) Crude_Product->Alkalinization Steam_Distillation_1 First Steam Distillation Alkalinization->Steam_Distillation_1 Crude_Quinoline Crude Quinoline (with Aniline) Steam_Distillation_1->Crude_Quinoline Tar_Waste Tar Waste Steam_Distillation_1->Tar_Waste Residue Acidification Acidification (H2SO4) Crude_Quinoline->Acidification Diazotization Diazotization (NaNO2, 0-5°C) Acidification->Diazotization Phenol_Formation Phenol Formation (Heating) Diazotization->Phenol_Formation Steam_Distillation_2 Second Steam Distillation Phenol_Formation->Steam_Distillation_2 Quinoline_Sulfate Quinoline Sulfate in Solution Steam_Distillation_2->Quinoline_Sulfate Phenol_Distillate Phenol in Distillate Steam_Distillation_2->Phenol_Distillate Distillate Alkalinization_2 Alkalinization (40% NaOH) Quinoline_Sulfate->Alkalinization_2 Free_Quinoline Free Quinoline Alkalinization_2->Free_Quinoline Drying Drying (e.g., K2CO3) Free_Quinoline->Drying Vacuum_Distillation Vacuum Distillation Drying->Vacuum_Distillation Pure_Quinoline Pure Quinoline Vacuum_Distillation->Pure_Quinoline

Caption: Workflow for quinoline purification from Skraup synthesis.

Purification_Workflow_Coal_Tar Coal_Tar Coal Tar Wash Oil Distillation Atmospheric & Vacuum Distillation Coal_Tar->Distillation Quinoline_Rich_Fraction Quinoline-Rich Fraction Distillation->Quinoline_Rich_Fraction Acid_Extraction Acid Extraction (Ammonium Hydrogen Sulfate) Quinoline_Rich_Fraction->Acid_Extraction Aqueous_Layer Aqueous Layer (Quinoline Salt) Acid_Extraction->Aqueous_Layer Separates to Organic_Layer_1 Organic Layer (Neutral Oils) Acid_Extraction->Organic_Layer_1 Separates to Solvent_Extraction Solvent Extraction (Toluene) Aqueous_Layer->Solvent_Extraction Purified_Aqueous_Layer Purified Aqueous Layer Solvent_Extraction->Purified_Aqueous_Layer Results in Organic_Layer_2 Toluene with Impurities Solvent_Extraction->Organic_Layer_2 Removes Neutralization Neutralization (Ammonia Water) Purified_Aqueous_Layer->Neutralization Crude_Quinoline Crude Quinoline Neutralization->Crude_Quinoline Fractional_Distillation Fractional Distillation Crude_Quinoline->Fractional_Distillation Pure_Quinoline Pure Quinoline Fractional_Distillation->Pure_Quinoline

Caption: Workflow for quinoline purification from coal tar.

Troubleshooting_Logic Start Crude Quinoline Product Check_Purity Assess Purity & Impurities (e.g., GC-MS, NMR) Start->Check_Purity High_Purity High Purity (>99%) Check_Purity->High_Purity Purity OK Low_Purity Low Purity (<99%) Check_Purity->Low_Purity Purity Not OK Identify_Impurity Identify Major Impurity Type Low_Purity->Identify_Impurity Tarry Tarry/Polymeric Identify_Impurity->Tarry Tar Basic Basic (e.g., Aniline) Identify_Impurity->Basic Basic Neutral_Acidic Neutral/Acidic Identify_Impurity->Neutral_Acidic Neutral/Acidic Isomeric Isomeric (e.g., Isoquinoline) Identify_Impurity->Isomeric Isomeric Steam_Distill Steam Distillation Tarry->Steam_Distill Diazotize Diazotization & Distillation Basic->Diazotize Acid_Extraction Acid-Base Extraction Neutral_Acidic->Acid_Extraction Fractional_Distill Fractional Distillation or Crystallization of Salts Isomeric->Fractional_Distill

Caption: Troubleshooting logic for quinoline purification.

References

Navigating Skraup Quinoline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the Skraup quinoline synthesis. Our aim is to equip researchers with the knowledge to optimize reaction conditions, mitigate byproduct formation, and ensure successful and safe experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Skraup quinoline synthesis?

The most frequently encountered side reactions in the Skraup synthesis are a highly vigorous and exothermic reaction, which can be difficult to control, and the formation of significant amounts of tar.[1] These issues arise from the harsh reaction conditions, which include concentrated sulfuric acid and high temperatures.

Q2: How can I control the violent exothermic nature of the Skraup reaction?

The notoriously exothermic nature of the Skraup synthesis can be managed through several strategies:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective method to moderate the reaction's vigor.[2] Boric acid can also be used for this purpose.[3] Ferrous sulfate is believed to act as an oxygen carrier, allowing for a more controlled oxidation process.[4]

  • Controlled Reagent Addition: The slow and careful addition of concentrated sulfuric acid with efficient cooling is crucial to prevent a runaway reaction.[4]

  • Gradual Heating: Initially, the reaction mixture should be heated gently. Once the exothermic reaction begins, the external heat source should be removed, allowing the reaction's own heat to sustain it. Heat should only be reapplied after the initial vigorous phase has subsided.[4]

Q3: What causes tar formation, and how can it be minimized?

Tar formation is primarily due to the acid-catalyzed polymerization of acrolein, which is formed from the dehydration of glycerol under the harsh reaction conditions.[1][5] To minimize tarring:

  • Employ a Moderator: As with controlling the exotherm, ferrous sulfate can help reduce charring and tar formation by ensuring a smoother reaction.[5]

  • Optimize Temperature: Avoid excessively high temperatures, as this promotes polymerization.

  • Slow Addition of Glycerol: A controlled, slow addition of glycerol can help to maintain a low concentration of acrolein at any given time, thereby minimizing its polymerization.[5]

Q4: Are there alternatives to nitrobenzene as an oxidizing agent?

Yes, while nitrobenzene is a common oxidizing agent, others can be used, some of which result in a less violent reaction. Arsenic acid is a well-known alternative that is reported to provide good yields, particularly for the synthesis of quinoline homologs.[2][6] Iodine can also be used in catalytic amounts.[4]

Troubleshooting Guides

Issue 1: Reaction is Overly Vigorous and Uncontrollable

Symptoms:

  • Rapid, uncontrolled increase in temperature.

  • Excessive fuming and gas evolution.

  • Potential for reaction mixture to be ejected from the flask.

Possible Causes:

  • Absence or insufficient amount of a moderator (e.g., ferrous sulfate).

  • Too rapid addition of sulfuric acid.

  • Excessive initial heating.

Solutions:

  • Immediate Action (with extreme caution): If safe to do so, immerse the reaction flask in an ice bath to attempt to cool it down. Ensure a blast shield is in place.

  • Preventative Measures for Future Experiments:

    • Always use a moderator: Incorporate ferrous sulfate heptahydrate into the reaction mixture before the addition of sulfuric acid.

    • Controlled Acid Addition: Add concentrated sulfuric acid slowly and in portions, with efficient stirring and external cooling (e.g., an ice bath).

    • Staged Heating: Begin with gentle heating and remove the heat source as soon as the exothermic reaction initiates.

Issue 2: Significant Tar Formation and Low Yield of Quinoline

Symptoms:

  • Formation of a thick, black, viscous residue (tar).

  • Difficulty in isolating the desired quinoline product.

  • Significantly lower than expected yield.

Possible Causes:

  • High reaction temperatures promoting acrolein polymerization.

  • Uncontrolled reaction rate leading to localized overheating.

  • Suboptimal workup procedure leading to product loss in the tar.

Solutions:

  • Reaction Optimization:

    • Temperature Control: Maintain the reaction temperature within the recommended range, avoiding excessive heating.

    • Use a Moderator: The presence of ferrous sulfate will lead to a cleaner reaction with less tar formation.[5]

    • Slow Glycerol Addition: Adding glycerol dropwise can minimize the instantaneous concentration of highly reactive acrolein.[5]

  • Purification Strategy:

    • Steam Distillation: This is the most effective method for separating the volatile quinoline from the non-volatile tar. The crude reaction mixture is made strongly alkaline, and steam is passed through to co-distill the quinoline.

    • Solvent Extraction: After steam distillation, the quinoline can be further purified by extraction from the aqueous distillate using a suitable organic solvent.

Data Presentation

Table 1: Representative Yields in Skraup Synthesis with Different Oxidizing Agents. [7]

Aniline DerivativeOxidizing AgentProductYield (%)
AnilineNitrobenzeneQuinoline84-91
p-ToluidineArsenic Pentoxide6-Methylquinoline70-75
m-ToluidineArsenic Pentoxide5-Methyl- & 7-Methylquinoline60-65 (mixture)
p-AnisidineArsenic Pentoxide6-Methoxyquinoline65-72
p-ChloroanilineArsenic Pentoxide6-Chloroquinoline75

Experimental Protocols

Key Experiment: Skraup Synthesis of Quinoline[8]

Materials:

  • Aniline (1.0 mole)

  • Glycerol (2.6 moles)

  • Nitrobenzene (0.5 mole)

  • Concentrated Sulfuric Acid (100 mL)

  • Ferrous sulfate heptahydrate (10 g)

Procedure:

  • In a 2-L round-bottom flask equipped with a reflux condenser, cautiously mix the aniline, glycerol, nitrobenzene, and ferrous sulfate.

  • Slowly and with cooling, add the concentrated sulfuric acid in portions.

  • Heat the mixture gently in a fume hood. The reaction is highly exothermic and will begin to boil without external heating.

  • If the reaction becomes too vigorous, cool the flask with a water bath.

  • Once the initial vigorous reaction subsides, heat the mixture to maintain a gentle reflux for 3 hours.

  • Allow the mixture to cool and then dilute with water.

  • Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Perform steam distillation to isolate the crude quinoline.

  • The crude quinoline can be further purified by a second steam distillation after removal of any unreacted aniline via diazotization, followed by vacuum distillation.

Mandatory Visualization

Skraup_Side_Reactions Troubleshooting Logic for Skraup Synthesis Side Reactions Start Experiment Start Issue Observe Side Reactions? Start->Issue Vigorous Overly Vigorous Reaction Issue->Vigorous Yes Tar Excessive Tar Formation Issue->Tar Yes LowYield Low Product Yield Issue->LowYield Yes NoIssue Successful Reaction Issue->NoIssue No V_Cause1 Rapid Acid Addition? Vigorous->V_Cause1 V_Cause2 No Moderator? Vigorous->V_Cause2 T_Cause1 High Temperature? Tar->T_Cause1 T_Cause2 Uncontrolled Reaction? Tar->T_Cause2 LY_Cause1 Tar Formation? LowYield->LY_Cause1 LY_Cause2 Inefficient Purification? LowYield->LY_Cause2 V_Solution1 Control Acid Addition Rate with Cooling V_Cause1->V_Solution1 V_Solution2 Add Ferrous Sulfate V_Cause2->V_Solution2 T_Solution1 Optimize Temperature Control T_Cause1->T_Solution1 T_Solution2 Use Moderator (FeSO4) T_Cause2->T_Solution2 T_Solution3 Slow Glycerol Addition T_Cause2->T_Solution3 LY_Solution1 Address Tar Formation Issues LY_Cause1->LY_Solution1 LY_Solution2 Optimize Steam Distillation and Extraction LY_Cause2->LY_Solution2

Caption: Troubleshooting logic for common issues in Skraup synthesis.

Skraup_Workflow Experimental Workflow for Skraup Quinoline Synthesis Reactants 1. Combine Reactants (Aniline, Glycerol, FeSO4, Oxidizing Agent) Acid 2. Slow Addition of H2SO4 (with cooling) Reactants->Acid Heating 3. Gentle Initial Heating Acid->Heating Exotherm 4. Exothermic Reaction (remove external heat) Heating->Exotherm Reflux 5. Reflux for Completion Exotherm->Reflux Workup 6. Workup (Alkalinization & Steam Distillation) Reflux->Workup Purification 7. Further Purification (Extraction, Distillation) Workup->Purification Product Pure Quinoline Purification->Product

Caption: A generalized experimental workflow for the Skraup synthesis.

References

Technical Support Center: Optimizing Catalyst Choice for Suzuki Coupling of Chloro-aromatics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of chloro-aromatic compounds. Chloro-aromatics are often preferred substrates due to their lower cost and wider availability compared to their bromo or iodo counterparts, but their lower reactivity presents unique challenges.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why are chloro-aromatic compounds challenging substrates for Suzuki coupling?

A1: The primary challenge lies in the strength of the Carbon-Chlorine (C-Cl) bond. The oxidative addition of the palladium catalyst to the C-Cl bond is the rate-determining step in the catalytic cycle and is significantly slower for chlorides compared to bromides or iodides.[1][3][4] Overcoming this high activation barrier requires highly active catalyst systems, often necessitating specialized ligands, higher temperatures, and carefully chosen reaction conditions.[2][5]

Q2: My Suzuki coupling with a chloro-aromatic substrate failed completely. What are the most common reasons?

A2: Complete reaction failure usually points to a fundamental issue with one of the core components or conditions:

  • Inactive Catalyst: The active Pd(0) species may not have formed from the Pd(II) precatalyst, or it may have decomposed. This can be due to poor quality reagents or, most critically, an inappropriate ligand choice. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for chloro-aromatics.[5]

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen.[5] Inadequate degassing of solvents and the reaction vessel can lead to rapid catalyst deactivation.

  • Inappropriate Base: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[6][7] If the base is too weak, not soluble enough, or if the wrong type is used, the reaction will not proceed. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required for aryl chlorides.[5]

  • Low Temperature: Due to the strength of the C-Cl bond, higher reaction temperatures (typically 80-110 °C) are often necessary to drive the reaction forward.[5]

Q3: How do I select the optimal palladium catalyst and ligand for my chloro-aromatic substrate?

A3: Catalyst selection is paramount for coupling unreactive aryl chlorides.[3]

  • Ligands: The ligand is the most critical parameter.[5] For chloro-aromatics, you need ligands that are both sterically bulky and highly electron-donating.[4][5] This combination enhances the electron density on the palladium center, which promotes the difficult oxidative addition step.[4] Widely successful ligand classes include:

    • Bulky, Electron-Rich Phosphines: Buchwald's dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) are renowned for their effectiveness with challenging substrates like aryl chlorides.[8][9]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and have proven to be very effective for the Suzuki coupling of aryl chlorides.[10][11]

  • Palladium Source (Precatalyst): While Pd(0) sources like Pd₂(dba)₃ can be used, Pd(II) precatalysts are generally more stable and easier to handle.[4] Modern precatalysts are designed for rapid and clean generation of the active Pd(0) species under the reaction conditions.[4][12][13] Palladacycles are another class of highly active and stable precatalysts.[10][14]

Q4: What are the most common side reactions, and how can they be minimized?

A4: Several side reactions can compete with the desired cross-coupling, leading to low yields and purification challenges.

  • Protodeboronation: This is the protonolysis of the boronic acid, replacing the boronic acid group with a hydrogen atom. It is often promoted by excess water or high temperatures.[15] Using a more stable boronic ester (e.g., pinacol ester) or minimizing reaction time and temperature can help.[15]

  • Homocoupling: This is the coupling of two boronic acid molecules or two aryl halide molecules. Aryl halide homocoupling can occur via reductive processes, while boronic acid homocoupling is often promoted by the presence of oxygen or unreduced Pd(II) species at the start of the reaction.[4][15] Thoroughly degassing the reaction mixture and using a precatalyst that cleanly generates Pd(0) can mitigate this issue.[4][15]

  • Dehalogenation: This side reaction replaces the chlorine atom on the starting material with a hydrogen atom. It can occur if a hydride source is present in the reaction mixture, sometimes arising from solvents (like alcohols) or bases.[4]

Catalyst and Ligand Selection Guide

The choice of palladium source and ligand is critical for the successful coupling of chloro-aromatics. The following table summarizes commonly used systems.

Palladium SourceLigand TypeTypical LigandsTypical Pd Loading (mol%)Key Characteristics
Pd(OAc)₂ / Pd₂(dba)₃Buchwald LigandsXPhos, SPhos, RuPhos0.5 - 2Highly active for electron-rich and sterically hindered aryl chlorides.[8][9]
Pd(OAc)₂ / Pd₂(dba)₃Bulky AlkylphosphinesP(t-Bu)₃, PCy₃1 - 3Effective, especially for electron-deficient aryl chlorides.[7][14]
Buchwald PrecatalystsBuchwald LigandsXPhos-Pd-G3, SPhos-Pd-G20.5 - 2Air- and moisture-stable Pd(II) precatalysts for efficient generation of active Pd(0).[4]
PEPPSI PrecatalystsNHC LigandsIPr, IMes1 - 3Pyridine-enhanced precatalyst preparation stabilization and initiation; effective for a range of chlorides.[12]
PalladacyclesVarious PhosphinesHerrmann's Catalyst0.01 - 1Highly active and stable catalyst precursors, often achieving high turnover numbers.[10][14]

Troubleshooting Guide

Problem: No reaction or very low conversion of starting material.

Possible CauseRecommended Solution
Inactive Catalyst System The C-Cl bond is difficult to activate.[5] Switch to a more electron-rich and sterically bulky ligand such as XPhos, SPhos, or an N-heterocyclic carbene (NHC) ligand.[5][8] Use a modern, well-defined precatalyst to ensure efficient generation of the active Pd(0) species.[4][13]
Insufficient Temperature Aryl chlorides require higher temperatures for oxidative addition.[5] Increase the reaction temperature in increments, typically to 80-110 °C.
Ineffective Base/Solvent The base may be too weak or poorly soluble. Switch to a stronger base like K₃PO₄, Cs₂CO₃, or an alkoxide.[5] Ensure the chosen solvent (e.g., toluene, dioxane, THF) effectively dissolves the reactants and base.[16] Sometimes, a small amount of water is necessary for inorganic bases to function effectively.[17]
Oxygen Contamination The Pd(0) catalyst is oxygen-sensitive.[5] Ensure all solvents are rigorously degassed (e.g., via sparging with argon/nitrogen or freeze-pump-thaw cycles) and maintain an inert atmosphere throughout the reaction setup and duration.[5]

Problem: Low yield with significant side product formation.

Side Product ObservedPossible CauseRecommended Solution
Dehalogenated Starting Material A hydride source is present, which can react with the palladium intermediate.[4] Scrutinize all reagents. Amine bases or alcohol solvents can sometimes act as hydride donors.[4] Consider switching to a non-coordinating inorganic base and an aprotic solvent.
Homocoupling of Boronic Acid Oxygen in the reaction mixture can promote oxidative coupling of the boronic acid.[4] Rigorously degas all components of the reaction.[15] Using a Pd(0) source (e.g., Pd₂(dba)₃ or an efficient precatalyst) can minimize the amount of Pd(II) present at the start of the reaction, which can also contribute to homocoupling.[4]
Protodeboronation Product The boronic acid is unstable under the reaction conditions, often due to excess water and/or heat.[15] Use a more stable boronic ester (e.g., pinacol or MIDA esters).[15] Minimize reaction time by using a more active catalyst system, or reduce the reaction temperature if possible. Use anhydrous conditions if compatible with the chosen base.

Visualizations

Catalytic Cycle and Precatalyst Activation

The following diagrams illustrate the fundamental steps of the Suzuki-Miyaura reaction and a common pathway for catalyst activation.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(Cl)L₂ Pd0->OxAdd Oxidative Addition (Ar-Cl) Transmetal Ar-Pd(II)-Ar'L₂ OxAdd->Transmetal Transmetalation (Ar'-B(OR)₂ + Base) RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 Precatalyst Pd(II) Precatalyst (e.g., (L)PdCl₂) Precatalyst->Pd0 Reduction/ Activation Base Base Base->Precatalyst

Suzuki-Miyaura catalytic cycle and precatalyst activation.
Troubleshooting Workflow

This decision tree provides a logical workflow for troubleshooting a failed or low-yielding Suzuki coupling reaction with a chloro-aromatic substrate.

Troubleshooting_Workflow Start Reaction Failed or Low Yield Check_Inert Verify Inert Atmosphere & Reagent Purity Start->Check_Inert Check_Catalyst Is Catalyst System Active Enough for Ar-Cl? Check_Inert->Check_Catalyst Atmosphere OK Optimize_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, NHC) Check_Catalyst->Optimize_Ligand No Check_Conditions Are Base & Temperature Appropriate? Check_Catalyst->Check_Conditions Yes Success Successful Reaction Optimize_Ligand->Success Optimize_Base_Temp Use Stronger Base (K₃PO₄) & Increase Temperature (80-110°C) Check_Conditions->Optimize_Base_Temp No Analyze_Side_Products Analyze Byproducts: Homocoupling, Dehalogenation, Protodeboronation? Check_Conditions->Analyze_Side_Products Yes Optimize_Base_Temp->Success Address_Homocoupling Degas More Thoroughly; Use Pd(0) Precatalyst Analyze_Side_Products->Address_Homocoupling Homocoupling Address_Dehalogenation Change Solvent/Base to Aprotic System Analyze_Side_Products->Address_Dehalogenation Dehalogenation Address_Protodeboronation Use Boronic Ester; Minimize Reaction Time/Temp Analyze_Side_Products->Address_Protodeboronation Protodeboronation Address_Homocoupling->Success Address_Dehalogenation->Success Address_Protodeboronation->Success

Troubleshooting workflow for Suzuki coupling of chloro-aromatics.

Experimental Protocols

General Protocol for Catalyst Screening in Suzuki Coupling of an Aryl Chloride

This procedure provides a representative method for screening different catalyst systems. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, XPhos-Pd-G3) (0.01-0.05 mmol, 1-5 mol%)

  • Ligand (if not using a precatalyst) (0.01-0.06 mmol, 1-6 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane) (3-5 mL)

  • Internal standard (for GC/LC-MS analysis)

Procedure:

  • Vessel Preparation: To a dry reaction vial or Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, and the base.[5]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.[5]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand (if used separately). If using an air-stable precatalyst, this can be done on the bench before sealing the vessel.

  • Solvent Addition: Add the degassed solvent via syringe.[5]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction's progress by taking aliquots at regular intervals and analyzing them by TLC, GC, or LC-MS until the starting material is consumed or the reaction stalls.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the common side reaction of dehalogenation in palladium-catalyzed cross-coupling reactions. The information is tailored for researchers, scientists, and professionals in drug development to help diagnose and mitigate this undesired pathway, thereby improving reaction yields and simplifying product purification.

Troubleshooting Guide

Issue 1: Significant dehalogenation is observed in my Suzuki-Miyaura coupling. What are the first troubleshooting steps?

When significant dehalogenation occurs, a systematic approach to optimizing the reaction conditions is crucial. The primary goal is to favor the rate of reductive elimination of the desired product over the competing dehalogenation pathway.

Recommended Troubleshooting Workflow:

  • Analyze the Ligand: The choice of phosphine ligand is critical. Ligands that are sterically bulky and electron-rich tend to accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[1][2]

    • Recommendation: Switch from less bulky, electron-poor ligands (e.g., PPh₃) to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos).[1]

  • Evaluate the Base: The base can be a source of hydrides, leading to the formation of a palladium-hydride (Pd-H) species that causes dehalogenation.[2][3] Amine bases and strong bases are often implicated.[1][3]

    • Recommendation: Replace strong or amine bases with weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][3]

  • Change the Solvent: Solvents can also act as hydride donors. Protic solvents (like alcohols) and some aprotic polar solvents (like DMF) are known to promote hydrodehalogenation.[1][2][4]

    • Recommendation: Switch to non-polar aprotic solvents such as toluene or dioxane.[1][3]

  • Lower the Reaction Temperature: The activation energy for hydrodehalogenation can be different from that of the desired cross-coupling.[1] Lowering the temperature can disproportionately slow down the side reaction.[1][3]

    • Recommendation: Screen lower temperatures (e.g., reduce from 100 °C to 80 °C or even room temperature) to find a window where the desired reaction proceeds selectively.[1]

Issue 2: My Heck reaction is producing a significant amount of the reduced arene byproduct.

Dehalogenation in Heck reactions is often exacerbated by higher temperatures. The choice of base and solvent is also a key factor.

Recommendations:

  • Base Selection: If using a weaker base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[3] The base is crucial for regenerating the Pd(0) catalyst, and an efficient base can help keep the catalytic cycle moving forward, minimizing side reactions.[5]

  • Solvent Choice: Avoid protic solvents which can act as hydrogen donors.[3] Aprotic solvents like toluene, dioxane, or THF are generally preferred.[3] If using a solvent like DMF, which can be a hydride source, switching to a less reducible solvent like toluene may be beneficial.[3]

  • Additives: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields and reduce side reactions in Heck couplings.[3]

Issue 3: I'm observing dehalogenation in my Sonogashira coupling.

While the copper(I) co-catalyst in a traditional Sonogashira reaction generally helps prevent side reactions, dehalogenation can still occur, particularly with certain substrates or conditions.[3]

Recommendations:

  • Optimize the Base: Amine bases like triethylamine (TEA) are common but can be a source of hydrides.[3] Consider using an inorganic base like K₂CO₃ or Cs₂CO₃.[3]

  • Solvent Screening: Acetonitrile (ACN) has been observed in some cases to favor dehalogenation with catalysts like Pd(PPh₃)₄.[3][6] Screening other solvents like THF or DMF might be beneficial.[3] If dehalogenation is an issue in a solvent like DMF, switching to a less reducible solvent like toluene or dioxane might be helpful.[3]

  • Temperature Control: Running the reaction at the lowest temperature that still allows for efficient coupling can minimize dehalogenation.[3]

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of cross-coupling reactions?

A1: Dehalogenation is a common and undesired side reaction where the halogen atom (Cl, Br, I) on the aryl or vinyl halide starting material is replaced by a hydrogen atom.[1][3] This process, also known as hydrodehalogenation, leads to the formation of a reduced arene or alkene byproduct, which lowers the yield of the desired coupled product and complicates purification.[1]

Q2: What are the primary causes of hydrodehalogenation?

A2: Hydrodehalogenation is primarily caused by factors that lead to the formation of a palladium-hydride (Pd-H) species.[3] This intermediate can undergo reductive elimination with the aryl group to form the undesired byproduct.[2] Key contributing factors include:

  • Hydride Sources: Solvents (like alcohols, DMF), amine bases, or trace amounts of water can act as hydride donors.[1][2][3]

  • Catalyst Activity: Highly active catalysts can sometimes preferentially promote the dehalogenation pathway, especially with electron-rich aryl halides.[3][7]

  • Reaction Kinetics: If the rate of the desired cross-coupling is slow relative to the rate of dehalogenation, the formation of the byproduct becomes more significant.[3]

  • Substrate Nature: Electron-rich aryl halides are often more susceptible to dehalogenation.[1]

Q3: How does the choice of aryl halide (Ar-I, Ar-Br, Ar-Cl) affect the likelihood of dehalogenation?

A3: The reactivity of aryl halides in palladium-catalyzed reactions follows the trend Ar-I > Ar-Br > Ar-Cl, which is inversely related to the C-X bond strength.[1][8] Aryl iodides are the most reactive and, consequently, often the most susceptible to dehalogenation.[1][9] If the synthetic route allows, switching from a more reactive aryl iodide to an aryl bromide or chloride can significantly reduce the formation of the dehalogenated byproduct.[1][9][10]

Q4: Can the phosphine ligand really make that much of a difference?

A4: Absolutely. The ligand plays a central role in modulating the electronic and steric properties of the palladium center.[2]

  • Steric Bulk: Bulky ligands (e.g., those with tert-butyl or adamantyl groups) promote the final reductive elimination step, which forms the desired C-C bond, helping this step to outcompete the dehalogenation pathway.[2]

  • Electron-Donating Properties: Electron-rich ligands (like alkylphosphines) promote the initial oxidative addition step, which is especially important for less reactive aryl chlorides.[2] A faster overall catalytic cycle can minimize the lifetime of intermediates that could lead to side reactions.

Q5: How can I detect and quantify the amount of dehalogenation in my reaction?

A5: The most common methods for analyzing the crude reaction mixture are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] By running a sample of your crude reaction mixture and comparing the retention times and mass spectra to authentic samples of your starting material, desired product, and the potential dehalogenated byproduct, you can identify and quantify each component. Using an internal standard can provide precise quantification.[1]

Data Summary

The following table summarizes the general impact of various reaction parameters on the formation of the hydrodehalogenated byproduct. Note that optimal conditions are substrate-dependent.

ParameterCondition Promoting DehalogenationCondition Suppressing DehalogenationRationale
Ligand Less bulky, electron-poor (e.g., PPh₃)Bulky, electron-rich (e.g., XPhos, SPhos, RuPhos)[1]Bulky ligands accelerate the desired reductive elimination step.[1][2]
Base Strong bases, Amine bases (e.g., TEA, DIPEA)[1][3]Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)[1][3]Weaker bases are less likely to act as a hydride source leading to Pd-H formation.[1]
Solvent Protic (e.g., alcohols), some polar aprotic (e.g., DMF, Dioxane)[1][4]Non-polar aprotic (e.g., Toluene)[1]Toluene is less likely to act as a hydride donor compared to alcohols or DMF.[1][2]
Temperature High temperature[3]Lower temperature (e.g., RT to 80 °C)[1]The activation energy for hydrodehalogenation is often higher; lowering the temperature suppresses it more significantly than the desired reaction.[1]
Aryl Halide Ar-I > Ar-Br > Ar-Cl[1]Ar-Cl or Ar-Br (if reactivity allows)[1]Aryl iodides are more reactive and more prone to side reactions due to the weaker C-I bond.[1][9]

Visualizations

Catalytic_Cycle cluster_main Desired Cross-Coupling Cycle cluster_side Dehalogenation Side Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-M) Ar-Pd(II)-H(L2) Ar-Pd(II)-H(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-H(L2) Hydride Transfer Ar-R Desired Product Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Pd-H_Source Hydride Source (Solvent, Base, H2O) Pd-H_Source->Ar-Pd(II)-H(L2) Ar-H Dehalogenated Byproduct Ar-Pd(II)-H(L2)->Ar-H Reductive Elimination

Caption: Catalytic cycle showing the competing dehalogenation pathway.

Troubleshooting_Workflow start Dehalogenation Observed ligand 1. Change Ligand (e.g., PPh3 -> XPhos) start->ligand base 2. Change Base (e.g., Amine -> K3PO4) ligand->base solvent 3. Change Solvent (e.g., DMF -> Toluene) base->solvent temp 4. Lower Temperature (e.g., 100°C -> 80°C) solvent->temp check Problem Solved? temp->check check->ligand No, Iterate end_ok Success! check->end_ok Yes end_consult Consult Specialist check->end_consult No, after several iterations

Caption: A stepwise workflow for troubleshooting dehalogenation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Dehalogenation

This protocol is optimized for coupling substrates prone to hydrodehalogenation.[1]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)

  • Toluene, degassed (5 mL)

  • Water, degassed (0.5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Seal the flask with a rubber septum, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 80–100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Analysis of Dehalogenation by GC-MS

This protocol describes how to quantify the ratio of the desired product to the dehalogenated byproduct.[1]

Sample Preparation:

  • After the reaction is deemed complete, take a small, representative aliquot (e.g., 50 µL) from the crude reaction mixture.

  • Dilute the aliquot with a suitable solvent (e.g., 1 mL of ethyl acetate or dichloromethane).

  • Add a known amount of an internal standard (e.g., dodecane) that does not co-elute with the product or starting materials.

  • If necessary, filter the sample through a small plug of silica gel to remove solid particles.

GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Method:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to a final temperature of 280 °C and hold for 5 minutes. (Note: This program should be optimized for the specific compounds being analyzed).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected product and byproduct (e.g., 50-500 m/z).

Data Analysis:

  • Identify the peaks corresponding to the desired product, the dehalogenated byproduct, and the internal standard by their retention times and mass spectra.

  • Integrate the peak areas for each component.

  • Calculate the relative response factors if necessary and determine the yield of the desired product and the percentage of the dehalogenated byproduct.

References

Navigating the Labyrinth of Quinoline Synthesis Scale-Up: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development, the successful synthesis of quinoline and its derivatives is often a critical milestone. However, transitioning a promising lab-scale quinoline synthesis to a larger, more industrially viable scale can be fraught with unforeseen challenges. This technical support center provides a comprehensive resource to troubleshoot common issues, offering practical guidance and in-depth experimental protocols to ensure a smooth and efficient scale-up process.

Troubleshooting Guides

Scaling up a chemical reaction is not merely about using larger flasks and greater volumes of reagents; it often magnifies issues that were negligible at the laboratory bench. The following tables provide a structured guide to identifying and resolving common problems encountered during the scale-up of quinoline synthesis reactions.

Table 1: General Scale-Up Challenges and Solutions

Problem Potential Causes Recommended Solutions
Significant Drop in Yield - Inefficient heat and mass transfer leading to localized "hot spots" and side reactions.[1] - Changes in reaction kinetics due to altered surface-area-to-volume ratios.[1] - Inefficient mixing in larger reactors.[1]- Improve Agitation: Switch from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller.[1] - Controlled Reagent Addition: Utilize a syringe pump or dropping funnel for controlled addition of reagents to manage exotherms.[1] - Enhanced Heat Transfer: Employ jacketed reactors with efficient cooling systems.[1] - Re-optimize Parameters: Systematically re-evaluate temperature, concentration, and catalyst loading at the larger scale.[1]
Increased Impurity Profile - Longer reaction times at elevated temperatures.[1] - Increased sensitivity to air and moisture at larger scales.[1] - "Hot spots" promoting side reactions.[1]- In-Process Controls (IPCs): Implement regular monitoring using TLC, HPLC, or GC to track impurity formation.[1] - Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). - Optimize Work-up: Develop a scalable work-up procedure that minimizes exposure to air and moisture.
Exothermic Runaway Reaction - Poor heat dissipation in large reactors. - Rapid addition of reagents.[1] - Highly exothermic nature of some quinoline syntheses (e.g., Skraup).[2]- Use of a Moderator: For Skraup synthesis, the addition of ferrous sulfate can moderate the reaction's exothermicity.[3] - Controlled Heating and Cooling: Use a reactor with a reliable temperature control system.[1] - Gradual Reagent Addition: Add reagents slowly and monitor the internal temperature closely.[1]
Product Isolation and Crystallization Issues - Changes in solvent supersaturation and cooling profiles at scale. - Presence of impurities inhibiting crystallization.- Controlled Cooling: Implement a programmed cooling profile to promote the formation of consistent crystals. - Seeding: Use seed crystals to induce crystallization. - Solvent Selection: Re-evaluate the crystallization solvent system at the larger scale.

Table 2: Method-Specific Troubleshooting for Classical Quinoline Syntheses

Synthesis Method Common Problem Potential Causes Recommended Solutions
Skraup Synthesis Violent, uncontrolled reaction and significant tar formation.[3]Highly exothermic nature of the reaction.[2]- Add a moderator like ferrous sulfate (FeSO₄) or boric acid.[4] - Ensure slow and careful addition of sulfuric acid with efficient cooling.[5] - Use high-purity, anhydrous reagents, especially glycerol.[5]
Doebner-von Miller Synthesis Low yield due to polymerization of the α,β-unsaturated carbonyl compound.[6]Acid-catalyzed self-condensation of the carbonyl reactant.[6]- Employ a biphasic solvent system to sequester the carbonyl compound.[6] - Optimize the acid concentration and consider using milder Lewis acids.[6] - Control the reaction temperature to the lowest effective level.[6]
Friedländer Synthesis Lack of regioselectivity with unsymmetrical ketones.[7]The reaction can proceed at two different α-carbons of the ketone.- Introduce a phosphoryl group on one α-carbon to direct the reaction.[7] - Use a specific amine catalyst or an ionic liquid to improve regioselectivity.[7]
Combes Synthesis Formation of regioisomers when using unsymmetrical β-diketones.Cyclization can occur on either side of the diketone.- Use a symmetrical β-diketone if possible. - If an unsymmetrical diketone is necessary, separation of isomers by chromatography will be required.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield when scaling up our quinoline synthesis from a 10g to a 500g scale. What are the likely causes and how can we mitigate this?

A decrease in yield upon scale-up is a common challenge and can be attributed to several factors that become more pronounced at a larger scale.[1] Mass and heat transfer limitations are primary culprits.[1] In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.[1] Similarly, inadequate heat removal can cause thermal runaway, degrading both reactants and products.[1]

To mitigate this, focus on improving agitation by switching from magnetic stirring to overhead mechanical stirring.[1] Optimize reagent addition by using a controlled profile instead of adding them all at once.[1] This helps manage the reaction exotherm and maintain a consistent temperature.[1] Also, ensure your reactor is equipped with a jacketed cooling system and that the heat transfer fluid is circulating at an adequate rate.[1]

Q2: During the work-up of our large-scale quinoline synthesis, we are struggling with product isolation and obtaining a consistent crystalline form. What could be the issue?

Difficulties in product isolation and crystallization at scale often stem from changes in solubility and cooling profiles in larger volumes, as well as the presence of impurities that may have been negligible at a smaller scale. Recrystallization is a more scalable and economical purification method for large quantities of solid material compared to column chromatography.[1] It is crucial to re-optimize the solvent system for crystallization at the larger scale. A solvent that worked well for a small batch may not be optimal for a larger one. Controlled cooling is also critical; a slow, gradual temperature decrease is more likely to yield consistent, high-purity crystals. If the product is an oil, consider converting it to a salt to facilitate crystallization.

Q3: We are seeing new, unidentified impurities in our scaled-up reaction. How should we address this?

The appearance of new impurities on scale-up is often related to longer reaction times, higher temperatures in localized areas, or increased sensitivity to air and moisture.[1] The first step is to implement in-process controls (IPCs) such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to monitor the reaction progress and the formation of impurities at regular intervals.[1] This will help you understand when and under what conditions these new impurities are forming. Once identified, you can adjust reaction parameters such as temperature, reaction time, or reagent stoichiometry to minimize their formation. If the impurities are due to oxidation, ensure the reaction is run under an inert atmosphere.

Q4: What are the key safety considerations when scaling up a Skraup synthesis?

The Skraup reaction is notoriously exothermic and can become violent if not properly controlled.[3] When scaling up, the potential for a runaway reaction increases significantly. Key safety precautions include:

  • Using a Moderator: The addition of ferrous sulfate (FeSO₄) is crucial for moderating the reaction's exothermicity.[3]

  • Controlled Reagent Addition: Ensure reagents are added in the correct order (aniline, ferrous sulfate, glycerol, then slowly and carefully, sulfuric acid with cooling).[3]

  • Gradual Heating: Begin heating the mixture gently. Once the reaction initiates (indicated by boiling), remove the heat source. The heat of the reaction itself should sustain boiling. Reapply heat only after the initial exotherm has subsided.[3]

  • Adequate Cooling and Venting: Use a robust reactor with an efficient cooling system and ensure proper venting for any sudden pressure increases.[3]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including a blast shield.[3]

Q5: How can we make our quinoline synthesis more "green" and sustainable at a larger scale?

Several strategies can be employed to make quinoline synthesis more environmentally friendly at scale. Consider replacing traditional volatile organic solvents with greener alternatives like ionic liquids or even water, where applicable.[8] Microwave-assisted synthesis can also be a greener approach as it often leads to shorter reaction times and reduced energy consumption.[4] The use of reusable nanocatalysts can also contribute to a more sustainable process by simplifying catalyst recovery and reducing waste.[9] Furthermore, optimizing reaction conditions to improve atom economy (i.e., maximizing the incorporation of starting materials into the final product) is a core principle of green chemistry.

Experimental Protocols

The following are detailed methodologies for common quinoline synthesis reactions, with considerations for scale-up.

Protocol 1: Moderated Skraup Synthesis of Quinoline (Gram Scale)

This protocol describes a moderated Skraup synthesis suitable for a larger laboratory scale.

  • Reaction Setup: In a round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, add anhydrous ferrous sulfate (FeSO₄) as a moderator.

  • Addition of Reactants: To the flask, add the aniline derivative, followed by anhydrous glycerol. Stir the mixture to ensure it is homogeneous.

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.[10]

  • Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up: After cooling, carefully dilute the viscous reaction mixture by pouring it into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[10]

  • Purification: The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from the non-volatile tar.[10] The distillate is then extracted with an organic solvent (e.g., toluene), dried, and distilled under reduced pressure.[10]

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline (Gram Scale)

This protocol is a general procedure for the Doebner-von Miller synthesis.[2]

  • Materials: Aniline (0.1 mol), Crotonaldehyde (0.12 mol), Concentrated Hydrochloric Acid (0.2 mol), Nitrobenzene (0.05 mol).[2]

  • Procedure:

    • In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place the aniline (0.1 mol) and concentrated hydrochloric acid (0.2 mol).[2]

    • Heat the mixture gently in a water bath.[2]

    • Slowly add crotonaldehyde (0.12 mol) from the dropping funnel with constant stirring over a period of 1 hour.[2]

    • After the addition is complete, add nitrobenzene (0.05 mol) as an oxidizing agent.[2]

    • Heat the reaction mixture under reflux for 3-4 hours.[2]

    • Cool the mixture and make it alkaline by the slow addition of a concentrated sodium hydroxide solution.[2]

    • Perform steam distillation to separate the 2-methylquinoline and unreacted nitrobenzene from the reaction mixture.[2]

Protocol 3: Base-Catalyzed Friedländer Synthesis (Gram Scale)

This is a general procedure for a base-catalyzed Friedländer synthesis.[10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) in a suitable solvent like ethanol (10 mL).[10]

  • Addition of Reagents: Add the ketone or other compound containing an α-methylene group (1.1 mmol) and a catalytic amount of a base such as potassium hydroxide (KOH, 0.2 mmol, 20 mol%).[10]

  • Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[10]

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.[10]

  • Purification: The residue can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure quinoline product.[10]

Data Presentation

Table 3: Illustrative Comparison of Reaction Parameters at Different Scales

Parameter Lab Scale (e.g., 10g) Pilot Scale (e.g., 500g) Rationale for Change
Reactant A 10.0 g500.0 gDirect scale-up of mass.[1]
Reactant B 1.2 equivalents1.1 equivalentsImproved control over addition may allow for a slight reduction in excess reagent, improving process economy and reducing downstream impurities.[1]
Catalyst Loading 2 mol%1.5 mol%Catalyst efficiency can sometimes improve with better mixing at a larger scale, allowing for a reduction in loading.[1]
Solvent Volume 100 mL4.0 LSolvent volume is increased to maintain a manageable concentration and allow for effective stirring and heat transfer.[1]
Reaction Temperature 80 °C (oil bath)75-80 °C (jacketed reactor)A slightly lower setpoint on the jacket may be needed to control the internal temperature due to the reaction exotherm.[1]
Reaction Time 4 hours6 hoursLonger reaction times may be required to ensure complete conversion due to mass transfer limitations.[1]
Purification Method Flash column chromatographyRecrystallizationRecrystallization is a more scalable and economical purification method for large quantities of solid material.[1]
Typical Yield 85%70-75%A slight decrease in yield is common on scale-up, but significant drops indicate process control issues.[1]

Visualizations

The following diagrams illustrate key workflows and logical relationships in scaling up quinoline synthesis.

experimental_workflow cluster_lab Lab Scale cluster_pilot Pilot Scale lab_synthesis Small-Scale Synthesis (g) lab_workup Work-up & Purification (e.g., Chromatography) lab_synthesis->lab_workup lab_analysis Analysis (Yield, Purity) lab_workup->lab_analysis process_dev Process Development & Parameter Optimization lab_analysis->process_dev Data for Scale-up pilot_synthesis Large-Scale Synthesis (kg) pilot_workup Work-up & Purification (e.g., Recrystallization, Distillation) pilot_synthesis->pilot_workup pilot_analysis Analysis & IPC pilot_workup->pilot_analysis pilot_analysis->process_dev Feedback for Optimization safety_review Safety & Hazard Assessment process_dev->safety_review safety_review->pilot_synthesis

Caption: A generalized experimental workflow for scaling up quinoline synthesis.

troubleshooting_workflow start Problem Encountered During Scale-Up issue Identify the Primary Issue start->issue low_yield Low Yield issue->low_yield Yield impurities Increased Impurities issue->impurities Purity exotherm Exothermic Event issue->exotherm Safety isolation Isolation Problems issue->isolation Product Form check_mixing Evaluate Agitation & Mixing low_yield->check_mixing check_temp Analyze Temperature Profile low_yield->check_temp impurities->check_temp check_reagents Verify Reagent Quality & Stoichiometry impurities->check_reagents exotherm->check_temp exotherm->check_reagents optimize_purification Re-optimize Purification Method isolation->optimize_purification solution Implement Corrective Actions & Monitor check_mixing->solution check_temp->solution check_reagents->solution optimize_purification->solution

Caption: A logical workflow for troubleshooting common issues in quinoline synthesis scale-up.

References

Technical Support Center: Troubleshooting Low Yield in Doebnaer-von Miller Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Doebner-von Miller reaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly low product yield, encountered during the synthesis of quinolines via this classic method.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the Doebner-von Miller reaction?

The most prevalent issue leading to low yields is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1] This side reaction forms a thick, dark, intractable tar, which not only consumes the reactants but also complicates the isolation and purification of the desired quinoline product.[1]

Q2: My reaction with a substituted aniline is giving a poor yield. What could be the issue?

The electronic properties of substituents on the aniline ring significantly influence the reaction's success. Anilines with strong electron-withdrawing groups are known to be less reactive and often result in low yields under standard Doebner-von Miller conditions.[1] In such cases, optimizing reaction conditions or employing a modified procedure may be necessary.

Q3: Can I use α,β-unsaturated ketones instead of aldehydes?

Yes, α,β-unsaturated ketones can be used. However, the reaction is often more successful with α,β-unsaturated aldehydes.[1] Ketones, especially those with significant steric hindrance, may lead to lower yields or the formation of complex product mixtures.

Q4: How can I minimize the formation of tar and polymeric byproducts?

Several strategies can be employed to mitigate tar formation:

  • Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help maintain a low concentration of the carbonyl, thus favoring the desired reaction over polymerization.[2]

  • Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can drastically reduce its self-polymerization.[3]

  • Temperature Control: While the reaction often requires heating, excessive temperatures can accelerate polymerization. It is crucial to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[1]

Q5: My final product is contaminated with partially hydrogenated quinolines. What is the cause and how can I fix it?

This issue arises from incomplete oxidation of the dihydroquinoline intermediate, which is the final step in the Doebner-von Miller synthesis.[1] This can be due to an inefficient or insufficient amount of the oxidizing agent. To address this, you can:

  • Ensure Sufficient Oxidant: If using an external oxidizing agent, ensure it is used in the correct stoichiometric amount.

  • Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, they can often be oxidized to the desired quinoline in a separate step using a suitable oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1]

Q6: How can I effectively purify my quinoline product from the tarry byproducts?

Purification can be challenging. For volatile quinolines, steam distillation is a very effective method to separate the product from the non-volatile tar.[4] The distillate can then be extracted with an organic solvent. For less volatile products, column chromatography on silica gel or alumina is a common technique. It is often beneficial to first perform a preliminary filtration through a plug of silica gel to remove the bulk of the tar before column chromatography.[1]

Troubleshooting Guides

Problem 1: Low Yield and Significant Tar/Polymer Formation
  • Symptoms: The reaction mixture becomes a thick, dark, intractable tar, making product isolation difficult and significantly lowering the yield.[1]

  • Root Cause: Acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[1]

  • Troubleshooting Steps:

    • Employ a Biphasic Solvent System: Use a system like water/toluene to sequester the carbonyl compound and reduce polymerization.[3]

    • Optimize Acid Catalyst: Systematically vary the Brønsted acid (e.g., HCl, H₂SO₄, p-TsOH) or Lewis acid (e.g., ZnCl₂, SnCl₄) and its concentration to find an optimal balance between reaction rate and side product formation.[1]

    • Control Reaction Temperature: Maintain the lowest effective temperature to minimize polymerization.[1]

    • Gradual Addition of Reactants: Add the α,β-unsaturated carbonyl compound dropwise to the refluxing aniline solution.[1]

Problem 2: Presence of Tetrahydroquinoline Impurities
  • Symptoms: The final product is contaminated with partially hydrogenated quinoline derivatives.[1]

  • Root Cause: Incomplete oxidation of the dihydroquinoline intermediate.[1]

  • Troubleshooting Steps:

    • Verify Oxidizing Agent: If an external oxidizing agent is used (e.g., nitrobenzene, arsenic acid), ensure its purity and stoichiometry are correct.[5]

    • Monitor Reaction Completion: Use TLC or GC-MS to monitor the disappearance of the dihydroquinoline intermediate.

    • Post-Reaction Oxidation: Treat the isolated crude product with an oxidizing agent like DDQ or MnO₂ to convert the hydrogenated impurities to the desired aromatic quinoline.[1]

Data Presentation

The choice of acid catalyst and solvent system can significantly impact the yield of the Doebner-von Miller reaction. The following tables provide illustrative and specific data for consideration.

Table 1: Illustrative Effect of Catalyst and Solvent on the Synthesis of 2-Methylquinoline

EntryAcid CatalystSolvent SystemTemperature (°C)Yield of 2-Methylquinoline (%)Tar Formation
1HCl (conc.)Homogeneous (aq)10030-40High
2H₂SO₄ (conc.)Homogeneous (aq)10025-35Very High
3HCl (6 M)Biphasic (H₂O/Toluene)10065-75Low
4p-TsOHBiphasic (H₂O/Toluene)10055-65Moderate

Note: The data in this table are illustrative and intended to show general trends. Actual yields will vary depending on the specific substrates and reaction scale.[1]

Table 2: Effect of Aniline Substituents on the Yield of 2-carboxy-4-arylquinolines via a Modified Doebner-von Miller Reaction

EntryAnilineYield (%)
14-methoxyaniline94
24-methylaniline92
3aniline88
44-chloroaniline85
54-bromoaniline84
62-methylaniline83
72-chloroaniline79
84-aminophenol79

Note: This data is for the reaction of various anilines with γ-aryl-β,γ-unsaturated α-ketoesters in refluxing TFA, which leads to a reversal of the standard regiochemistry.[6] Yields are for the isolated 2-carboxy-4-arylquinoline product.[6]

Experimental Protocols

Key Experiment: High-Yield Synthesis of 2-Methylquinoline using a Biphasic System

This protocol is designed to minimize tar formation, a common cause of low yield.

Materials:

  • Aniline (1.0 eq)

  • 6 M Hydrochloric acid

  • Crotonaldehyde (1.2 eq)

  • Toluene

  • Concentrated sodium hydroxide solution

  • Dichloromethane or ethyl acetate

  • Anhydrous sodium sulfate

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux.

  • Reactant Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Neutralization: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Workup - Extraction: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Workup - Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to obtain 2-methylquinoline.[1]

Visualizations

troubleshooting_workflow start Low Yield in Doebner-von Miller Reaction q1 Observe Significant Tar Formation? start->q1 a1_yes Implement Anti-Polymerization Strategies q1->a1_yes Yes q2 Hydrogenated Impurities Detected (TLC/GC-MS)? q1->q2 No s1 • Use Biphasic System • Slow Reactant Addition • Optimize Temperature & Acid a1_yes->s1 a1_yes->q2 a2_yes Perform Post-Reaction Oxidation q2->a2_yes Yes q3 Using Electron-Deficient Aniline? q2->q3 No s2 • Use DDQ or MnO₂ • Monitor by TLC/GC-MS a2_yes->s2 a2_yes->q3 a3_yes Optimize Reaction Conditions q3->a3_yes Yes end_node Improved Yield q3->end_node No s3 • Increase Temperature • Use Stronger Acid Catalyst • Increase Reaction Time a3_yes->s3 a3_yes->end_node

Caption: A logical workflow for troubleshooting low yield.

reaction_pathways cluster_main Desired Reaction Pathway cluster_side Major Side Reaction aniline Aniline michael_add Michael Addition aniline->michael_add carbonyl α,β-Unsaturated Carbonyl carbonyl->michael_add cyclization Cyclization & Dehydration michael_add->cyclization dihydro Dihydroquinoline Intermediate cyclization->dihydro oxidation Oxidation dihydro->oxidation product Quinoline Product oxidation->product carbonyl2 α,β-Unsaturated Carbonyl polymerization Acid-Catalyzed Polymerization carbonyl2->polymerization tar Tar / Polymer (Low Yield) polymerization->tar

Caption: Main reaction vs. side reaction pathways.

References

Technical Support Center: Optimizing the Skraup Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address a common challenge in the Skraup synthesis of quinolines: the formation of tar. By understanding the causes and implementing the strategies outlined below, you can significantly improve reaction efficiency, product yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tar formation in the Skraup synthesis?

A1: Tar formation is a well-known issue in the Skraup synthesis, primarily due to the harsh reaction conditions.[1][2] The highly acidic environment (concentrated sulfuric acid) and high temperatures cause the polymerization of acrolein, which is formed from the dehydration of glycerol.[2][3] This polymerization, along with other side reactions, leads to the production of viscous, dark-colored tar that complicates product isolation.[1][4]

Q2: How does controlling the reaction temperature impact tar formation?

A2: The Skraup synthesis is a highly exothermic reaction, and uncontrolled temperature increases are a major contributor to tar formation.[2] Localized overheating can accelerate the polymerization of intermediates.[2] Therefore, careful temperature control is crucial. This can be achieved through gradual heating, efficient stirring to ensure even heat distribution, and having a cooling bath on standby to manage the initial vigorous phase of the reaction.[3]

Q3: What are "moderators," and how do they help in minimizing tar?

A3: Moderators are substances added to the reaction mixture to control the violent and exothermic nature of the Skraup synthesis.[5][6] Ferrous sulfate (FeSO₄) is a commonly used moderator. It is believed to act as an oxygen carrier, allowing the oxidation step to occur more smoothly over a longer period, thus preventing a rapid, uncontrolled reaction that leads to excessive tarring.[2][5]

Q4: Are there "greener" or more modern alternatives to the classical Skraup synthesis that produce less tar?

A4: Yes, several modifications to the classical Skraup synthesis have been developed to be more environmentally friendly and to reduce tar formation. These include:

  • Microwave-assisted synthesis: This method can dramatically reduce reaction times and improve yields, often leading to cleaner reactions.[1][3][7]

  • Use of ionic liquids: Ionic liquids can function as both the solvent and catalyst, resulting in cleaner reactions and simplifying product isolation.[1][3]

  • Solvent-free conditions: Some protocols have been developed that eliminate the need for a solvent altogether, which can also contribute to a cleaner reaction profile.[3][8]

Q5: My reaction has produced a significant amount of tar. What are the most effective methods for purifying my quinoline product?

A5: Removing the quinoline product from the tarry residue is a key challenge. The most common and effective purification method is steam distillation.[3] The crude reaction mixture is made alkaline, and then steam is passed through it. The volatile quinoline co-distills with the steam, leaving the non-volatile tar behind.[3] Following steam distillation, the quinoline can be recovered from the distillate by solvent extraction.[3] For removing colored impurities, treating a solution of the crude product with activated carbon can be effective.[3]

Troubleshooting Guide: Minimizing Tar Formation

Issue Potential Cause Recommended Solution Citation
Excessive Tar Formation Uncontrolled exothermic reaction and localized overheating.Add a moderator like ferrous sulfate (FeSO₄) before heating. Ensure vigorous and efficient stirring. Use a heating mantle with precise temperature control and have an ice bath ready to cool the reaction if it becomes too violent.[2][5]
High concentration of reactive intermediates (acrolein).Control the rate of heating to manage the rate of acrolein formation. Some modified procedures add acrolein directly at a controlled rate.[3]
Low Product Yield Loss of product during work-up due to tar.Optimize the steam distillation process to ensure complete separation of the volatile quinoline from the non-volatile tar. Perform multiple extractions of the distillate to maximize product recovery.[2][3]
Inefficient reaction conditions.Consider alternative methods such as microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times, leading to a cleaner reaction.[1][7]
Reaction is Too Violent The reaction is highly exothermic by nature.In addition to using a moderator, consider a modified procedure where reactants are mixed in a specific order or one reactant is added portion-wise to better control the initial exotherm.[6]

Quantitative Data Summary

The following tables provide a summary of reported yields and reaction conditions for the Skraup synthesis, comparing the traditional method with modern, greener alternatives.

Table 1: Comparison of Conventional and Microwave-Assisted Skraup Synthesis

Method Heating Reaction Time Yield (%) Tar Formation (Qualitative) Citation
ConventionalOil Bath3 - 5 hours84-91% (for quinoline)Significant[9]
Microwave-AssistedMicrowave15 - 40 minutes10-66% (for various quinolines)Reduced ("cleaner reaction")[10]
Ionic Liquid & MicrowaveMicrowaveNot Specified10-76%Reduced ("cleaner reaction")[1][11]

Note: Yields can vary significantly based on the specific aniline derivative used.

Experimental Protocols

Protocol 1: Traditional Skraup Synthesis of Quinoline

This protocol is a standard method for the synthesis of quinoline and includes the use of a moderator to control the reaction.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (oxidizing agent)

  • Ferrous sulfate heptahydrate (moderator)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol while cooling the flask in an ice bath.

  • To this mixture, add aniline, followed by a catalytic amount of ferrous sulfate.

  • Slowly and with vigorous stirring, add nitrobenzene.

  • Gently heat the mixture to initiate the reaction. Once the reaction begins, it will become vigorous and may boil without external heating. Be prepared to cool the flask if the reaction becomes too violent.

  • After the initial vigorous reaction subsides, continue to heat the mixture at reflux for an additional 3 hours.[3]

  • Allow the reaction mixture to cool.

  • For work-up, make the solution strongly alkaline with a concentrated sodium hydroxide solution and proceed with steam distillation to isolate the quinoline.[3]

Protocol 2: Microwave-Assisted Skraup Synthesis

This protocol utilizes microwave irradiation to accelerate the reaction and potentially reduce byproduct formation.

Materials:

  • Substituted Aniline (e.g., 2,6-diaminotoluene)

  • Glycerol

  • Concentrated Sulfuric Acid

  • Arsenic(V) oxide (oxidizing agent)

Procedure:

  • In a microwave-safe reaction vessel, combine the aniline derivative, glycerol, arsenic(V) oxide, and concentrated sulfuric acid.

  • Seal the vessel and place it in a microwave reactor.

  • Subject the mixture to microwave irradiation at a specified power and for a set time (e.g., conditions will vary depending on the specific reactants and equipment).

  • After irradiation, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into an ice-water mixture.

  • Basify the solution to a pH of 9-10 with a suitable base.

  • Filter the resulting precipitate and wash it with cold water.

  • The crude product can be further purified by recrystallization.

Visualizing the Process

Skraup Synthesis Workflow

The following diagram illustrates the major steps involved in a typical Skraup synthesis, from the initial reaction setup to the final purification of the quinoline product.

Skraup_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification A Reactant Mixing (Aniline, Glycerol, H₂SO₄, Moderator) B Controlled Heating A->B C Exothermic Reaction B->C D Reflux C->D E Cooling & Alkalinization D->E Reaction Completion F Steam Distillation E->F G Solvent Extraction F->G H Final Product (Quinoline) G->H Tar_Formation_Factors A High Temperature C Acrolein Polymerization A->C B Strongly Acidic Conditions B->C Tar Tar Formation C->Tar Leads to S1 Temperature Control (Gradual Heating, Cooling) S1->A Mitigates S2 Use of Moderators (e.g., FeSO₄) S2->A Moderates Exotherm S3 Greener Methods (Microwave, Ionic Liquids) S3->A Reduces Need for High Temp/Time S3->B Alternative Catalysts

References

Technical Support Center: Machine Learning for Suzuki-Miyaura Coupling Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals leveraging machine learning to optimize Suzuki-Miyaura coupling reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate challenges in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My machine learning model trained on literature data is not providing accurate predictions for optimal reaction conditions. Why is this happening?

A1: This is a common challenge. Machine learning models trained on historical literature data often fail to provide meaningful predictions for Suzuki-Miyaura coupling optimization.[1][2][3] The primary reasons for this include:

  • Publication Bias: Scientific literature predominantly reports successful experiments (positive results), leading to a dataset that doesn't adequately represent reaction failures (negative data). This skewed data can prevent the model from learning the true boundaries of successful reaction space.

  • Chemist's Preference: The choice of reagents and conditions in published literature can be influenced by a researcher's personal preference or the availability of certain chemicals, rather than by a systematic exploration of the reaction space.[1] This introduces a bias that the model may inadvertently learn.

  • Lack of Standardized Data: Reaction data from different sources may lack consistency in how experimental parameters and results are reported, making it difficult to create a high-quality, reliable training dataset.

One study using a curated database of over 10,000 literature examples of Suzuki-Miyaura couplings found that machine learning models could not offer significant improvements over simply selecting the most frequently reported reaction conditions.[1][2]

Q2: How can I improve the predictive power of my machine learning model?

A2: To improve your model's predictive accuracy, it is crucial to move beyond literature-based datasets and generate your own high-quality, standardized data. A highly effective approach is the use of a closed-loop workflow that integrates automated synthesis with machine learning.[4]

This iterative process involves:

  • Initial Experiments: An initial set of reactions is performed using an automated synthesis platform to explore a diverse range of conditions.[4]

  • Model Training: The results from these experiments, including both successes and failures, are used to train a machine learning model.

  • Prediction and Optimization: The model then predicts a new set of conditions that are most likely to improve the reaction yield or other desired outcomes.

  • Automated Experimentation: The robotic system runs the suggested experiments.

  • Iteration: The new data is fed back into the model to further refine its predictions. This cycle is repeated until the model converges on the optimal conditions.[4]

This approach was successfully used to optimize general reaction conditions for heteroaryl Suzuki-Miyaura coupling, achieving a 72% average yield across a wide range of substrates after five closed-loop rounds.[4]

Q3: What are the most important parameters to include in my machine learning model for Suzuki-Miyaura coupling?

A3: While the specific important parameters can vary depending on your reaction scope, a systematic analysis has shown that physical parameters often dominate over chemical parameters in yield prediction. A study using an XGBoost model identified the following as dominant predictors:

  • Reaction Time (36% importance) [5]

  • Catalyst Loading (29% importance) [5]

  • Steric Hindrance (7.5% importance) [5]

Therefore, it is critical to include these parameters in your experimental design and as features in your machine learning model.

Troubleshooting Guide

Problem 1: My high-throughput screening (HTS) experiments are not providing diverse enough data to train a robust model.

Solution:

Strategically reducing the complexity of your substrate and condition matrices can help ensure you are exploring a representative chemical space.

  • Substrate Selection: Instead of screening all possible combinations, select a smaller, representative set of substrate pairs that maximize the diversity of the resulting products. For example, a study successfully narrowed down the possibilities to eleven representative substrate pairs.[4]

  • Condition Selection: Similarly, reduce the number of reaction conditions to a set of dissimilar options. For instance, you could choose three distinct solvents, two different bases, and a varied set of catalyst systems and temperatures.[4]

This focused approach allows for a more efficient exploration of the reaction space and generates more informative data for your machine learning model.

Problem 2: My deep learning model is computationally expensive and difficult to interpret.

Solution:

While deep learning models can be powerful, traditional machine learning models with proper feature engineering can offer a more practical and interpretable alternative for laboratory deployment.[5]

  • Consider XGBoost: An XGBoost model has been shown to achieve excellent performance (R² = 0.903) in predicting Suzuki-Miyaura reaction yields, outperforming a transformer-based model while being significantly less computationally demanding.[5]

  • Focus on Feature Engineering: The success of traditional machine learning models heavily relies on the quality of the input features. Ensure you are capturing and appropriately representing key experimental parameters.

Problem 3: I am struggling to choose a catalyst system for a challenging Suzuki-Miyaura coupling, particularly with aryl chlorides.

Solution:

While palladium catalysts are traditionally favored, machine learning-guided comparisons have revealed that nickel catalysts can offer superior performance for certain substrates.[5]

  • Explore Nickel Catalysis: A study demonstrated that nickel catalysis achieved a higher mean yield (46.7%) and success rate (42%) compared to palladium (45.8% mean yield, 40% success rate), especially for challenging chloride electrophiles.[5]

  • Leverage Machine Learning for Catalyst Selection: Utilize a machine learning framework to predict reaction yields across different metal catalysts to identify the most promising candidates for your specific substrate combination before extensive experimental screening.

Experimental Protocols and Data

Closed-Loop Optimization Workflow

This workflow integrates automated synthesis and machine learning for efficient optimization of reaction conditions.

Closed_Loop_Optimization_Workflow cluster_0 Experimental Phase cluster_1 Computational Phase cluster_2 Outcome A 1. Define Representative Substrates & Conditions B 2. Automated High-Throughput Experimentation A->B Input for robotic synthesis C 3. Data Collection (Yields, Byproducts, etc.) B->C Generate experimental data D 4. Machine Learning Model Training & Validation C->D Provide training data E 5. Predict Optimal Conditions for Next Round D->E Identify promising conditions E->B Suggest new experiments (Iterative Loop) F Converged Optimal Reaction Conditions E->F After multiple iterations ML_Model_Development_Workflow A 1. Data Acquisition (e.g., from HTE) B 2. Feature Engineering (e.g., Reaction Time, Catalyst Loading, Steric Hindrance) A->B C 3. Data Splitting (Training & Test Sets) B->C E 5. Model Training on Training Data C->E D 4. Model Selection (e.g., XGBoost, Deep Learning) D->E F 6. Model Evaluation on Test Data (R², RMSE) E->F G 7. Model Deployment for Yield Prediction F->G

References

Validation & Comparative

Comparative Analysis of 2-Chloro-5-fluoro-3,8-dimethylquinoline and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization data for 2-Chloro-5-fluoro-3,8-dimethylquinoline and a selection of its structural analogs. The information presented is intended to assist researchers in evaluating these compounds for potential applications in medicinal chemistry and drug development. Quinolines and their derivatives are of significant interest due to their presence in numerous biologically active compounds. The strategic placement of substituents such as chloro, fluoro, and methyl groups can significantly influence their physicochemical properties and pharmacological activities.

Physicochemical and Structural Data Comparison

The following tables summarize the available physicochemical and structural data for this compound and its analogs. While detailed experimental spectra for the primary compound are available from suppliers, this guide includes crystallographic and other characterization data for related compounds to provide a basis for comparison.

Table 1: General Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound175204-94-1C₁₁H₉ClFN209.65
2-chloro-8-fluoro-3,6-dimethylquinolineNot AvailableC₁₁H₉ClFN209.65
2-Chloro-3-hydroxymethyl-7,8-dimethylquinolineNot AvailableC₁₂H₁₂ClNO221.68
4-Chloro-2,5-dimethylquinolineNot AvailableC₁₁H₁₀ClN191.66

Table 2: Spectroscopic and Crystallographic Data Summary

Compound1H-NMR13C-NMRMass Spec.IR SpectraX-ray Crystal Data
This compoundData available from suppliers[1][2][3]Data available from suppliersData available from suppliersData available from suppliersNot reported
2-chloro-8-fluoro-3,6-dimethylquinolineData not reportedData not reportedData not reportedData not reportedNot reported
2-Chloro-3-hydroxymethyl-7,8-dimethylquinolineNot reportedNot reportedNot reportedNot reportedAvailable[4]
4-Chloro-2,5-dimethylquinolineNot reportedNot reportedNot reportedNot reportedAvailable[5]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of novel compounds. Below are generalized protocols for the synthesis and analysis of substituted quinolines.

Synthesis of Substituted 2-Chloroquinolines

A common method for the synthesis of 2-chloroquinoline derivatives is the Vilsmeier-Haack reaction .[6]

  • Preparation of the Vilsmeier Reagent : Phosphoryl chloride (POCl₃) is slowly added to N,N-dimethylformamide (DMF) at 0°C with constant stirring.

  • Formylation : The appropriate substituted acetanilide is added to the Vilsmeier reagent. The reaction mixture is heated, typically at 60-80°C, for several hours.

  • Hydrolysis : The reaction mixture is then poured onto crushed ice to hydrolyze the intermediate.

  • Work-up : The resulting solid is filtered, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol to yield the 2-chloro-substituted quinoline.[6]

Characterization Methodologies

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules.

  • Sample Preparation : 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition : ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at 400 MHz or higher.

  • Data Analysis : Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane - TMS). Coupling constants (J) are reported in Hertz (Hz). 2D NMR techniques like COSY, HSQC, and HMBC can be used for more complex structural assignments.

FTIR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation (Solid) : A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet.[7] Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is placed directly on the ATR crystal.[7][8]

  • Data Acquisition : The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis : The absorption bands are analyzed to identify characteristic vibrational frequencies of functional groups.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

  • Sample Introduction : The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

  • Ionization : Electron Ionization (EI) is a common technique for heterocyclic compounds.[9]

  • Data Acquisition : The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis : The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

This technique provides the precise three-dimensional arrangement of atoms in a crystalline solid.[10]

  • Crystal Growth : High-quality single crystals are grown from a solution of the compound, typically by slow evaporation of the solvent.[11]

  • Data Collection : The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.

  • Structure Solution and Refinement : The diffraction data is used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and intermolecular interactions.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of substituted quinolines.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Substituted Acetanilide + Vilsmeier Reagent reaction Vilsmeier-Haack Reaction start->reaction hydrolysis Hydrolysis reaction->hydrolysis purification Purification (Recrystallization) hydrolysis->purification product 2-Chloro-substituted Quinoline purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr product->nmr Structure ftir FTIR Spectroscopy product->ftir product->ftir Functional Groups ms Mass Spectrometry product->ms product->ms Molecular Weight xrd X-ray Crystallography (optional) product->xrd product->xrd 3D Structure structure Structural Elucidation nmr->structure ftir->structure ms->structure xrd->structure purity Purity Assessment structure->purity

Caption: General workflow for the synthesis and characterization of 2-chloro-substituted quinolines.

G reagents Substituted Acetanilide, DMF, POCl3 vilsmeier Vilsmeier-Haack Reaction reagents->vilsmeier intermediate Intermediate Complex vilsmeier->intermediate hydrolysis Ice Water Hydrolysis intermediate->hydrolysis crude_product Crude Product hydrolysis->crude_product recrystallization Recrystallization crude_product->recrystallization pure_product Pure 2-Chloro-Substituted Quinoline recrystallization->pure_product characterization Spectroscopic & Crystallographic Characterization pure_product->characterization

Caption: Key steps in the synthesis of 2-chloro-substituted quinolines via the Vilsmeier-Haack reaction.

References

A Comparative Guide to the Reactivity of 2-Chloroquinolines vs. 2-Bromoquinolines in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceuticals and functional materials, the quinoline scaffold is a privileged structure. Functionalization at the 2-position via palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic strategy. The choice of the halide at this position—typically chlorine or bromine—is a critical decision that significantly impacts reaction efficiency, cost, and scalability. This guide provides an objective comparison of the reactivity of 2-chloroquinolines and 2-bromoquinolines in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Executive Summary

Generally, 2-bromoquinolines are more reactive than their 2-chloro counterparts in palladium-catalyzed cross-coupling reactions. This reactivity trend (Br > Cl) is primarily attributed to the difference in the carbon-halogen (C-X) bond dissociation energies. The weaker carbon-bromine bond facilitates the often rate-determining oxidative addition step in the catalytic cycle.[1] Consequently, reactions with 2-bromoquinolines often proceed under milder conditions, with shorter reaction times and higher yields.

However, the economic viability and broader availability of 2-chloroquinolines have driven the development of highly active catalyst systems. Specialized, bulky, and electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have been designed to activate the more robust C-Cl bond, making 2-chloroquinolines increasingly viable substrates, particularly in large-scale synthesis.[1] The choice between a 2-bromo- and a 2-chloroquinoline is therefore a trade-off between inherent reactivity and substrate cost, with modern catalyst technology increasingly bridging the gap.

Factors Influencing Reactivity

The disparate reactivity of 2-chloro- and 2-bromoquinolines is rooted in fundamental chemical principles, primarily the strength of the carbon-halogen bond. This directly influences the kinetics of the oxidative addition step in the palladium catalytic cycle.

G cluster_reactivity Factors Affecting Reactivity cluster_bromo 2-Bromoquinoline cluster_chloro 2-Chloroquinoline BDE Bond Dissociation Energy (BDE) OA Oxidative Addition Rate BDE->OA inversely proportional Br_BDE C-Br BDE (~276 kJ/mol) Cl_BDE C-Cl BDE (~339 kJ/mol) Reactivity Overall Reactivity OA->Reactivity directly proportional Br_OA Faster Oxidative Addition Br_BDE->Br_OA Br_Reactivity Higher Reactivity Br_OA->Br_Reactivity Cl_OA Slower Oxidative Addition Cl_BDE->Cl_OA Cl_Reactivity Lower Reactivity Cl_OA->Cl_Reactivity

Comparative reactivity based on bond dissociation energy.

Data Presentation: A Comparative Overview

The following table summarizes typical yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While direct comparative studies for 2-haloquinolines under identical conditions are not always available in the literature, the data presented for the analogous 2-halopyridine systems provides a strong indication of the expected reactivity trends.[2]

Reaction TypeHalogenCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
Suzuki-Miyaura BromoPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100 / 6~90
ChloroPhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane110 / 12~85
Buchwald-Hartwig BromoAnilinePd₂(dba)₃ / BINAPNaOtBuToluene80 / 8~92
ChloroAnilinePd(OAc)₂ / RuPhosK₂CO₃t-BuOH100 / 18~88
Sonogashira BromoPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene80 / 4~85
ChloroPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene80 / 12~45

Note: The data presented is a representative summary compiled from various sources on halopyridine and haloquinoline couplings and is intended to illustrate general reactivity trends. Actual yields may vary based on specific substrates and optimized reaction conditions.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These can be adapted to compare the reactivity of 2-bromo- and 2-chloroquinolines.

Generalized Catalytic Cycle

All three reactions proceed through a similar palladium-catalyzed cycle involving oxidative addition, transmetalation (for Suzuki) or amine/alkyne coordination and deprotonation (for Buchwald-Hartwig and Sonogashira), and reductive elimination.

G cluster_cycle Generalized Palladium Cross-Coupling Cycle Pd0 Pd(0)Ln PdII R-Pd(II)Ln-X Pd0->PdII Oxidative Addition Intermediate R-Pd(II)Ln-R' PdII->Intermediate Transmetalation / Coordination Intermediate->Pd0 Product R-R' Intermediate->Product Reductive Elimination RX 2-Haloquinoline (R-X) RX->Pd0 CouplingPartner Coupling Partner (R'-M) CouplingPartner->PdII

Generalized palladium cross-coupling catalytic cycle.
Protocol 1: Suzuki-Miyaura Coupling

Objective: To compare the yield of 2-phenylquinoline starting from 2-bromoquinoline and 2-chloroquinoline.

  • Materials:

    • 2-Bromoquinoline or 2-chloroquinoline (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Palladium catalyst: Pd(PPh₃)₄ (for bromoquinoline, 3 mol%) or Pd₂(dba)₃/XPhos (for chloroquinoline, 2 mol% Pd, 4 mol% ligand)

    • Base: K₂CO₃ (2.0 equiv)

    • Anhydrous, degassed 1,4-dioxane/water (4:1)

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 2-haloquinoline, phenylboronic acid, palladium catalyst, and base.

    • Add the degassed solvent mixture via syringe.

    • Seal the tube and heat the reaction mixture to 100-110 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Objective: To compare the yield of 2-(phenylamino)quinoline starting from 2-bromoquinoline and 2-chloroquinoline.

  • Materials:

    • 2-Bromoquinoline or 2-chloroquinoline (1.0 equiv)

    • Aniline (1.2 equiv)

    • Palladium precatalyst: Pd₂(dba)₃ (2 mol%)

    • Ligand: BINAP (for bromoquinoline, 4 mol%) or a more specialized ligand like RuPhos (for chloroquinoline, 4 mol%)

    • Base: Sodium tert-butoxide (NaOtBu, 1.4 equiv)

    • Anhydrous, degassed toluene

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

    • Add the 2-haloquinoline and aniline, followed by the solvent.

    • Seal the tube and heat the reaction mixture to 80-110 °C.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

    • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling

Objective: To compare the yield of 2-(phenylethynyl)quinoline starting from 2-bromoquinoline and 2-chloroquinoline.

  • Materials:

    • 2-Bromoquinoline or 2-chloroquinoline (1.0 equiv)

    • Phenylacetylene (1.1 equiv)

    • Palladium catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)

    • Copper(I) iodide (CuI, 4 mol%)

    • Base: Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

    • Anhydrous, degassed THF or toluene

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the 2-haloquinoline, palladium catalyst, and copper(I) iodide.

    • Add the solvent, followed by the base and phenylacetylene.

    • Stir the reaction mixture at room temperature or heat to 50-80 °C.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, dilute with an organic solvent and filter through a pad of Celite.

    • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

    • Dry the organic layer, filter, concentrate, and purify by column chromatography.

Conclusion

The choice between 2-chloro- and 2-bromoquinolines in a synthetic campaign is a classic balance of reactivity versus cost and availability. 2-Bromoquinolines are inherently more reactive, often providing higher yields under milder conditions, which can be advantageous for sensitive substrates.[2] However, the development of highly active and robust palladium catalyst systems has significantly broadened the applicability of the more economical 2-chloroquinolines. For large-scale industrial processes, the initial investment in developing a protocol for a less reactive chloro- starting material can lead to substantial long-term cost savings. Researchers and drug development professionals should consider these factors in the context of their specific synthetic goals.

References

A Comparative Guide to LC-MS Analysis of Quinoline Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, monitoring the progress of chemical reactions is crucial for optimizing yields, minimizing impurities, and ensuring the quality of the final product. The synthesis of quinoline and its derivatives, a core scaffold in many pharmaceuticals, often results in complex mixtures of starting materials, intermediates, products, and byproducts. Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a powerful analytical technique for the real-time, qualitative, and quantitative analysis of these reaction mixtures due to its high sensitivity and selectivity.[1]

This guide provides an objective comparison of common LC-MS methodologies for the analysis of quinoline reaction mixtures, with a focus on the performance of different High-Performance Liquid Chromatography (HPLC) columns. We will delve into detailed experimental protocols and present supporting data to aid in the selection of the most appropriate analytical strategy.

Comparing Analytical Columns: C18 vs. Phenyl-Hexyl

The choice of HPLC column is paramount in achieving successful separation of the components within a quinoline reaction mixture. The two most common reversed-phase columns, C18 and Phenyl-Hexyl, offer distinct separation mechanisms, leading to different chromatographic performances.

A C18 (Octadecyl) column is the workhorse of reversed-phase chromatography, separating compounds primarily based on their hydrophobicity.[2] Its long alkyl chains provide strong retention for non-polar and moderately polar compounds.

In contrast, a Phenyl-Hexyl column offers a mixed-mode separation mechanism. It provides hydrophobic interactions via its hexyl chain and, more importantly, π-π interactions between its phenyl groups and the aromatic rings of analytes like quinoline.[2][3][4] This alternative selectivity can be highly advantageous for separating structurally similar aromatic compounds.[5]

The following table summarizes the expected performance differences between C18 and Phenyl-Hexyl columns for the analysis of a hypothetical quinoline synthesis reaction mixture.

ParameterC18 ColumnPhenyl-Hexyl ColumnRationale
Retention of Quinoline GoodExcellentThe π-π interactions of the Phenyl-Hexyl phase with the aromatic quinoline ring enhance retention beyond simple hydrophobicity.[3][4]
Resolution of Aromatic Isomers ModerateHighThe specific π-π interactions of the Phenyl-Hexyl phase can differentiate between isomers with subtle differences in their aromatic systems, which a C18 column may not resolve based on hydrophobicity alone.[3]
Peak Shape for Polar Reactants May exhibit tailingGenerally goodPhenyl-Hexyl columns can sometimes provide better peak shapes for polar aromatic compounds compared to traditional C18 columns.
Selectivity for Byproducts Dependent on hydrophobicityCan be tuned by mobile phaseThe dual retention mechanism of the Phenyl-Hexyl column offers more flexibility in method development to resolve byproducts from the main product. The choice of organic modifier (acetonitrile vs. methanol) can modulate the π-π interactions.

Quantitative Analysis of a Quinoline Reaction

To illustrate the quantitative application of LC-MS in monitoring a quinoline reaction, consider the Friedländer synthesis, a common method for preparing quinolines.[6][7][8] By creating a calibration curve with known concentrations of the starting material and the desired quinoline product, their concentrations in the reaction mixture can be determined over time, allowing for the calculation of reaction kinetics and yield.[9]

The following table presents hypothetical quantitative data that could be obtained from the LC-MS analysis of a Friedländer quinoline synthesis at different time points.

Time Point (minutes)Starting Material Peak AreaQuinoline Product Peak Area% Conversion
01,250,00000%
30875,000450,00036%
60500,000900,00072%
120125,0001,350,00090%
240< 10,0001,480,000>99%

Experimental Protocols

A robust and reliable LC-MS method is essential for accurate reaction monitoring. Below are detailed protocols for sample preparation and LC-MS analysis of a quinoline reaction mixture.

Sample Preparation
  • Aliquoting and Quenching: At each time point, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a large volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water. This prevents further reaction and prepares the sample for analysis.

  • Dilution: Perform a further serial dilution of the quenched sample to ensure the concentration of the analytes is within the linear range of the mass spectrometer's detector.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column or interfere with the analysis.[9]

LC-MS Method
  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or time-of-flight mass spectrometer.

  • Column:

    • Option 1 (Standard): C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Option 2 (Alternative Selectivity): Phenyl-Hexyl reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of Solvent B, ramp up to a high percentage to elute the compounds, and then return to the initial conditions for re-equilibration. For example:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: 95% to 5% B for re-equilibration

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for quinolines.[10]

    • Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is highly specific and sensitive. For qualitative analysis and identification of unknowns, a full scan mode is used.

    • Source Parameters: Optimize capillary voltage, gas flow, and temperature for the specific analytes.

Visualizing the Workflow and Signaling Pathways

To better understand the experimental process and the underlying chemical transformations, diagrams can be highly effective.

LC-MS Analysis Workflow for Quinoline Reaction Monitoring cluster_reaction Quinoline Synthesis cluster_sampling Sample Preparation cluster_analysis LC-MS Analysis cluster_results Results & Interpretation Reactants Starting Materials Reaction Chemical Reaction Reactants->Reaction Mixture Reaction Mixture (Reactants, Product, Byproducts) Reaction->Mixture Aliquoting Aliquoting & Quenching Mixture->Aliquoting Dilution Serial Dilution Aliquoting->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration LC Liquid Chromatography (C18 or Phenyl-Hexyl Column) Filtration->LC MS Mass Spectrometry (ESI+, MRM/Scan) LC->MS Data Data Acquisition & Processing MS->Data Kinetics Reaction Kinetics Data->Kinetics Yield Yield Calculation Data->Yield Purity Purity Assessment Data->Purity

Caption: Workflow for monitoring quinoline synthesis using LC-MS.

Conclusion

The LC-MS analysis of quinoline reaction mixtures is a powerful tool for researchers in drug development and organic synthesis. The choice of analytical column, particularly between a standard C18 and a Phenyl-Hexyl phase, can significantly impact the quality of the chromatographic separation. While a C18 column is a robust choice for general purposes, a Phenyl-Hexyl column can offer superior resolution and selectivity for complex mixtures of aromatic compounds, such as those encountered in quinoline synthesis. By following detailed experimental protocols and leveraging the quantitative capabilities of LC-MS, researchers can gain valuable insights into their reaction dynamics, leading to improved processes and higher quality products.

References

A Comparative Guide to the Antifungal Activity of Novel Fluorinated Quinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has spurred research into novel antifungal agents with unique mechanisms of action. Among these, fluorinated quinoline analogs have shown considerable promise. The incorporation of fluorine atoms into the quinoline scaffold can significantly enhance metabolic stability, bioavailability, and antifungal potency. This guide provides a comparative analysis of the antifungal activity of recently developed fluorinated quinoline analogs, supported by experimental data and detailed methodologies.

Antifungal Performance: A Comparative Analysis

Recent studies have highlighted the potent antifungal activity of a series of novel 8-fluoro-2,3-dimethylquinolin-4-yl benzoates. The antifungal efficacy of these compounds has been evaluated against a panel of phytopathogenic fungi, with several analogs demonstrating superior or comparable activity to the commercial fungicide Tebufloquin.

Table 1: Antifungal Activity of Novel 8-fluoro-2,3-dimethylquinolin-4-yl Benzoate Analogs (2a-2p)

The following table summarizes the in vitro antifungal activity of sixteen novel fluorinated quinoline analogs, expressed as the percentage of mycelial growth inhibition at a concentration of 50 µg/mL.[1][2] Data is presented for a selection of fungal species.

Compound IDSubstituent (R)Sclerotinia sclerotiorum (% Inhibition)Rhizoctonia solani (% Inhibition)Physalospora piricola (% Inhibition)Alternaria solani (% Inhibition)
2a H75.069.765.445.2
2b 4-tert-Butyl>80--40-60
2e 4-F>80-72.040-60
2f 4-Cl>80-76.0-
2g 4-OCH₃-80.8-40-60
2k 3-F>80-76.0-
2n 3-NO₂>80-76.0-
Tebufloquin (Positive Control)75.069.765.4-

Note: A hyphen (-) indicates that the data for that specific combination was not provided in the primary literature.[1][2]

Table 2: Minimum Inhibitory Concentration (MIC) of Other Quinoline Derivatives against Clinically Relevant Fungi

While MIC data for the newest 8-fluoro-2,3-dimethylquinolin-4-yl benzoates is not yet widely available, studies on other quinoline derivatives provide valuable comparative insights into their potential efficacy against human pathogens.

Compound ClassFungal SpeciesMIC Range (µg/mL)Reference
Pyrrolo[1,2-a]quinoline derivativesCandida albicans0.4 - 12.5[3]
2-methyl-4-phenylquinolineDermatophytes12.5 - 25[4]
2,4-disubstituted quinolinesCandida spp.25 - 50[4]

Experimental Protocols

The following section details the standardized methodologies for determining the antifungal activity of novel compounds.

Synthesis of 8-fluoro-2,3-dimethylquinolin-4-yl Benzoate Analogs

The synthesis of the title compounds is a two-step process[1]:

  • Formation of the Quinoline Core: 2-fluoroaniline is reacted with ethyl 2-methylacetoacetate in the presence of polyphosphoric acid (PPA), which serves as both a solvent and a catalyst, to yield the 8-fluoro-2,3-dimethylquinolin-4-ol intermediate.

  • Esterification: The intermediate is then esterified with various substituted benzoic acids using a condensing agent such as EDC·HCl and a catalyst like DMAP in a suitable solvent (e.g., chloroform) to produce the final fluorinated quinoline analogs.[1]

In Vitro Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds is typically evaluated using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27 for yeasts and M38 for filamentous fungi.

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on an appropriate medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts) at a suitable temperature until sporulation or sufficient growth is achieved.

  • A suspension of fungal spores or cells is prepared in sterile saline or RPMI-1640 medium.

  • The suspension is adjusted spectrophotometrically to a defined concentration (e.g., 1-5 x 10⁵ cells/mL).

2. Broth Microdilution Assay:

  • The test compounds are serially diluted in RPMI-1640 medium (buffered with MOPS) in 96-well microtiter plates.

  • An equal volume of the standardized fungal inoculum is added to each well.

  • The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), depending on the fungal species.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.

Cytotoxicity Assay

To assess the selective toxicity of the antifungal compounds, in vitro cytotoxicity assays are performed on mammalian cell lines.

  • Cell Culture: A suitable mammalian cell line (e.g., normal human lung fibroblasts - MRC-5, or human embryonic kidney cells - HEK293) is cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • MTT Assay:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of the test compounds for a specified duration (e.g., 24 or 48 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

    • The IC₅₀ (half-maximal inhibitory concentration) is calculated as the concentration of the compound that reduces cell viability by 50%.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for Antifungal Evaluation

experimental_workflow cluster_synthesis Compound Synthesis cluster_antifungal_testing Antifungal Activity Assessment cluster_cytotoxicity Cytotoxicity Evaluation synthesis Synthesis of Fluorinated Quinoline Analogs purification Purification & Characterization (NMR, HRMS) synthesis->purification mic_determination MIC Determination (Broth Microdilution) purification->mic_determination ic50_determination IC50 Determination (MTT Assay) purification->ic50_determination data_analysis Data Analysis & Comparison mic_determination->data_analysis Compare to Controls fungal_panel Panel of Fungal Strains fungal_panel->mic_determination ic50_determination->data_analysis mammalian_cells Normal Mammalian Cell Lines mammalian_cells->ic50_determination

Caption: Workflow for the synthesis and evaluation of novel antifungal compounds.

Proposed Antifungal Mechanism of Action

While the precise signaling pathways affected by fluorinated quinoline analogs are still under investigation, current evidence for related quinoline compounds suggests a multi-faceted mechanism of action targeting the fungal cell's integrity and energy production.

mechanism_of_action cluster_membrane Cell Membrane Disruption cluster_mitochondria Mitochondrial Dysfunction cluster_pathway Potential Signaling Pathway Inhibition fq_analog Fluorinated Quinoline Analog ergosterol Interaction with Ergosterol/Membrane Lipids fq_analog->ergosterol ros Increased ROS Production fq_analog->ros adenylate_cyclase Adenylate Cyclase (Cyr1) fq_analog->adenylate_cyclase Potential Inhibition permeability Increased Membrane Permeability ergosterol->permeability leakage Leakage of Intracellular Components permeability->leakage cell_death Fungal Cell Death leakage->cell_death mmp Disruption of Mitochondrial Membrane Potential ros->mmp atp Decreased ATP Synthesis atp->cell_death mmp->atp camp cAMP adenylate_cyclase->camp ras1 Ras1 ras1->adenylate_cyclase pka PKA camp->pka efg1 Efg1 (Transcription Factor) pka->efg1 hyphal_growth Inhibition of Hyphal Growth efg1->hyphal_growth hyphal_growth->cell_death Virulence Reduction

Caption: Proposed mechanisms of antifungal action for quinoline analogs.

Conclusion and Future Directions

Novel fluorinated quinoline analogs represent a promising class of antifungal agents with potent activity against a range of fungal species. The data presented in this guide highlights their potential to outperform existing treatments. Further research should focus on elucidating their precise molecular targets and signaling pathways to optimize their therapeutic index. The low cytotoxicity reported for some quinoline derivatives is encouraging, suggesting a favorable safety profile that warrants further investigation in preclinical and clinical studies. The continued exploration of this chemical scaffold is a critical step towards developing next-generation antifungals to combat the growing challenge of fungal drug resistance.

References

New Quinoline-Based Derivatives Demonstrate Potent Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of novel quinoline derivatives reveals significant antimicrobial efficacy against a broad spectrum of bacterial and fungal pathogens, in some cases surpassing the potency of existing antibiotics. These findings position quinoline-based compounds as promising candidates for the development of new antimicrobial agents to combat the growing threat of drug-resistant infections.

Researchers have synthesized and evaluated a variety of new quinoline-based derivatives, demonstrating their potential as effective antimicrobial agents.[1][2][3] These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5] The antimicrobial potency, often measured by the Minimum Inhibitory Concentration (MIC), indicates that some of these novel derivatives exhibit lower MIC values than commercially used antibiotics, highlighting their potential for future drug development.[2][6]

Comparative Antimicrobial Potency

The following tables summarize the in vitro antimicrobial activity of several newly synthesized quinoline derivatives compared to standard reference drugs. The data is compiled from multiple independent studies and showcases the MIC values in µg/mL. A lower MIC value indicates greater antimicrobial potency.

Table 1: Antibacterial Activity of New Quinoline Derivatives (MIC in µg/mL)

Compound/DrugStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Bacillus cereusEscherichia coliPseudomonas aeruginosaReference
Novel Quinoline Derivatives
Compound 6c -0.75---[6]
Compound 6l -----[6]
Compound 6o -2.50---[6]
Compound 2 3.12 - 50-ExcellentExcellentExcellent[3]
Compound 6 3.12 - 50-ExcellentExcellentExcellent[3]
Hybrid 7b 2----[7]
Hybrid 5d 0.125 - 8--0.125 - 80.125 - 8[8]
Reference Antibiotics
Daptomycin-0.50---[6]
Ciprofloxacin0.018----[6]
Vancomycin-----[6]

Table 2: Antifungal Activity of New Quinoline Derivatives (MIC in µg/mL)

Compound/DrugCandida albicansAspergillus nigerAspergillus flavusCryptococcus neoformansFusarium oxysporumReference
Novel Quinoline Derivatives
Compound 6 Potentially ActivePotentially ActivePotentially Active-Potentially Active[3]
Hybrid 7c 62.562.562.515.6-[7]
Hybrid 7d 62.562.562.515.6-[7]
Compound 32 -2512.52525[2]
Compound 33 -2512.52525[2]
Compound 34 -252525-[2]
Reference Antifungal
Amphotericin B-----[4]

Mechanism of Action

The antimicrobial activity of quinoline derivatives is often attributed to their ability to inhibit essential bacterial enzymes.[9][10] Several studies suggest that these compounds may target DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair in bacteria.[4][8] Inhibition of these enzymes leads to a disruption of cellular processes and ultimately, bacterial cell death. Some novel derivatives are also being investigated as inhibitors of the peptide deformylase (PDF) enzyme, which is essential for bacterial protein synthesis.[3][11]

cluster_bacterium Bacterial Cell DNA Bacterial DNA DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA->DNA_Gyrase supercoiling Replication DNA Replication & Repair DNA_Gyrase->Replication Replication->DNA Cell_Death Cell Death Replication->Cell_Death Disruption leads to Quinoline Quinoline Derivative Quinoline->DNA_Gyrase Inhibition

Caption: Proposed mechanism of action for quinoline derivatives targeting bacterial DNA gyrase.

Experimental Protocols

The antimicrobial activity of the new quinoline derivatives was primarily evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[12][13] This standard method allows for the quantitative assessment of a compound's potency against various microorganisms.

Broth Microdilution Method for MIC Determination:

  • Preparation of Compounds: The synthesized quinoline derivatives and reference antibiotics are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.

  • Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a range of decreasing concentrations of the test compounds.

  • Inoculum Preparation: The test microorganisms (bacteria or fungi) are cultured overnight and then diluted to a standardized concentration, typically 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration in the wells.

  • Inoculation: Each well of the microtiter plate containing the diluted compounds is inoculated with the standardized microbial suspension. Positive control wells (microorganism and medium, no compound) and negative control wells (medium only) are also included.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time, and atmosphere) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

A Prepare stock solutions of quinoline derivatives and controls B Perform serial dilutions in 96-well plate A->B D Inoculate wells with microbial suspension B->D C Prepare standardized microbial inoculum C->D E Incubate plates under optimal growth conditions D->E F Read and record MIC values (lowest concentration with no growth) E->F

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The presented data strongly supports the continued investigation of new quinoline-based derivatives as a promising avenue for the discovery of novel antimicrobial agents. The potent activity against a wide range of pathogens, including drug-resistant strains, underscores their potential clinical relevance. Further research, including in vivo efficacy studies and toxicological profiling, is warranted to advance these promising compounds towards clinical development. The exploration of different functional group substitutions on the quinoline scaffold will likely lead to the discovery of even more potent and selective antimicrobial agents.[9][14]

References

A Comparative Guide to the X-ray Crystallography of Substituted Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for various substituted quinoline compounds. Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] Understanding their precise three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutic agents. X-ray crystallography offers an unparalleled, high-resolution view into the solid-state conformation and intermolecular interactions that govern the behavior of these molecules.

This document compares the crystallographic parameters of several quinoline derivatives, details generalized experimental protocols, and contrasts the structural influence of different substituents.

Experimental Protocols

The synthesis and crystallographic analysis of substituted quinoline compounds involve a multi-step process. The protocols described below are generalized from established methodologies.[4]

General Synthesis of Quinoline Precursors

A common route for synthesizing precursors like 2-chloroquinoline-3-carbaldehyde is the Vilsmeier-Haack reaction.[4]

  • Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added slowly to N,N-dimethylformamide (DMF) at a controlled low temperature (typically 0-5 °C) to form the Vilsmeier reagent.

  • Reaction with Acetanilide: A suitably substituted acetanilide is then introduced to the Vilsmeier reagent.

  • Cyclization and Hydrolysis: The mixture is heated, which induces cyclization to form the 2-chloro-3-formylquinoline derivative. Subsequent hydrolysis yields the final product.

Other synthetic routes, such as using polyphosphoric acid (PPA) as both a solvent and catalyst for the reaction of a substituted aniline with a β-dicarbonyl compound, are also employed for different substitution patterns.[3][5]

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step. The most common method is the slow evaporation of a saturated solution of the synthesized compound.[4]

  • Solvent Selection: The choice of solvent is crucial. Common solvents for quinoline derivatives include ethanol, methanol, and ethyl acetate.[4]

  • Procedure: The compound is dissolved in a minimal amount of the chosen solvent, sometimes with gentle heating. The solution is then filtered to remove any impurities and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks, leading to the formation of single crystals.

X-ray Data Collection and Structure Refinement
  • Data Collection: A suitable single crystal is mounted on a goniometer head of an automated X-ray diffractometer. Data is collected using a monochromatic X-ray source, typically Molybdenum (Mo Kα) or Copper (Cu Kα) radiation. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques with specialized software like SHELXL.

Data Presentation: Comparative Crystallographic Parameters

The substitution pattern on the quinoline ring significantly influences the molecule's geometry and crystal packing. The following table summarizes key crystallographic parameters for three distinct substituted quinoline derivatives to highlight these differences.

ParameterCompound 1: 2-(5-phenylpyridin-2-yl)-6,7-difluoroquinolineCompound 2: 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate[5]Compound 3: 2-Chloro-3-(hydrazonomethyl)quinoline Derivative[4]
Crystal System TriclinicMonoclinicOrthorhombic
Space Group P-1P2₁/nPbca
Key Intermolecular Forces C-H···F, C-H···N interactions, π-π stackingC-H···O, C-H···F hydrogen bondsN-H···N, C-H···Cl hydrogen bonds, π-π stacking
Dihedral Angle Pyridinyl vs. Phenyl: 35°Quinolinyl vs. Pyridinyl: 5°Quinoline vs. Benzoate: ~77°Varies based on hydrazone substituent
Structural Impact of Substituents Fluorine atoms influence molecular geometry and promote specific intermolecular contacts, affecting crystal packing.The bulky tert-butylbenzoate group at the 4-position dictates a significant twist relative to the quinoline plane.[6]The hydrazone moiety at the 3-position provides hydrogen bond donors and acceptors, leading to distinct packing motifs.[4]

Visualizations: Workflows and Logical Relationships

Diagrams generated using Graphviz provide a clear visual representation of the experimental process and the structural logic.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Crystallography start Starting Materials (e.g., Acetanilide, POCl3) reaction Chemical Reaction (e.g., Vilsmeier-Haack) start->reaction product Substituted Quinoline Compound reaction->product dissolve Dissolution in Suitable Solvent product->dissolve evap Slow Evaporation dissolve->evap crystals Single Crystals evap->crystals data_coll Data Collection (Diffractometer) crystals->data_coll refine Structure Solution and Refinement data_coll->refine final_struct Final Crystal Structure & Data refine->final_struct

Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of substituted quinoline derivatives.

G cluster_substituents Substituents at Various Positions cluster_impact Inferred Structural Impact core Quinoline Core s1 Electron-Withdrawing (e.g., -F, -Cl, -NO2) s2 Electron-Donating (e.g., -CH3, -OCH3) s3 Bulky Groups (e.g., -Phenyl, -tButyl) s4 H-Bonding Groups (e.g., -OH, -NH2) i1 Alters Bond Lengths & Angles s1->i1 i3 Governs Crystal Packing (π-stacking, H-bonds) s1->i3 s2->i1 i2 Modifies Molecular Conformation s2->i2 s3->i2 s4->i3 i4 Influences Solubility & Bioavailability i1->i4 i2->i4 i3->i4

Caption: Logical comparison of how different substituent types on the quinoline core influence key structural and physical properties.

Comparison with Alternative & Complementary Techniques

While single-crystal X-ray diffraction is the gold standard for definitive structural elucidation, other methods provide valuable, often complementary, information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the chemical structure and connectivity of the synthesized compounds in solution.[5] It provides insight into the molecule's structure in a non-crystalline state.

  • Computational Modeling: Techniques like Density Functional Theory (DFT) and molecular dynamics simulations can predict molecular geometries, electronic properties, and intermolecular interaction energies.[7] These theoretical structures can be compared with experimental crystallographic data to gain deeper insights into the molecule's behavior.[4]

  • Powder X-ray Diffraction (PXRD): When obtaining suitable single crystals is challenging, PXRD can be used to analyze the bulk crystalline material, confirm phase purity, and in some cases, solve crystal structures.

Conclusion

X-ray crystallography is an indispensable tool in the development of quinoline-based compounds. The comparative analysis of crystallographic data reveals that even subtle changes in substitution can lead to significant differences in molecular conformation, intermolecular interactions, and crystal packing. This structural information is critical for understanding the physicochemical properties and biological activity of these important molecules. By integrating crystallographic data with other analytical and computational techniques, researchers can more effectively design and optimize novel quinoline derivatives for a wide range of therapeutic applications.

References

A Comparative Guide to High-Resolution Mass Spectrometry (HRMS) Data for Fluorinated Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of fluorinated quinoline derivatives are critical. High-Resolution Mass Spectrometry (HRMS) stands out as a powerful analytical technique for this purpose, offering high mass accuracy and resolution to determine elemental compositions and fragmentation pathways. This guide provides a comparative overview of HRMS data for several common fluorinated quinoline derivatives, supported by experimental data and detailed protocols.

Comparative HRMS Data of Fluorinated Quinolone Antibiotics

The following table summarizes the high-resolution mass spectrometry data for four common fluoroquinolone antibiotics: enrofloxacin, ciprofloxacin, difloxacin, and sarafloxacin. The data highlights the mass accuracy of the measurements, a key advantage of HRMS for confident compound identification.

CompoundPrecursor IonTheoretical m/z [M+H]⁺Observed m/z [M+H]⁺Mass Error (ppm)Major Fragment Ions (m/z)
EnrofloxacinC₂₀H₂₃FN₃O₃360.1723360.1721-0.56342.1616, 316.1828, 288.1511, 245.1132
CiprofloxacinC₁₇H₁₉FN₃O₃332.1410332.14100.00314.1305, 288.1511, 245.1132, 231.0975
DifloxacinC₂₁H₂₀F₂N₃O₃400.1473400.1472-0.25382.1368, 356.1579, 299.0921
SarafloxacinC₂₀H₁₈F₂N₃O₃386.1368386.1367-0.26368.1263, 342.1474, 285.0805

Data compiled from studies on the identification of quinolone transformation products and metabolites.[1]

Experimental Protocols

The acquisition of high-quality HRMS data is dependent on meticulous experimental procedures. Below are detailed methodologies for the analysis of fluorinated quinoline derivatives.

Sample Preparation

For the analysis of drug substances, a stock solution is typically prepared by dissolving the compound in a suitable solvent such as methanol or acetonitrile to a concentration of 1 mg/mL. This stock solution is then further diluted with the initial mobile phase to a working concentration, commonly in the range of 1-10 µg/mL, for direct infusion or LC-HRMS analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
  • Chromatographic System: An ultra-high performance liquid chromatography (UPLC) system is often employed for efficient separation.[2]

  • Column: A C18 reversed-phase column (e.g., 150 mm × 2.0 mm, 5 µm) is commonly used.[2]

  • Mobile Phase: A gradient elution is typically performed using a two-component mobile phase system:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile[2]

  • Gradient Program: A typical gradient might start at 10% B, increasing to 90% B over 15 minutes.[2]

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is standard.

  • Injection Volume: 5-10 µL.

High-Resolution Mass Spectrometry
  • Mass Spectrometer: An Orbitrap-based mass spectrometer (e.g., Q-Exactive) or a Quadrupole Time-of-Flight (Q-TOF) instrument is frequently utilized.[1][2]

  • Ionization Source: Heated electrospray ionization (HESI) in positive ion mode is the most common method for analyzing fluorinated quinolines.[2]

  • Scan Mode: Data is acquired in full scan mode over a mass-to-charge (m/z) range of 50 to 700.[2]

  • Resolution: A resolving power of 70,000 FWHM is typical for the full scan, with 35,000 FWHM for data-dependent MS/MS scans.[2]

  • Data-Dependent Acquisition (DDA): Fragmentation data is obtained using a data-dependent acquisition mode, where the top 3-5 most intense ions from the full scan are selected for fragmentation.[2]

Visualizing HRMS Workflows and Fragmentation

To better understand the processes involved in HRMS analysis, the following diagrams illustrate a typical experimental workflow and a common fragmentation pathway for a representative fluorinated quinoline derivative.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis HRMS Analysis cluster_data_processing Data Processing A Standard/Sample Weighing B Dissolution & Dilution A->B C UPLC System B->C D C18 Column C->D E HESI Source (+ ion mode) D->E F Orbitrap/Q-TOF Analyzer E->F G Full Scan (MS1) F->G H Data-Dependent MS/MS (MS2) G->H I Accurate Mass Determination H->I J Elemental Composition I->J K Fragmentation Analysis J->K L Compound Identification K->L

General workflow for LC-HRMS analysis of fluorinated quinoline derivatives.

Fragmentation_Pathway M [M+H]⁺ Ciprofloxacin m/z 332.1410 F1 [M+H - H₂O]⁺ m/z 314.1305 M->F1 - H₂O F2 [M+H - CO₂]⁺ m/z 288.1511 M->F2 - CO₂ F3 [M+H - C₄H₇N₂]⁺ m/z 245.1132 F2->F3 - C₂H₃N F4 [M+H - C₅H₉N₂]⁺ m/z 231.0975 F3->F4 - CH₂

Proposed fragmentation pathway of Ciprofloxacin in positive ESI-HRMS.

Comparison with Alternatives

High-Resolution Mass Spectrometry offers significant advantages over lower-resolution techniques like triple quadrupole mass spectrometry (LC-MS/MS). While LC-MS/MS is highly sensitive and excellent for targeted quantification using multiple reaction monitoring (MRM), HRMS provides:

  • Higher Specificity: The ability to measure masses with high accuracy (typically < 5 ppm error) allows for the determination of elemental formulas, greatly increasing confidence in compound identification and differentiating between isobaric interferences.[1]

  • Untargeted Screening: Full-scan HRMS data allows for retrospective analysis of samples for compounds that were not initially targeted, which is invaluable in metabolite identification and impurity profiling.

  • Structural Elucidation: The high resolution of both precursor and fragment ions in HRMS/MS experiments provides detailed information about the structure of the molecule and its fragments.[3][4]

References

The Quinoline Scaffold: A Privileged Structure in Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Its versatility for structural modification has driven the development of potent anticancer, antimicrobial, and antimalarial agents.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinoline derivatives, supported by quantitative data and detailed experimental protocols to inform future drug design and development.

Anticancer Activity of Quinoline Derivatives

Quinoline-based compounds represent a significant class of anticancer agents, with several derivatives demonstrating potent activity against various cancer cell lines.[2][4] Their mechanisms of action are diverse and include the inhibition of protein kinases, disruption of tubulin polymerization, and intercalation with DNA.[5][6][7]

Comparative Anticancer Potency

The following table summarizes the in vitro anticancer activity (IC50 values) of representative quinoline derivatives against different human cancer cell lines. This data highlights how substitutions on the quinoline core influence cytotoxic potency.

Compound IDStructureCancer Cell LineIC50 (µM)Mechanism of Action TargetReference
Compound A 2,4-disubstituted quinolineHL-60 (Leukemia)19.88Not specified[8]
Compound B N-alkylated, 2-oxoquinolineHEp-2 (Larynx)49.01 - 77.67 (%)Not specified[8]
Compound C 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amineMultiple human tumor cell lines< 1.0p53 activation[9]
Compound D Quinoline-2-carboxamide derivativePim-1 Kinase Inhibition-Pim-1 Kinase[10]
Compound E 2-styrylquinoline derivativePim-1 Kinase Inhibition-Pim-1 Kinase[10]
Compound F 6-bromo-2-(4-(morpholinomethyl) phenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamideNot specified-Not specified[11]

Key Structure-Activity Relationship Insights for Anticancer Activity:

  • Substitution at C2 and C4: Disubstitution at the C2 and C4 positions of the quinoline ring is a common feature in many anticancer derivatives, often leading to enhanced cytotoxic effects.[8]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as fluoro, chloro, and nitro groups, on the quinoline ring can enhance anticancer activity compared to electron-donating groups like methyl and methoxy.[12]

  • Side Chains at C4 and C7: The nature and length of side chains at the C4 and C7 positions significantly impact activity. For instance, an amino side chain at position 4 and a bulky alkoxy substituent at position 7 have been shown to be beneficial for antiproliferative activity.[9] The length of an alkylamino side chain also influences potency, with two methylene units often being optimal.[9]

Signaling Pathway Inhibition by Quinoline Derivatives

A primary mechanism of action for many quinoline-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cancer cell signaling pathways.[1][5][10] For example, certain derivatives have shown potent inhibitory activity against Pim-1 kinase and Src kinase.[10]

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras RTK->Ras activates PI3K PI3K RTK->PI3K activates Quinoline Quinoline Derivative Quinoline->RTK inhibits Quinoline->PI3K inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation promotes

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) and PI3K/Akt/mTOR signaling pathways by quinoline derivatives.

Antimicrobial Activity of Quinoline Derivatives

The quinoline scaffold is also central to the development of antimicrobial agents.[13][14] Modifications to the core structure have yielded compounds with potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[13][15][16]

Comparative Antimicrobial Potency

The following table presents the minimum inhibitory concentration (MIC) values for several quinoline derivatives against various microbial strains.

Compound IDStructureBacterial/Fungal StrainMIC (µg/mL)Reference
Compound G Quinolone-coupled hybridS. aureus (G+)0.125 - 8[17]
Compound H Quinolone-coupled hybridE. coli (G-)0.125 - 8[17]
Compound I 6-amino-4-methyl-1H-quinoline-2-one derivativeB. cereus (G+)3.12 - 50[14]
Compound J 6-amino-4-methyl-1H-quinoline-2-one derivativeP. aeruginosa (G-)3.12 - 50[14]
Compound K Quinoline-3-carbonitrile derivativeS. aureus (G+)Potent[15]
Compound L 2-chloroquinoline derivativeC. albicans (Fungus)Potent[15]

Key Structure-Activity Relationship Insights for Antimicrobial Activity:

  • C7 Substitution: The nature of the substituent at the C7 position is critical for antimicrobial activity. The introduction of nitrogen-containing heterocycles at this position has been shown to significantly enhance antibacterial efficacy.[13]

  • Essential Moiety: The 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is considered essential for the antibacterial activity of quinolones.[18]

  • Fluorine at C6: The presence of a fluorine atom at the C6 position often leads to compounds with antibacterial activity.[18]

  • N1 Substitution: A lower alkyl group at the N1 position is generally favorable for antibacterial action.[18]

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of novel quinoline compounds.

G start Start prep_compounds Prepare serial dilutions of quinoline compounds start->prep_compounds prep_inoculum Prepare standardized bacterial/fungal inoculum start->prep_inoculum inoculate Inoculate microtiter plate wells containing compounds and controls prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate at optimal temperature and time inoculate->incubate read_results Visually or spectrophotometrically determine growth inhibition incubate->read_results determine_mic Identify MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Experimental Protocols

Determination of IC50 using MTT Assay

This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[19][20][21]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach for 24 hours.[20]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle (DMSO) and positive controls.[20]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[19]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours.[19][20]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19][20]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[19]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for evaluating the in vitro antimicrobial activity of new compounds.[14][17]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Quinoline derivatives

  • 96-well microtiter plates

Procedure:

  • Compound Preparation: Prepare a two-fold serial dilution of each quinoline derivative in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism from an overnight culture to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial suspension to each well of the microtiter plate. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]

Conclusion

The quinoline scaffold remains a highly attractive starting point for the design of novel therapeutic agents. The extensive research into its derivatives has provided valuable insights into the structural requirements for potent anticancer and antimicrobial activities. By leveraging the structure-activity relationships outlined in this guide and employing robust experimental protocols, researchers can continue to optimize quinoline-based compounds, paving the way for the development of next-generation therapies to address critical unmet medical needs.

References

A Comparative Guide to the Biological Activities of Quinoline and Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of quinoline and quinoxaline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is supported by experimental data from various studies, with detailed methodologies for key experiments and visual representations of relevant pathways and concepts.

Introduction: Structural Scaffolds with Broad-Spectrum Bioactivity

Quinoline and quinoxaline are nitrogen-containing heterocyclic aromatic compounds that serve as crucial scaffolds in medicinal chemistry. Quinoline consists of a benzene ring fused to a pyridine ring, while quinoxaline features a benzene ring fused to a pyrazine ring. This seemingly subtle difference in the arrangement of nitrogen atoms within the heterocyclic ring significantly influences the physicochemical properties and, consequently, the biological activities of their derivatives. Both classes of compounds have been extensively investigated and have yielded numerous derivatives with potent therapeutic potential.

Comparative Analysis of Biological Activities

The following sections provide a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of quinoline and quinoxaline derivatives, with quantitative data summarized in structured tables for ease of comparison.

Anticancer Activity

Both quinoline and quinoxaline derivatives have demonstrated significant potential as anticancer agents, often exerting their effects through the inhibition of key signaling pathways involved in cell proliferation and survival.[1],[2]

Table 1: Comparative Anticancer Activity (IC50 in µM) of Quinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-chalcone derivative 12eMGC-803 (Gastric)1.38
HCT-116 (Colon)5.34
MCF-7 (Breast)5.21
4,7-Disubstituted quinolineSF-295 (CNS)0.314 - 4.65 µg/cm³[3]
HTC-8 (Colon)0.314 - 4.65 µg/cm³[3]
HL-60 (Leukemia)0.314 - 4.65 µg/cm³[3]
Q6 derivativeMCF-7 (Breast)0.82[4]
Q65 compoundLung Cancer0.96[4]

Table 2: Comparative Anticancer Activity (IC50 in µM) of Quinoxaline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound VIIIcHCT116 (Colon)2.5[5]
MCF-7 (Breast)9.0[5]
Compound XVaHCT116 (Colon)4.4[5]
MCF-7 (Breast)5.3[5]
Compound IVPC-3 (Prostate)2.11[6]
Benzo[g]quinoxaline 3MCF-7 (Breast)2.89[7]
N-allyl quinoxaline 8A549 (Lung)0.86[8]
MCF-7 (Breast)1.06[8]
Quinoxaline derivative 11WiDr (Colon)0.81[2]
A549 (Lung)1.23[2]
MCF-7 (Breast)2.11[2]
Quinoxaline derivative 13WiDr (Colon)1.53[2]
A549 (Lung)2.91[2]
MCF-7 (Breast)1.94[2]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and both quinoline and quinoxaline derivatives have shown promise in this area.

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Quinoline Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Quinoline derivative 5dS. aureus0.125 - 8[9]
E. coli0.125 - 8[9]
Quinoline derivative 6cMRSA0.75
VRE0.75
MRSE2.50
Quinoline derivative 6lMRSA1.25
VRE1.25
MRSE5.0
Quinoline derivative 6oMRSA2.50
VRE2.50
MRSE5.0
Quinoline derivative 2B. cereus1.56[10]
S. aureus3.12[10]
Quinoline derivative 6B. cereus3.12[10]
S. aureus3.12[10]

Table 4: Comparative Antimicrobial Activity (MIC in µg/mL) of Quinoxaline Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Quinoxaline derivative 5pS. aureus4[11]
B. subtilis8[11]
Quinoxaline derivative 5m-5pMRSA8 - 32[11]
E. coli4 - 32[11]
Quinoxaline derivative 2dE. coli8[12]
Quinoxaline derivative 3cE. coli8[12]
Pentacyclic quinoxaline 10C. albicans16[12]
A. flavus16[12]
Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and the development of effective anti-inflammatory agents is a key area of research. Quinoline and quinoxaline derivatives have been explored for their potential to modulate inflammatory pathways.

Table 5: Comparative Anti-inflammatory Activity of Quinoline Derivatives

Compound/DerivativeAssayActivityReference
Quinoline derivative 12cCOX-2 InhibitionIC50 = 0.1 µM[13]
Quinoline derivative 14aCOX-2 InhibitionIC50 = 0.11 µM[13]
Quinoline derivative 14bCOX-2 InhibitionIC50 = 0.11 µM[13]
Phenyl quinoline phenol 4hCOX-2 InhibitionIC50 = 0.026 µM[3]
Phenyl quinoline phenol 4jCOX-2 InhibitionIC50 = 0.102 µM[3]
Tetrahydrofurano/pyrano quinoline I-IVCarrageenan-induced paw edemaSignificant reduction[14]
Quinoline-linked pyrimidineCarrageenan-induced paw edemaSignificant inhibition
Quinoline hybrid 5dCOX-2 InhibitionIC50 = 0.239 µM[12]
Quinoline hybrid 5hCOX-2 InhibitionIC50 = 0.234 µM[12]
Quinoline hybrid 5lCOX-2 InhibitionIC50 = 0.201 µM[12]

Table 6: Comparative Anti-inflammatory Activity of Quinoxaline Derivatives

Compound/DerivativeAssayActivityReference
Quinoxaline derivative 11COX-2 InhibitionIC50 = 0.62 µM[2]
Quinoxaline derivative 13COX-2 InhibitionIC50 = 0.46 µM[2]
Quinoxaline derivative 4aCOX-2 InhibitionIC50 = 1.17 µM[2]
Quinoxaline derivative 5COX-2 InhibitionIC50 = 0.83 µM[2]
Quinoxaline derivatives 3, 11, 14d, 17eCarrageenan-induced paw edema46.77 - 53.91% reduction

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or other suitable solvent

  • 96-well microtiter plates

  • Test compounds (quinoline or quinoxaline derivatives)

Procedure:

  • Cell Seeding: Harvest cells in their exponential growth phase and determine the cell concentration using a hemocytometer. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only). Incubate the plates for another 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Test compounds (quinoline or quinoxaline derivatives)

  • Standard antimicrobial agent (positive control)

  • Inoculum suspension standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the 9-well plates. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a suspension of the microorganism from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[5]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds (quinoline or quinoxaline derivatives)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and the standard drug to the animals (e.g., orally or intraperitoneally) at a predetermined time (usually 30-60 minutes) before the carrageenan injection. A control group should receive the vehicle only.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness using digital calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Logical Relationships

EGFR Signaling Pathway Inhibition

A common mechanism of anticancer action for both quinoline and quinoxaline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1],[10] Overactivation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS EGF EGF (Ligand) EGF->EGFR Compound Quinoline/ Quinoxaline Derivative Compound->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of quinoline/quinoxaline derivatives.

Experimental Workflow: MTT Assay

The following diagram illustrates the general workflow for determining the anticancer activity of a compound using the MTT assay.

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add Serial Dilutions of Test Compound incubate1->add_compound incubate2 Incubate (48-72h) add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 add_dmso Add DMSO to Dissolve Formazan incubate3->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate % Viability and IC50 Value read_absorbance->analyze_data end End analyze_data->end Quino_Comparison cluster_quinoline Quinoline Scaffold cluster_quinoxaline Quinoxaline Scaffold quinoline_structure Benzene + Pyridine Ring quinoline_activity Antimalarial Anticancer Antimicrobial Anti-inflammatory quinoline_structure->quinoline_activity Leads to quinoxaline_structure Benzene + Pyrazine Ring quinoxaline_activity Anticancer Antimicrobial Anti-inflammatory Antiviral quinoxaline_structure->quinoxaline_activity Leads to common_core Fused Benzene Ring common_core->quinoline_structure common_core->quinoxaline_structure

References

Safety Operating Guide

Prudent Disposal of 2-Chloro-5-fluoro-3,8-dimethylquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Chloro-5-fluoro-3,8-dimethylquinoline was publicly available at the time of this writing. The following guidance is based on the general properties and hazards of structurally similar compounds and established best practices for laboratory chemical waste disposal. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with local, state, and federal regulations.

The proper disposal of this compound, a halogenated heterocyclic compound, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its chemical structure, it should be treated as a hazardous waste. The primary disposal method for this type of compound is typically high-temperature incineration by a licensed chemical waste disposal facility.[1]

Quantitative Data on a Structurally Related Compound

To provide a framework for understanding the potential hazards, the following table summarizes data for a structurally analogous compound, 2-Chloro-3-methylquinoline. This data should be used for general guidance only and not as a direct substitute for an SDS of this compound.

PropertyValueSource
Physical State Solid CrystallineThermo Fisher Scientific[2]
Health Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritationThermo Fisher Scientific[2]
Environmental Hazards Not classified as hazardous to the aquatic environmentThermo Fisher Scientific[2]

Standard Operating Procedure for Disposal

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.

I. Personal Protective Equipment (PPE) and Safety Precautions:

  • Engineering Controls: All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment: Wear appropriate PPE at all times, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles and a face shield.

    • A lab coat.

  • Avoid Contamination: Do not allow the chemical to come into contact with skin, eyes, or clothing. Avoid creating dust or aerosols.[1][2]

II. Waste Segregation and Collection:

  • Waste Stream: Designate a specific, labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and kept securely closed when not in use.[2]

III. Disposal Pathway:

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste container.

  • Professional Disposal: The material should be disposed of by a licensed chemical destruction plant, typically through controlled incineration with flue gas scrubbing to neutralize hazardous combustion byproducts.[1]

  • Prohibited Disposal Methods:

    • DO NOT dispose of this chemical down the drain.[1]

    • DO NOT mix with incompatible waste streams.

    • DO NOT dispose of in regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal start Start: Have 2-Chloro-5-fluoro- 3,8-dimethylquinoline Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First hood Work in Chemical Fume Hood ppe->hood container Select Labeled, Compatible Hazardous Waste Container hood->container transfer Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal store Store in Designated Hazardous Waste Area seal->store contact_ehs Contact EHS for Pickup store->contact_ehs end_disposal Disposal by Licensed Facility (Incineration) contact_ehs->end_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Chloro-5-fluoro-3,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chloro-5-fluoro-3,8-dimethylquinoline. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance.

Personal Protective Equipment (PPE)

Appropriate PPE is the final and a crucial barrier against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Routine Laboratory Handling (Small Quantities) Safety glasses with side shields or chemical splash goggles.[1][2]Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before each use.[2]Laboratory coat.[2]Not typically required if handled in a well-ventilated area or a chemical fume hood.[1][3]
Weighing and Transferring (Powder) Chemical splash goggles and a face shield.[2][4]Chemical-resistant gloves.Laboratory coat.Use in a chemical fume hood or wear an N95-rated respirator.[5]
Syntheses and Reactions Chemical splash goggles and a face shield.[2][4]Chemical-resistant gloves.Chemical-resistant laboratory coat or apron.Work in a certified chemical fume hood.[1]
Spill Cleanup Chemical splash goggles and a face shield.[2][4]Heavy-duty chemical-resistant gloves.Chemical-resistant suit or coveralls.Air-purifying respirator with appropriate cartridges for organic vapors and particulates.[5]

Operational and Disposal Plan

Proper handling and disposal are critical to laboratory safety and environmental protection. The following table outlines the procedural steps for the operational lifecycle of this compound.

Stage Procedure
Receiving and Storage Inspect containers for damage upon receipt. Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][6] Keep containers tightly closed.[1][6]
Handling and Use Handle in a well-ventilated area, preferably a chemical fume hood.[1][3] Avoid contact with skin, eyes, and clothing.[1][3] Do not breathe dust or vapors.[7] Wash hands thoroughly after handling.[1]
Waste Collection Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.[8] Do not mix with other waste streams.[8]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][9]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow for safely handling this compound from receipt to disposal.

Safe Handling Workflow for this compound A Receiving and Storage B Pre-Use Inspection and PPE Donning A->B C Handling and Experimentation in Fume Hood B->C D Decontamination of Work Area and Equipment C->D G Emergency Spill Response C->G E Waste Segregation and Collection D->E F Proper Disposal E->F

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.